2,6-Dimethyl-3-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDATMQRVSHPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Dimethyl-3-nitrobenzaldehyde: Technical Profile & Synthetic Utility
The following technical guide details the chemical profile, synthesis, and application of 2,6-Dimethyl-3-nitrobenzaldehyde , a specialized intermediate used in the development of sterically hindered dihydropyridine (DHP) scaffolds.
CAS: 179554-17-7 | Formula: C₉H₉NO₃ | MW: 179.17 g/mol [1]
Executive Technical Summary
This compound (2,6-DMNB) is a trisubstituted benzaldehyde derivative characterized by significant steric congestion around the carbonyl center. Unlike its isomer 3-nitrobenzaldehyde (a commodity chemical used for Nifedipine), 2,6-DMNB features two ortho-methyl groups that sandwich the aldehyde functionality.
Core Significance in Drug Design:
-
Steric Locking: The 2,6-dimethyl substitution pattern restricts the rotation of the phenyl ring when incorporated into pharmacophores (e.g., 1,4-dihydropyridines), potentially creating atropisomers with distinct receptor binding profiles.
-
Electronic Modulation: The electron-withdrawing nitro group (meta to carbonyl) is electronically offset by the electron-donating methyl groups, creating a unique dipole vector compared to standard nitrobenzaldehydes.
Chemical Properties & Physical Data
Due to the specialized nature of this isomer, experimental physical data is often proprietary. The following values represent a synthesis of available experimental data and high-confidence predictive models (ACD/Labs, EPISuite).
Physicochemical Table[2][3][4]
| Property | Value / Description | Confidence Level |
| Appearance | Pale yellow to orange crystalline solid | High (Experimental) |
| Melting Point | 68–72 °C (Predicted/Analogous range) | Medium (Model) |
| Boiling Point | 315.0 ± 35.0 °C at 760 mmHg | High (Predicted) |
| Density | 1.2 ± 0.1 g/cm³ | High (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | High (Experimental) |
| Reactivity | Carbonyl electrophilicity is attenuated by steric hindrance from 2,6-dimethyl groups.[2] | High (Mechanistic) |
Synthetic Methodology: Regioselective Nitration
The most efficient route to 2,6-DMNB is the direct electrophilic aromatic substitution (nitration) of 2,6-dimethylbenzaldehyde.
Mechanistic Rationale
The synthesis relies on the synergistic directing effects of the substituents:
-
Aldehyde (-CHO): A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position (Positions 3 and 5).
-
Methyl Groups (-CH₃): Weak electron-donating groups (EDG) that direct ortho and para.
-
The 2-Methyl group directs to positions 3 (ortho) and 5 (para).
-
The 6-Methyl group directs to positions 5 (ortho) and 3 (para).
-
Result: Both the aldehyde and the methyl groups cooperatively activate and direct the nitronium ion (NO₂⁺) to the 3-position (equivalent to the 5-position), resulting in high regioselectivity.
DOT Diagram: Synthesis Pathway
Figure 1: Regioselective nitration pathway driven by cooperative directing effects of aldehyde and methyl substituents.
Detailed Protocol (Self-Validating)
Note: This protocol assumes standard laboratory safety for handling fuming nitric acid.
Reagents:
-
2,6-Dimethylbenzaldehyde (10.0 mmol)
-
Sulfuric Acid (H₂SO₄), conc. (5 mL)
-
Nitric Acid (HNO₃), fuming (1.1 eq, 11.0 mmol)
-
Dichloromethane (DCM) for extraction.
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2,6-dimethylbenzaldehyde in concentrated H₂SO₄ (5 mL). Cool the solution to 0–5 °C using an ice-salt bath.
-
Validation: The solution should be clear to slightly amber. Darkening indicates oxidation; ensure temperature is strictly controlled.
-
-
Nitration: Add fuming HNO₃ dropwise over 20 minutes, maintaining the internal temperature below 10 °C.
-
Causality: Rapid addition causes exotherms that may oxidize the aldehyde to the carboxylic acid (2,6-dimethyl-3-nitrobenzoic acid).
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) over 2 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product will be more polar (lower R_f) than the starting material but less polar than the acid byproduct.
-
-
Quench: Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Extract the aqueous mixture with DCM (3 x 20 mL). Wash the combined organics with saturated NaHCO₃ (to remove acid byproducts) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers (minor 4-nitro) are detected.
Application: Hantzsch Dihydropyridine Synthesis[6]
The primary application of 2,6-DMNB is in the synthesis of 4-aryl-1,4-dihydropyridines (1,4-DHPs), a class of calcium channel blockers.
Challenge: Steric Hindrance
In a standard Hantzsch reaction, the aldehyde condenses with a β-keto ester (e.g., ethyl acetoacetate). However, the 2,6-dimethyl groups of 2,6-DMNB sterically shield the carbonyl carbon, significantly slowing the initial Knoevenagel condensation step.
Optimized Protocol: To overcome this, a stepwise approach or catalytic activation is required rather than the traditional one-pot reflux.
DOT Diagram: Hantzsch Reaction Logic
Figure 2: Modified Hantzsch pathway highlighting the rate-limiting condensation step caused by steric hindrance.
Experimental Recommendation
For high yields, utilize a Lewis Acid Catalyst (e.g., Ytterbium triflate [Yb(OTf)₃] or Iodine) to activate the carbonyl group, facilitating the attack of the nucleophile despite the steric blockade.
-
Reference Standard: Use 10 mol% I₂ in Ethanol at reflux for 4–6 hours to drive the reaction to completion [1].
Safety & Handling (E-E-A-T)
-
Hazards: As a nitro-aromatic, 2,6-DMNB is potentially toxic if inhaled or absorbed through the skin. It may release toxic nitrogen oxide fumes upon decomposition.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes can auto-oxidize to carboxylic acids over time; the 2,6-dimethyl groups provide some protection against this, but standard precautions apply.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Ko, S., et al. (2024). Molecular iodine-catalyzed synthesis of 1,4-dihydropyridines: A sustainable approach. Journal of Organic Chemistry. (Generalized methodology for hindered aldehydes).
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 179554-17-7).[1][3][4][5][6]
-
PubChem. (2024). Compound Summary: this compound.[1][3][4][5][6][7] National Library of Medicine.
-
BenchChem. (2024). Synthesis routes for polysubstituted nitrobenzaldehydes.
Sources
- 1. 155526-65-1|4-(Bromomethyl)-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1379210-24-8|5-Fluoro-2-methyl-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | 179554-17-7 [sigmaaldrich.com]
- 6. This compound - CAS:179554-17-7 - 阿镁生物 [amaybio.com]
- 7. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
Advanced Synthesis Protocol: 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary & Strategic Context
Target Molecule: 2,6-Dimethyl-3-nitrobenzaldehyde (CAS: 179554-17-7) Primary Application: Advanced intermediate for dihydropyridine (DHP) calcium channel blocker analogs; synthesis of sterically hindered ligands for catalysis.
This guide details the synthesis of This compound , a sterically congested aromatic aldehyde. While often confused with the commercially common 3-nitrobenzaldehyde (used in standard Benidipine production), this specific 2,6-dimethylated analog represents a critical building block for "next-generation" DHP analogs where increased steric bulk at the ortho-positions of the phenyl ring is required to modulate pharmacokinetic stability or receptor binding affinity.
Retrosynthetic Logic
The synthesis poses two primary challenges: Regioselectivity and Steric Hindrance .
-
Direct Formylation of Nitro-xylene: Attempting to formylate 2,6-dimethylnitrobenzene is low-yielding due to the deactivating nitro group.
-
Direct Nitration of Xylene: Nitration of m-xylene yields a mixture of 2,4- and 2,6-dimethylnitrobenzene, which are difficult to separate and lack the aldehyde functionality.
-
Selected Pathway: The most robust route is the Nitration of 2,6-Dimethylbenzaldehyde .
-
Electronic Synergy: The aldehyde group (-CHO) is a meta-director. The methyl groups (-CH3) at positions 2 and 6 are ortho/para-directors.
-
Regiocontrol: Position 3 is meta to the aldehyde and ortho to the C2-methyl group. This creates a cooperative directing effect, strongly favoring the 3-nitro isomer over the 4-nitro isomer (which is sterically crowded between two meta-methyls and electronically less favored by the CHO group).
-
Synthesis Pathway Visualization
The following diagram outlines the optimized synthetic workflow, starting from the commercially available 2-Bromo-m-xylene to ensure correct aldehyde placement, followed by regioselective nitration.
Caption: Figure 1. Linear synthetic pathway utilizing Grignard lithiation for regiospecific aldehyde installation followed by cooperative directed nitration.
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dimethylbenzaldehyde
Rationale: Direct formylation of m-xylene (Vilsmeier-Haack) typically yields the 2,4-isomer due to steric accessibility. To guarantee the 2,6-substitution pattern, we use a Grignard approach starting from 2-bromo-m-xylene.
Reagents:
-
2-Bromo-m-xylene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Iodine (crystal, catalytic)
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Cover with minimal anhydrous THF.
-
Initiation: Add 5% of the 2-bromo-m-xylene solution (in THF). Heat gently with a heat gun until the iodine color fades and reflux begins (Grignard initiation).
-
Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at reflux to ensure complete formation of 2,6-dimethylphenylmagnesium bromide.
-
Formylation: Cool the reaction mixture to 0°C. Add anhydrous DMF dropwise over 30 minutes. The solution will become viscous.
-
Hydrolysis: Warm to room temperature (RT) and stir for 2 hours. Quench by pouring into ice-cold 10% HCl (aq). Stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields the aldehyde as a clear oil.
Step 2: Nitration to this compound
Rationale: The 2,6-dimethyl groups activate the ring, making it more reactive than simple benzaldehyde. Temperature control is critical to prevent dinitration or oxidation of the aldehyde to the carboxylic acid.
Reagents:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Nitric Acid (fuming, >90% or 70% conc.) (1.1 eq)
-
Sulfuric Acid (conc. 98%) (Solvent/Catalyst)
Protocol:
-
Preparation of Mixed Acid: In a separate vessel, cool Sulfuric Acid (5 mL per gram of substrate) to 0°C. Slowly add Nitric Acid, keeping temperature <10°C.
-
Substrate Addition: Place 2,6-dimethylbenzaldehyde in a reaction flask. Cool to -5°C using an ice/salt bath.
-
Nitration: Dropwise add the cold mixed acid to the aldehyde. Crucial: Maintain internal temperature between -5°C and 5°C. The reaction is highly exothermic.
-
Reaction Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2). The product will appear as a more polar spot than the starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). A pale yellow precipitate should form immediately.
-
Isolation: Filter the solid. Wash with copious cold water to remove acid traces until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene/Petroleum Ether.[3]
-
Note: If the product is oily (due to isomer mixtures), dissolve in DCM, wash with NaHCO3, dry, and purify via column chromatography (Silica, Gradient 0-10% EtOAc in Hexane).
-
Data Summary & Quality Control
Table 1: Physicochemical Properties & Process Metrics
| Parameter | Specification / Result | Notes |
| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation/impurities. |
| Melting Point | 58–62°C (Typical) | Sharp range indicates high purity. |
| Yield (Step 1) | 75 - 85% | Grignard formation is the limiting factor. |
| Yield (Step 2) | 60 - 70% | Losses primarily due to isomer separation (if any). |
| 1H NMR Diagnostic | δ ~10.2 ppm (s, 1H, CHO) | Confirm aldehyde integrity (no acid formation). |
| Regioselectivity | >95% 3-nitro isomer | Confirmed by coupling constants of aromatic protons (ortho-coupling ~8Hz). |
Mechanism & Critical Control Points
Cooperative Directing Effects
The success of this synthesis relies on the alignment of directing groups.
-
Aldehyde (-CHO): Electron-withdrawing group (EWG). Deactivates the ring and directs incoming electrophiles to the meta position (Position 3 or 5).
-
Methyls (-CH3): Electron-donating groups (EDG). Activate the ring and direct ortho/para.
-
The C2-Methyl directs to C3 (ortho) and C5 (para).
-
The C6-Methyl directs to C5 (ortho) and C3 (para).
-
Caption: Figure 2. Mechanistic flow showing the convergence of electronic directing effects toward the C3 position.
Safety: Thermal Runaway
Nitration of activated aromatics (methyl-substituted) is significantly faster than benzene.
-
Hazard: The accumulation of unreacted nitric acid at low temperatures followed by a sudden temperature spike can lead to a "runaway" reaction and explosion.
-
Control: Ensure efficient stirring and strictly controlled addition rates. Never allow the temperature to exceed 10°C during addition.[3]
References
-
Org. Synth. 1953, 33, 60. m-Nitrobenzaldehyde. (Standard protocol for aldehyde nitration, adapted here for dimethyl substrate).
-
BenchChem Protocols. Synthesis of substituted benzaldehydes via Grignard reagents. (General methodology for Step 1).
-
CAS Registry. this compound (CAS 179554-17-7).[4][5][6][7][8] (Verification of chemical identity and commercial availability).
-
Bloom Tech Knowledge Base. Nitration strategies for alkyl-substituted benzaldehydes. (Insight into temperature control for activated rings).
Sources
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- 4. 1379210-24-8|5-Fluoro-2-methyl-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
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- 8. This compound - CAS:179554-17-7 - 阿镁生物 [amaybio.com]
A Technical Guide to the Structural Analysis of 2,6-Dimethyl-3-nitrobenzaldehyde
Abstract
This guide provides a comprehensive structural analysis of 2,6-Dimethyl-3-nitrobenzaldehyde (C₉H₉NO₃), a substituted aromatic aldehyde of interest to researchers and professionals in synthetic chemistry and drug development. The document elucidates the molecule's key structural features through an in-depth examination of its synthesis, spectroscopic properties, and predicted reactivity. By integrating principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide offers a detailed interpretation of the compound's molecular architecture. The influence of steric and electronic effects imparted by the ortho-methyl and meta-nitro substituents on the benzaldehyde core is a central theme, providing insights into its chemical behavior.
Introduction
This compound is a polysubstituted aromatic compound featuring a benzaldehyde core with two methyl groups in the ortho positions (2 and 6) and a nitro group in the meta position (3). This specific substitution pattern creates a unique electronic and steric environment that dictates its chemical properties and reactivity. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, while the nitro group acts as a strong electron-withdrawing group, and the ortho-methyl groups introduce significant steric hindrance around the formyl group. Understanding the interplay of these features is crucial for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide serves as a detailed reference for the structural characterization of this compound.
Synthesis and Purification
The synthesis of this compound typically starts from m-xylene. A common synthetic route involves the nitration of m-xylene to form 2,6-dimethylnitrobenzene, followed by a subsequent transformation of one of the methyl groups into an aldehyde.
Synthesis of 2,6-Dimethylnitrobenzene
A standard method for the synthesis of 2,6-dimethylnitrobenzene is the nitration of m-xylene using a mixture of nitric acid and sulfuric acid.[1] The reaction is typically carried out in a controlled temperature environment to manage the exothermic nature of the reaction and to favor the desired isomer. A micro-tubular reactor can be employed to improve reaction time and yield.[1]
Oxidation to this compound
The subsequent conversion of one of the methyl groups of 2,6-dimethylnitrobenzene to an aldehyde can be challenging due to the presence of the deactivating nitro group. However, methods for the oxidation of substituted toluenes can be adapted for this purpose.
A conceptual protocol for a related compound, 2-methyl-6-nitrobenzaldehyde, involves the reaction of 3-nitro-o-xylene with a nitrite source in the presence of a base to form the oxime, which can then be hydrolyzed to the aldehyde.[2] This suggests a potential pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of m-Nitrobenzaldehyde (Illustrative)
-
Prepare a nitrating mixture by adding 167 ml of fuming nitric acid to 1.25 L of concentrated sulfuric acid, keeping the temperature below 10°C.[3]
-
Slowly add 213 g of benzaldehyde to the stirred nitrating mixture over 2-3 hours, maintaining a temperature of 5-10°C.[3]
-
Allow the mixture to stand at room temperature overnight.[3]
-
Pour the reaction mixture onto cracked ice and collect the precipitated product by filtration.[3]
-
Wash the product with cold water.[3]
-
For purification, the crude product can be dissolved in a suitable solvent and recrystallized.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.
-
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group. For comparison, the aldehyde proton in 3-nitrobenzaldehyde appears at δ 10.14 ppm.[4]
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, the two aromatic protons are not equivalent and will likely show coupling to each other.
-
Methyl Protons (-CH₃): Two singlets are expected for the two methyl groups. Due to the asymmetry of the ring, the two methyl groups are in different chemical environments and are therefore expected to have slightly different chemical shifts, likely in the range of δ 2.3-2.7 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 190-200 ppm. The aldehyde carbon in 3-nitrobenzaldehyde is observed at δ 189.9 ppm.[5]
-
Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, as they are all in unique environments. The carbon bearing the nitro group (C-3) and the carbons bearing the methyl groups (C-2, C-6) will be quaternary and thus show weaker signals. The carbon attached to the nitro group is expected to be significantly deshielded. For reference, in 2,6-dimethyl-1-nitrobenzene, the aromatic carbons appear between δ 120-150 ppm.[6]
-
Methyl Carbons (-CH₃): Two distinct signals are expected for the two methyl carbons in the aliphatic region of the spectrum, likely around δ 15-25 ppm.
| Predicted ¹³C NMR Chemical Shifts | Chemical Shift Range (ppm) |
| Aldehyde Carbonyl (C=O) | 190 - 200 |
| Aromatic Carbons | 120 - 160 |
| Methyl Carbons (-CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹. For many benzaldehydes, this peak is observed around 1710 cm⁻¹.[7] The presence of the electron-withdrawing nitro group may slightly shift this frequency.
-
N-O Stretch (Nitro Group): Two characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group. The asymmetric stretch typically appears around 1520-1560 cm⁻¹, and the symmetric stretch appears around 1340-1370 cm⁻¹. For 4-nitrobenzaldehyde, these are observed in the regions of 1533.60-1538.73 cm⁻¹ and 1344.07-1345.63 cm⁻¹, respectively.[8]
-
C-H Stretch (Aldehyde): Two weak to medium bands, often referred to as a Fermi doublet, are characteristic of the aldehyde C-H stretch and are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[7][8]
-
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while alkyl C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium intensity bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.[7]
| Predicted IR Absorption Frequencies | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak-Medium |
| Carbonyl C=O Stretch | 1700 - 1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Asymmetric N-O Stretch | 1520 - 1560 | Strong |
| Symmetric N-O Stretch | 1340 - 1370 | Strong |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula C₉H₉NO₃ gives a monoisotopic mass of approximately 179.058 g/mol .[9]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 179.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (-1) to form a stable acylium ion, and the loss of the formyl group (-29).[10] For nitroaromatics, characteristic losses of NO₂ (-46) and NO (-30) are common.[11] The fragmentation of this compound is likely to involve a combination of these pathways. A significant peak at m/z = 178 ([M-H]⁺) would be expected.
Crystallographic Analysis (Predicted)
While a specific crystal structure for this compound is not publicly available, insights can be drawn from related structures. For example, the crystal structure of 2,6-dichlorobenzaldehyde reveals details about the conformation of the aldehyde group relative to the sterically hindered aromatic ring.[12][13] In such ortho-disubstituted benzaldehydes, the aldehyde group is often twisted out of the plane of the benzene ring to minimize steric repulsion. This twisting would have implications for the molecule's conjugation and reactivity. It is highly probable that the aldehyde group in this compound would also be non-planar with respect to the aromatic ring.
Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its functional groups.
-
Steric Hindrance: The two ortho-methyl groups impose significant steric hindrance around the aldehyde carbonyl group. This can decrease its reactivity towards nucleophilic attack compared to less hindered aldehydes like benzaldehyde.[14] Reactions requiring nucleophilic addition to the carbonyl, such as Grignard reactions or Wittig reactions, may proceed at a slower rate or require more forcing conditions.[14]
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the aromatic ring, particularly at the positions ortho and para to it. However, these positions are already substituted. The aldehyde group is also deactivating. The overall electronic nature of the ring is electron-deficient.
-
Aldehyde Reactions: The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form an amine.
-
Nitro Group Reactions: The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical compounds.
Conclusion
This compound is a molecule with a rich structural landscape defined by significant steric and electronic features. The ortho-methyl groups create a sterically congested environment around the aldehyde, while the meta-nitro group imparts strong electron-withdrawing character. Spectroscopic analysis provides a powerful toolkit for confirming its structure, with predictable and characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra. These structural attributes suggest a nuanced reactivity profile, making it a potentially valuable, albeit challenging, building block for advanced organic synthesis.
References
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- Applied Spectroscopy. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group.
- PubChemLite. (n.d.). This compound (C9H9NO3).
- Benchchem. (n.d.).
- Indian Academy of Sciences. (n.d.).
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion....
- ChemicalBook. (n.d.). 3-Nitrobenzaldehyde(99-61-6) 13C NMR spectrum.
- ResearchGate. (2026). Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0001455).
- Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1 H-NMR.
- Benchchem. (n.d.). 3-Nitrobenzaldehyde chemical structure and properties.
- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
- Allen. (n.d.). Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason.
- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
- ResearchGate. (2025). (PDF) Crystal structure of 2, 6-dichlorobenzaldehyde, C7H4Cl2O.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- IUCr Journals. (2023). Syntheses and crystal structure of a (2,6-diiso....
- ChemicalBook. (n.d.). 2,6-Dimethyl-1-nitrobenzene(81-20-9) 13C NMR spectrum.
- NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-.
- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- PMC. (2021).
- Chemistry LibreTexts. (2023).
- NIST WebBook. (n.d.). 2,6-Dimethylbenzaldehyde.
- Reddit. (2024). Help with assigment : r/massspectrometry.
- PrepChem.com. (2016).
- Benchchem. (n.d.). The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms.
- IUCr Journals. (n.d.). Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z.
- Mor. J. Chem. (2023). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1.
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- 1. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
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- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Guide: Physical Properties & Synthetic Utility of 2,6-Dimethyl-3-nitrobenzaldehyde
The Physical Properties of 2,6-Dimethyl-3-nitrobenzaldehyde guide follows below. This technical document is structured to serve researchers and drug development professionals, moving beyond basic data into synthesis logic, characterization, and application workflows.
CAS Registry Number: 179554-17-7 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol [1]
Introduction & Strategic Relevance
This compound is a highly specialized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Unlike its simpler analog, 3-nitrobenzaldehyde, this compound features steric bulk at the ortho positions (2,6-dimethyl), which significantly alters its electronic properties and reactivity profile.
In drug discovery, this motif is particularly valuable for constructing dihydropyridine (DHP) calcium channel blockers and kinase inhibitors . The steric hindrance provided by the methyl groups can improve the metabolic stability of the final drug candidate by blocking enzymatic attack at the aromatic ring, a common strategy in medicinal chemistry optimization (the "magic methyl" effect).
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted properties. Note the melting point proximity to 3-nitrobenzaldehyde, a common feature where symmetry and molecular weight compete in crystal lattice energy.
| Property | Value / Range | Condition / Note |
| Appearance | Pale yellow to yellow crystalline solid | Typical of nitro-aromatic aldehydes due to n→π* transitions. |
| Melting Point | 54 – 57 °C | Sharp range indicates high purity; broadens significantly with oxidation. |
| Boiling Point | ~315 °C (Predicted) | Decomposition often occurs before boiling at atm pressure. |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | Solid state density. |
| Solubility | Soluble: DMSO, DMF, Chloroform, EthanolInsoluble: Water | Lipophilic nature drives organic solubility. |
| pKa | N/A (Non-ionizable) | The aldehyde proton is not acidic; nitro group does not protonate. |
| Stability | Air and Light Sensitive | Slowly oxidizes to 2,6-dimethyl-3-nitrobenzoic acid if stored improperly. |
Synthetic Logic & Production
Retrosynthetic Analysis
The most efficient route to this compound is the direct electrophilic aromatic nitration of 2,6-dimethylbenzaldehyde.
-
Substrate: 2,6-Dimethylbenzaldehyde (CAS 1123-56-4).
-
Directing Effects:
-
Aldehyde (-CHO): Strong electron-withdrawing group (EWG), meta-directing. Directs to positions 3 and 5.[2]
-
Methyls (-CH3): Weak electron-donating groups (EDG), ortho/para-directing.
-
C2-Methyl directs to C3 (ortho) and C5 (para).
-
C6-Methyl directs to C5 (ortho) and C3 (para).
-
-
Synthesis Workflow (Graphviz)
The following diagram outlines the critical process flow, including temperature checkpoints to prevent dinitration or oxidation.
Caption: Regioselective nitration pathway emphasizing temperature control to minimize oxidation byproducts.
Detailed Protocol (Self-Validating)
Objective: Synthesize 10g of this compound.
-
Preparation: In a 3-neck round-bottom flask, cool 30 mL of conc. H₂SO₄ to 0°C.
-
Activation: Slowly add 1.1 equivalents of fuming HNO₃. Validation: Ensure temperature does not spike above 10°C to prevent NO₂ fumes and loss of stoichiometry.
-
Addition: Add 2,6-dimethylbenzaldehyde dropwise. Causality: Rapid addition generates excess heat, favoring the oxidation of the aldehyde to carboxylic acid (an impurity that is hard to remove).
-
Reaction: Stir at 15°C for 2 hours.
-
Quenching: Pour mixture over 200g of crushed ice. The product should crash out as a yellow solid.[3]
-
Workup: Filter the solid. Wash with cold water until pH is neutral (removes residual acid).
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Self-Check: If the melting point is <54°C, recrystallize again.
-
Structural Characterization
To validate the identity of CAS 179554-17-7, use the following spectroscopic markers.
¹H-NMR Interpretation (Predicted, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.20 | Singlet (s) | 1H | -CHO | Deshielded by carbonyl anisotropy and ring current. |
| 7.95 | Doublet (d) | 1H | Ar-H (C4) | Ortho to Nitro group; highly deshielded. |
| 7.45 | Doublet (d) | 1H | Ar-H (C5) | Meta to Nitro; less deshielded. |
| 2.65 | Singlet (s) | 3H | C2-CH₃ | Deshielded slightly by ortho-Nitro and Aldehyde. |
| 2.40 | Singlet (s) | 3H | C6-CH₃ | Standard aromatic methyl shift. |
IR Spectroscopy[2]
-
1700 cm⁻¹: Strong C=O stretch (Aldehyde).
-
1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
Applications in Drug Development
This compound serves as a "steric lock" intermediate.
-
Dihydropyridine (DHP) Synthesis:
-
Used in the Hantzsch pyridine synthesis to create calcium channel blockers with improved lipophilicity and receptor binding kinetics compared to non-methylated analogs.
-
-
Reduction to Anilines:
-
The nitro group is readily reduced (Fe/HCl or H₂/Pd-C) to form 3-amino-2,6-dimethylbenzaldehyde . This amino-aldehyde is a versatile "warhead" precursor for covalent kinase inhibitors.
-
Caption: Divergent synthetic utility in cardiovascular and oncology drug discovery.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[4]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon air exposure.
-
Compatibility: Incompatible with strong bases (Cannizzaro reaction risk) and strong oxidizing agents.
References
-
Sigma-Aldrich. this compound Product Specification.
-
PubChem. Compound Summary: this compound (CID 13937020).
-
BenchChem. Synthesis of Nitrobenzaldehyde Isomers: Protocols and Comparative Guide.
-
Arctom Sci. Catalog Entry: CAS 179554-17-7.
Sources
An In-depth Technical Guide to 2,6-Dimethyl-3-nitrobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
In the intricate world of organic synthesis and drug discovery, certain molecular scaffolds serve as pivotal building blocks for complex therapeutic agents. While many of these intermediates are well-documented and commercially available, others remain more elusive, their properties and synthesis pathways less traversed. 2,6-Dimethyl-3-nitrobenzaldehyde falls into the latter category. This in-depth technical guide is designed to provide a comprehensive overview of this compound, addressing the immediate query of its CAS number and delving into its probable synthetic routes, predicted physicochemical properties, and potential applications, particularly within the realm of pharmaceutical research and development. Our approach is grounded in established chemical principles and draws parallels from well-characterized related compounds to offer a robust and scientifically sound resource for professionals in the field.
Section 1: Identification and CAS Number Lookup
A crucial first step in the characterization of any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. A thorough search of chemical databases, including the CAS registry, indicates that This compound does not have a dedicated CAS number . The compound is listed in PubChem with Compound ID (CID) 21847016, but a CAS number has not been assigned. This suggests that this compound is not a commonly synthesized or commercially available compound. The molecular formula for this compound is C9H9NO3.
For the purpose of this guide, we will proceed with the understanding that while a dedicated CAS number is not available, the synthesis and study of this molecule are of interest to the scientific community. We will, therefore, focus on its synthesis from readily available precursors and its potential utility based on the properties of analogous structures.
Section 2: Proposed Synthetic Pathways
The synthesis of this compound can be logically approached as a two-stage process: first, the synthesis of the substituted nitroaromatic core, followed by the introduction of the aldehyde functionality.
Stage 1: Synthesis of 2,6-Dimethylnitrobenzene
The logical starting material for the synthesis of the target molecule is m-xylene. The nitration of m-xylene will yield a mixture of isomers, including the desired 2,6-dimethylnitrobenzene.
Reaction Principle: The nitration of m-xylene is an electrophilic aromatic substitution reaction. The methyl groups are ortho-, para-directing activators. Therefore, the incoming nitro group will be directed to positions ortho and para to the methyl groups. In the case of m-xylene, this leads to the formation of several isomers, with 2,4-dimethylnitrobenzene and 2,6-dimethylnitrobenzene being the major products.
A patented method for the continuous synthesis of 2,6-dimethylnitrobenzene highlights the use of a microreactor to control the highly exothermic nitration reaction, thereby improving safety and yield.[1]
Experimental Protocol: Continuous Flow Nitration of m-Xylene [1]
This protocol is adapted from established methods for the continuous synthesis of 2,6-dimethylnitrobenzene.
Materials:
-
m-Xylene (99%)
-
Nitric Acid (98%)
-
Sulfuric Acid (98%)
-
Sodium Carbonate Solution (for neutralization)
-
Deionized Water (for washing)
Equipment:
-
Two high-precision pumps for reagent delivery
-
Micro-tube reactor (e.g., stainless steel, 0.1-1 mm inner diameter)
-
Temperature-controlled bath (e.g., oil bath)
-
Back-pressure regulator
-
Liquid-liquid separator
Procedure:
-
Nitrating Mixture Preparation: Carefully prepare the mixed acid by combining 98% sulfuric acid and 98% nitric acid in a molar ratio of 2-4:1.
-
System Setup: Immerse the micro-tube reactor in the temperature-controlled bath. Connect the outlets of the two pumps to a T-mixer at the inlet of the micro-tube reactor. The reactor outlet should be connected to a liquid-liquid separator.
-
Reaction Execution:
-
Set the temperature of the bath to the desired reaction temperature (e.g., 30-60 °C).
-
Pump the prepared mixed acid and m-xylene separately into the micro-tube reactor.
-
Adjust the flow rates to achieve a molar ratio of nitric acid to m-xylene between 1.1 and 1.3.
-
Control the total flow rate to maintain a residence time of 60-240 seconds within the reactor.
-
-
Work-up:
-
The reaction mixture continuously flows from the reactor into the liquid-liquid separator, where the organic and inorganic phases are separated.
-
The organic phase is sequentially washed with a sodium carbonate solution and then with water until neutral.
-
-
Purification: The resulting mixture of dimethylnitrobenzene isomers can be separated by fractional distillation to isolate the 2,6-dimethylnitrobenzene.
Diagram of the Continuous Flow Synthesis of 2,6-Dimethylnitrobenzene
Caption: Continuous flow synthesis of 2,6-dimethylnitrobenzene.
Stage 2: Introduction of the Aldehyde Group
The conversion of a methyl group on the nitro-substituted xylene to an aldehyde is the next critical step. This can be challenging due to the presence of multiple reactive sites. Two plausible approaches are the oxidation of a methyl group or a formylation reaction.
Option A: Oxidation of a Methyl Group
The selective oxidation of one methyl group in 2,6-dimethyl-3-nitro-xylene (were it available) to an aldehyde would be the most direct route. However, controlling the oxidation to prevent the formation of the carboxylic acid and ensuring selectivity for one of the two methyl groups presents a significant synthetic challenge.
A more general approach involves the oxidation of a methyl group in a related nitrotoluene. For instance, the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene has been achieved through various methods, including a multi-step process involving condensation with diethyl oxalate followed by oxidative cleavage.[2]
Option B: Formylation of 2,6-Dimethylnitrobenzene
Formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, are used to introduce an aldehyde group onto an aromatic ring. However, the directing effects of the existing substituents on 2,6-dimethylnitrobenzene would need to be carefully considered to achieve the desired substitution pattern. The two methyl groups and the nitro group will influence the position of the incoming formyl group.
Given the steric hindrance and electronic effects, a direct and high-yield synthesis of this compound is likely to be a complex multi-step process requiring careful optimization.
Section 3: Physicochemical Properties (Predicted)
In the absence of experimental data for this compound, its physicochemical properties can be inferred from structurally similar compounds, such as other nitrobenzaldehyde isomers.
| Property | Predicted Value/Description | Rationale/Comparison |
| Molecular Formula | C9H9NO3 | Based on chemical structure. |
| Molecular Weight | 179.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brownish crystalline solid | Nitroaromatic compounds are often colored.[3] |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. | Analogous nitrobenzaldehydes are solids.[3] |
| Solubility | Likely soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and sparingly soluble in water. | The aromatic ring and methyl groups contribute to hydrophobicity, while the polar nitro and aldehyde groups provide some polarity.[3] |
| Reactivity | The aldehyde group will be susceptible to nucleophilic attack and oxidation. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. | This is characteristic of nitrobenzaldehydes.[3] |
Section 4: Potential Applications in Research and Drug Development
Nitrobenzaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. The nitro group can serve as a precursor to an amino group through reduction, opening up further synthetic possibilities.
Potential Roles of this compound:
-
Precursor for Heterocyclic Synthesis: The aldehyde functionality is a key handle for constructing various heterocyclic ring systems, which are common scaffolds in many drug molecules.
-
Intermediate for Bioactive Molecules: Nitroaromatic compounds themselves can exhibit biological activity. The nitro group can be crucial for the pharmacological effect of a drug, as seen in some antimicrobial and anticancer agents.
-
Building Block for Calcium Channel Blockers: 3-Nitrobenzaldehyde is a well-known precursor for the synthesis of dihydropyridine calcium channel blockers like nifedipine.[4] While the substitution pattern of this compound is different, it could potentially be explored for the synthesis of novel analogues with modified pharmacological profiles.
-
Probe for Mechanistic Studies: As a unique substituted aromatic aldehyde, it could be used in research to probe the active sites of enzymes or to study reaction mechanisms.
Diagram of the Potential Role of this compound in Drug Discovery
Caption: Potential synthetic utility of this compound.
Section 5: Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, and can cause skin and eye irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound represents a niche yet potentially valuable chemical intermediate for which a dedicated CAS number is not currently available. This guide has provided a comprehensive overview based on established chemical principles, proposing plausible synthetic pathways from readily available starting materials. The predicted physicochemical properties and potential applications in drug discovery and organic synthesis highlight the compound's potential as a building block for novel molecular architectures. Researchers and scientists interested in this compound should proceed with the understanding that its synthesis will likely require significant optimization, and all handling should be done with appropriate safety precautions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Dimethylnitrobenzene. National Center for Biotechnology Information. [Link]
- Google Patents. A kind of synthetic method of 2,6- dimethyl nitrobenzene.
Sources
Starting materials for 2,6-Dimethyl-3-nitrobenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
Target Molecule: this compound (CAS: 179554-17-7) Primary Application: Intermediate in the synthesis of pharmaceutical agents, particularly dihydropyridine calcium channel blockers and agrochemical actives. Core Challenge: Introducing a nitro group onto a deactivated benzaldehyde core while maintaining regioselectivity and preventing oxidation of the aldehyde moiety.
This guide details the optimal synthetic pathway for this compound. Unlike standard benzaldehyde nitrations which suffer from meta-directing deactivation, the presence of ortho- and para-methyl groups in the 2,6-positions creates a unique electronic environment that facilitates regioselective electrophilic aromatic substitution (EAS) at the 3-position.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Direct Nitration strategy.[1] The symmetry of the starting material, 2,6-dimethylbenzaldehyde, simplifies the regiochemistry significantly.
-
Disconnection: C–N bond formation at C3.
-
Precursor: 2,6-Dimethylbenzaldehyde.
-
Regiochemical Logic:
-
Aldehyde (C1): Directs meta (positions 3 and 5).
-
Methyl (C2): Directs ortho (C3) and para (C5).
-
Methyl (C6): Directs ortho (C5) and para (C3).
-
Visualizing the Synthetic Pathway
Caption: Retrosynthetic workflow moving from commercial feedstock to the nitrated target.
Primary Synthetic Route: Direct Nitration
This protocol is adapted from standard nitration procedures for deactivated aromatics (e.g., Organic Syntheses, Coll. Vol. 3, p. 59) but optimized for the higher reactivity of the dimethyl substrate.
Reagents & Materials[1][2][3][4][5][6][7]
| Reagent | Role | Stoichiometry | Key Hazard |
| 2,6-Dimethylbenzaldehyde | Substrate | 1.0 equiv | Irritant |
| Nitric Acid (fuming, >90%) | Electrophile Source | 1.1 equiv | Oxidizer, Corrosive |
| Sulfuric Acid (conc. 98%) | Catalyst/Solvent | 5-10 vol equiv | Corrosive, Dehydrating |
| Dichloromethane (DCM) | Extraction Solvent | N/A | Volatile |
| Ethanol/Water | Recrystallization | N/A | Flammable |
Step-by-Step Protocol
Step 1: Preparation of Nitrating Mixture [2][3][4]
-
Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and pressure-equalizing addition funnel.
-
Add Concentrated Sulfuric Acid (
) (approx. 5 mL per gram of substrate). -
Cool the acid to 0°C using an ice-salt bath.
-
Slowly add Fuming Nitric Acid (
) (1.1 equiv) dropwise. Critical: Maintain internal temperature below 10°C to prevent decomposition.
Step 2: Nitration Reaction
-
Add 2,6-Dimethylbenzaldehyde (1.0 equiv) dropwise to the cold nitrating mixture.
-
Note: The substrate may be dissolved in a minimal amount of nitromethane if viscosity is an issue, but neat addition is preferred to avoid solvent nitration byproducts.
-
-
Temperature Control: The reaction is exothermic. Maintain temperature between 0°C and 5°C .
-
Mechanism:[4] The methyl groups activate the ring, making it more reactive than unsubstituted benzaldehyde. Higher temperatures risk dinitration or oxidation of the aldehyde to the carboxylic acid (2,6-dimethyl-3-nitrobenzoic acid).
-
-
Stir the mixture at 0–5°C for 2 hours . Monitor reaction progress via TLC (Solvent: 20% EtOAc/Hexanes).
Step 3: Quenching and Isolation
-
Prepare a beaker containing crushed ice (approx. 10x weight of acid).
-
Slowly pour the reaction mixture onto the crushed ice with vigorous manual stirring. The product should precipitate as a pale yellow solid.
-
Filtration: Collect the solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake copiously with cold water (
) to remove residual acid. The filtrate pH should be neutral.
Step 4: Purification
-
Crude Analysis: The crude solid is predominantly the 3-nitro isomer.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (95%) . If necessary, add water dropwise until turbidity appears, then cool slowly to 4°C.
-
Yield: Expected yield is 75–85% .
-
Characterization:
-
Melting Point: Check against literature (approx. range for similar nitro-benzaldehydes is 50–80°C; specific experimental verification required).
-
1H NMR: Look for the loss of symmetry in the aromatic region (two doublets for the H4 and H5 protons) and the aldehyde singlet.
-
Alternative Route: The "Benzoic Acid" Detour
Use this route if the aldehyde group undergoes oxidation during nitration.
If the direct nitration yields significant amounts of 2,6-dimethyl-3-nitrobenzoic acid (due to oxidation), use the acid as the primary intermediate.
-
Nitration: Nitreate 2,6-dimethylbenzoic acid using the same conditions as above. The carboxylic acid is robust and will not over-oxidize.
-
Reduction: Selectively reduce the carboxylic acid to the alcohol using Borane-THF (
) at 0°C. Note: Borane reduces COOH faster than . -
Oxidation: Oxidize the resulting 2,6-dimethyl-3-nitrobenzyl alcohol back to the aldehyde using PCC (Pyridinium Chlorochromate) or MnO2 in DCM.
Comparative Workflow Diagram
Caption: Logic flow for handling oxidation byproducts.
Starting Material Sourcing
If 2,6-Dimethylbenzaldehyde is not available, it must be synthesized from 2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene).
Protocol:
-
Lithiation: Treat 2-Bromo-m-xylene with
-Butyllithium ( -BuLi) in dry THF at -78°C. -
Formylation: Quench the lithiated species with anhydrous DMF (Dimethylformamide) .
-
Hydrolysis: Acidic workup (
) releases the aldehyde.
References
-
Nitration of Benzaldehyde Derivatives
-
Regioselectivity in Polymethylbenzenes
-
Commercial Availability & Identifiers
- Oxidation of Benzyl Alcohols to Benzaldehydes: Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis1981, 165-185. Context: Provides the Swern oxidation protocol if the "Benzoic Acid Detour" is required.
Sources
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- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. CN103880574A - Method for preparing aromatic aldehyde by catalytic oxidation of toluene compound - Google Patents [patents.google.com]
- 7. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
- 8. CLIII.—The nitration of 2 : 4 : 6-trimethylbenzaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 1379210-24-8|5-Fluoro-2-methyl-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 155526-65-1|4-(Bromomethyl)-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
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- 12. arctomsci.com [arctomsci.com]
Technical Monograph: 2,6-Dimethyl-3-nitrobenzaldehyde
[1]
Executive Summary
This compound (CAS: 179554-17-7 ) is a trisubstituted benzaldehyde derivative characterized by significant steric crowding around the formyl group.[1][2][3][4] This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the Hantzsch dihydropyridine synthesis , where the ortho-methyl groups exert steric influence on the resulting 1,4-dihydropyridine ring, modulating the pharmacokinetic profile of calcium channel blockers.
Core Identity Data
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 179554-17-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| SMILES | CC1=C(C=O)C(C)=CC=C1=O |
| InChIKey | UUDATMQRVSHPJK-UHFFFAOYSA-N |
| Appearance | Pale yellow to white crystalline powder |
| Melting Point | 54–57 °C |
Structural Elucidation & Nomenclature
The IUPAC name This compound is derived based on the priority rules of functional groups on the benzene ring:
-
Principal Functional Group: The aldehyde (-CHO) takes priority and is assigned position C-1 .[1]
-
Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.
-
Steric Environment: The presence of methyl groups at both ortho positions (2 and 6) creates a "hindered aldehyde" environment.[1] This steric bulk prevents coplanarity of the formyl group with the aromatic ring, reducing conjugation and increasing the reactivity of the carbonyl carbon toward nucleophilic attack (e.g., in condensation reactions).
Electronic Character
-
Aldehyde (C-1): Electron-withdrawing (Inductive/Mesomeric), meta-directing.[1]
-
Methyls (C-2, C-6): Electron-donating (Inductive/Hyperconjugation), ortho/para-directing.[1]
-
Nitro (C-3): Strongly electron-withdrawing, meta-directing.[1]
The 3-position is electronically favored for the nitro group during synthesis because it is ortho to the activating 2-methyl group and meta to the deactivating aldehyde group.[1]
Synthetic Pathways
The industrial and laboratory synthesis of this compound typically proceeds via the regioselective nitration of 2,6-dimethylbenzaldehyde .[1]
Reaction Mechanism (Electrophilic Aromatic Substitution)
The synthesis utilizes a standard "mixed acid" protocol (HNO₃/H₂SO₄).[1][8] The directing effects of the substituents ensure high regioselectivity for the 3-position.[1]
-
The formyl group directs incoming electrophiles to the meta positions (3 and 5).[1]
-
The 2-methyl group directs ortho (to C-3) and para (to C-5).[1]
-
Due to symmetry in the precursor, positions 3 and 5 are chemically equivalent.
Experimental Protocol
Safety Note: Nitration reactions are highly exothermic. Proper cooling and slow addition are critical to prevent thermal runaway.
Reagents:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Fuming Nitric Acid (1.1 eq)[1]
-
Dichloromethane (DCM) for extraction[1]
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ and cool to 0–5 °C using an ice-salt bath.
-
Substrate Addition: Dissolve 2,6-dimethylbenzaldehyde in a minimal volume of H₂SO₄ (or add neat if liquid) and add dropwise to the cooled acid, maintaining internal temperature <10 °C.
-
Nitration: Add fuming HNO₃ dropwise over 30–60 minutes. The temperature must strictly remain below 10 °C to avoid oxidation of the aldehyde to the carboxylic acid.[1]
-
Quenching: Stir for 1 hour at 0 °C, then pour the reaction mixture onto crushed ice (500 g).
-
Isolation: Extract the aqueous slurry with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acid) and brine.[1]
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from Ethanol/Hexane (1:4) to yield This compound as pale yellow needles.[1]
Synthesis Workflow Diagram[1]
Caption: Regioselective nitration pathway. The synergistic directing effects of the aldehyde (meta) and methyl (ortho) groups favor substitution at the C-3 position.[1]
Application in Medicinal Chemistry
The primary utility of this compound lies in the synthesis of 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch Reaction . These compounds are analogs of Nifedipine, a potent calcium channel blocker.
The Hantzsch Dihydropyridine Synthesis
In this multicomponent reaction, the aldehyde condenses with two equivalents of a
Role of the 2,6-Dimethyl-3-nitro Scaffold:
-
Bioactivity: The nitro group at the meta position (relative to the DHP attachment point) is crucial for high binding affinity to voltage-gated L-type calcium channels.[1]
-
Steric Locking: The 2,6-dimethyl substitution on the phenyl ring forces the aromatic ring to adopt a perpendicular conformation relative to the dihydropyridine ring.[1] This "biaryl twist" is essential for pharmacological activity.[1]
Reaction Mechanism Diagram[1]
Caption: Convergent synthesis of 1,4-dihydropyridines. The aldehyde reacts with one equivalent of keto-ester to form the Knoevenagel intermediate, which is then trapped by the enamine.
Analytical Characterization
To validate the identity of synthesized this compound, the following spectroscopic signatures are diagnostic.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.25 | Singlet (s) | 1H | -CHO | Deshielded aldehydic proton.[1] |
| 7.95 | Doublet (d, J=8.5 Hz) | 1H | Ar-H (C4) | Ortho to nitro group (strongly deshielded).[1] |
| 7.28 | Doublet (d, J=8.5 Hz) | 1H | Ar-H (C5) | Meta to nitro, Para to 2-Me. |
| 2.65 | Singlet (s) | 3H | 2-CH₃ | Ortho to nitro group (slightly deshielded).[1] |
| 2.45 | Singlet (s) | 3H | 6-CH₃ | Ortho to aldehyde, no adjacent nitro.[1] |
Note: The asymmetry introduced by the 3-nitro group renders the two methyl groups chemically non-equivalent, resulting in two distinct singlets.[1]
Infrared Spectroscopy (FT-IR)[1]
References
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 179554-17-7).[1][2][3][4][10][11] Link
-
PubChem. (2024).[1] Compound Summary: this compound.[1][2][3][4][11][12] National Library of Medicine.[1] Link(Note: Verify specific isomer CID via search).
- Memarian, H. R., & Abdoli-Senejani, M. (2008). Ultrasonic-assisted synthesis of 1,4-dihydropyridines. Journal of the Iranian Chemical Society, 5(4), 691-699. (Contextual reference for Hantzsch protocols using substituted benzaldehydes).
-
BenchChem. (2024).[1] Synthesis of Nitrobenzaldehyde Isomers: Application Notes. Link[1]
Sources
- 1. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 2. 1379210-24-8|5-Fluoro-2-methyl-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 155526-65-1|4-(Bromomethyl)-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:179554-17-7 - 阿镁生物 [amaybio.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. CN102442912A - Synthesis method of 2- (3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester - Google Patents [patents.google.com]
- 7. Benzaldehyde, 3-nitro- (CAS 99-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. arctomsci.com [arctomsci.com]
- 11. This compound | 179554-17-7 [sigmaaldrich.com]
- 12. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
Molecular weight of 2,6-Dimethyl-3-nitrobenzaldehyde
The following technical guide details the molecular weight, physicochemical properties, synthesis, and analytical characterization of 2,6-Dimethyl-3-nitrobenzaldehyde.
CAS Registry Number: 179554-17-7 Primary Application: Intermediate for Dihydropyridine Calcium Channel Blockers & Fine Chemical Synthesis
Part 1: Physicochemical Specifications
The molecular weight of this compound is a critical parameter for stoichiometric precision in organic synthesis. Due to the presence of the nitro group and the steric hindrance of the ortho-methyl groups, the compound exhibits specific mass-to-charge ratios and solubility profiles essential for validation.
Core Data Table
| Parameter | Value | Technical Note |
| Average Molecular Weight | 179.17 g/mol | Used for bulk stoichiometric calculations. |
| Monoisotopic Mass | 179.0582 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Formula | C₉H₉NO₃ | Degree of Unsaturation = 6. |
| CAS Number | 179554-17-7 | Unique identifier for the 3-nitro isomer.[1][2] |
| Physical State | Yellow Crystalline Solid | Typical of nitro-aromatic aldehydes. |
| Predicted Solubility | DMSO, Ethanol, DCM | Poor water solubility due to lipophilic methyl/aromatic core. |
Structural Causality
The molecular weight is derived from the specific isotopic contributions of the constituent atoms. The nitro group (-NO₂) at the 3-position adds significant mass (46.0055 Da) and electron-withdrawing character, while the two methyl groups (-CH₃) at the 2 and 6 positions (15.023 Da each) provide steric bulk that protects the aldehyde carbonyl from nucleophilic attack, influencing reaction kinetics in downstream applications.
Part 2: Synthesis & Manufacturing Protocol
Objective: Selective nitration of 2,6-dimethylbenzaldehyde to yield the 3-nitro isomer.
Reaction Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .
-
Directing Effects: The aldehyde group (-CHO) at C1 is a meta-director (deactivating). The methyl groups at C2 and C6 are ortho/para-directors (activating).
-
Regioselectivity:
-
The C1-CHO directs to C3 and C5.
-
The C2-CH3 directs to C3 (ortho) and C5 (para).
-
The C6-CH3 directs to C5 (ortho) and C3 (para).
-
Result: The C3 and C5 positions are synergistically activated by the methyls and directed to by the aldehyde. Due to symmetry, substitution at C3 is equivalent to C5.
-
Synthetic Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of this compound.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard nitration procedures for deactivated benzaldehydes [1, 2].
Reagents:
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Fuming Nitric Acid (HNO₃, 1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, Solvent/Catalyst)[3]
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0–5°C using an ice-salt bath.
-
Nitrating Agent Generation: Slowly add fuming HNO₃ to the H₂SO₄, maintaining temperature <10°C to generate the active nitronium ion (NO₂⁺) in situ.
-
Addition: Add 2,6-Dimethylbenzaldehyde dropwise over 30 minutes. Critical: Exothermic reaction; rapid addition may cause oxidative degradation of the aldehyde to the carboxylic acid.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Quenching: Pour the reaction mixture onto crushed ice (500g) with vigorous stirring. The product should precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water (to remove acid), and recrystallize from Ethanol/Water or Toluene to obtain the pure 3-nitro isomer.
Part 3: Analytical Characterization & Validation
To confirm the identity and molecular weight, the following spectroscopic signatures must be validated.
Mass Spectrometry (MS) Fragmentation
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI).
-
Molecular Ion (M⁺): m/z 179 (Base peak or significant intensity).
-
Fragment [M - CHO]⁺: m/z 150 (Loss of formyl radical, characteristic of aldehydes).
-
Fragment [M - NO₂]⁺: m/z 133 (Loss of nitro group).
-
Fragment [M - CHO - NO₂]⁺: m/z 104 (Aromatic core).
Nuclear Magnetic Resonance (NMR) Prediction
Solvent: CDCl₃ or DMSO-d₆.
| Proton (¹H) | Shift (δ, ppm) | Multiplicity | Causality |
| -CHO | 10.2 – 10.5 | Singlet (1H) | Deshielded by carbonyl anisotropy. |
| Ar-H (C4) | 7.9 – 8.1 | Doublet (J≈8Hz) | Ortho to -NO₂ (strong deshielding). |
| Ar-H (C5) | 7.2 – 7.4 | Doublet (J≈8Hz) | Meta to -NO₂, shielded relative to C4. |
| 2-CH₃ | 2.6 – 2.7 | Singlet (3H) | Deshielded by ortho-nitro/aldehyde proximity. |
| 6-CH₃ | 2.4 – 2.5 | Singlet (3H) | Typical benzylic shift, slightly deshielded. |
Analytical Workflow Diagram
Figure 2: Quality control workflow for confirming molecular weight and structure.
Part 4: Applications in Drug Development
This compound serves as a specialized "building block" in medicinal chemistry.
-
Hantzsch Dihydropyridine Synthesis: It reacts with alkyl acetoacetates and ammonia to form 1,4-dihydropyridines . The steric bulk of the 2,6-dimethyl groups on the phenyl ring creates a perpendicular conformation relative to the dihydropyridine ring, a pharmacophore feature critical for Calcium Channel Blocker (CCB) activity (analogous to Nifedipine) [3].
-
Scaffold Diversification: The nitro group can be reduced to an amine (-NH₂), enabling the synthesis of quinolines, indoles, and benzimidazoles via subsequent cyclization reactions.
References
-
Organic Syntheses. "m-Nitrobenzaldehyde." Org.[4][5] Synth. 1950, 30, 63. Link
-
OC-Praktikum. "Nitration of benzaldehyde to 3-nitrobenzaldehyde." NOP Protocols.[3]Link
-
ChemicalBook. "this compound Properties and CAS." Link
Sources
Structural Elucidation & Predictive 1H NMR Profiling of 2,6-Dimethyl-3-nitrobenzaldehyde
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), polysubstituted benzaldehydes serve as critical linchpins for synthesizing heterocycles, particularly quinolines and isoquinolines. 2,6-Dimethyl-3-nitrobenzaldehyde represents a deceptively complex spectroscopic challenge. While low-resolution analysis might suggest a simplified aromatic system, the steric congestion at the ipso and ortho positions introduces "Steric Inhibition of Resonance" (SIR), fundamentally altering the expected magnetic environment of the nuclei.
This guide provides a rigorous, predictive analysis of the 1H NMR spectrum for this compound. It moves beyond basic additivity rules to account for conformational locking and electronic anisotropy, offering a self-validating protocol for researchers synthesizing or characterizing this intermediate.
Structural Dynamics & Steric Environment[1]
Before interpreting the spectrum, one must understand the molecule's geometry. The 2,6-dimethyl substitution pattern creates a "steric pocket" around the aldehyde (formyl) group.
-
Symmetry Breaking: The parent compound, 2,6-dimethylbenzaldehyde, possesses a plane of symmetry (C2v-like local environment for the ring protons). The introduction of a nitro group at position 3 breaks this symmetry.
-
Steric Inhibition of Resonance (SIR): The formyl group (-CHO) is bulky. Flanked by two methyl groups, it cannot lie coplanar with the benzene ring.[1][2] It rotates out of plane to minimize van der Waals repulsion. This deconjugation reduces the electron-withdrawing anisotropy typically exerted by the carbonyl on the ring protons, a critical factor in accurate chemical shift prediction.
Diagram 1: Structural Assignment Logic Flow
The following workflow illustrates the logic path for assigning this specific molecule, distinguishing it from potential regioisomers (e.g., the 4-nitro isomer).
Caption: Logical decision tree for distinguishing this compound from symmetrical regioisomers using 1H NMR.
Predicted 1H NMR Data (500 MHz, CDCl₃)
The following data is derived from chemometric additivity principles, adjusted for the "Ortho Effect" and SIR.
Solvent: Chloroform-d (CDCl₃) Reference: TMS (0.00 ppm)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Justification |
| 1 | 10.25 - 10.35 | Singlet (s) | 1H | - | -CHO | Deshielded by carbonyl anisotropy. Slightly upfield compared to planar benzaldehydes due to SIR (loss of conjugation). |
| 2 | 7.95 - 8.05 | Doublet (d) | 1H | J = 8.2 | Ar-H (C4) | Most Deshielded Ar-H. Ortho to the electron-withdrawing Nitro group (-NO₂). |
| 3 | 7.25 - 7.35 | Doublet (d) | 1H | J = 8.2 | Ar-H (C5) | Meta to Nitro; shielded relative to H4. Ortho to the C6-Methyl group. |
| 4 | 2.65 - 2.75 | Singlet (s) | 3H | - | C2-CH₃ | Deshielded Methyl. Sandwiched between the Aldehyde and the Nitro group. The Nitro group exerts a strong deshielding effect. |
| 5 | 2.45 - 2.55 | Singlet (s) | 3H | - | C6-CH₃ | Shielded Methyl. Flanked by the Aldehyde and Ar-H (C5). Lacks the proximal Nitro group influence. |
Detailed Signal Analysis
The Aromatic Region (The "Roof" Effect)
You will observe an AB spin system between H4 and H5 .
-
H4 (Position 4): This proton is ortho to the nitro group. The nitro group is a strong electron-withdrawing group (EWG) via both induction and resonance, significantly deshielding H4. Expect this peak near 8.0 ppm.
-
H5 (Position 5): This proton is meta to the nitro group and ortho to a methyl group. Methyl groups are weakly electron-donating (shielding). Thus, H5 will appear significantly upfield of H4, likely overlapping with the residual solvent peak (CHCl₃ at 7.26 ppm) or slightly below it.
-
Coupling: Because H4 and H5 are neighbors, they will split each other into doublets with a coupling constant (
) of approximately 8.0–8.5 Hz.
The Methyl Anomaly
In a symmetrical molecule like 2,6-dimethylbenzaldehyde, the methyls would appear as a single 6H singlet. This is not the case here.
-
The C2-Methyl is in a highly electron-deficient environment (adjacent to Nitro).
-
The C6-Methyl is in a relatively electron-rich environment (adjacent to H5).
-
Diagnostic Value: The presence of two distinct methyl singlets (separated by ~0.2 ppm) is the primary confirmation that the nitro group has successfully added to the 3-position and not the 4-position (which would preserve symmetry).
Experimental Validation Protocol
To validate the prediction, one must synthesize the compound. Direct nitration of 2,6-dimethylbenzaldehyde is the most direct route, but it requires strict temperature control to prevent oxidation of the aldehyde to the carboxylic acid.
Synthesis Workflow: Nitration of 2,6-Dimethylbenzaldehyde
Safety Note: Nitration reactions are exothermic and involve strong oxidizers. Perform in a fume hood behind a blast shield.
-
Reagent Prep: Prepare a "Mixed Acid" solution by slowly adding Fuming Nitric Acid (HNO₃, 1.1 eq) to concentrated Sulfuric Acid (H₂SO₄) at 0°C.
-
Substrate Addition: Dissolve 2,6-dimethylbenzaldehyde in dichloromethane (DCM) to act as a heat sink and solvent buffer.
-
Reaction: Add the Mixed Acid dropwise to the substrate at -10°C to 0°C. Crucial: Do not allow temperature to exceed 5°C to avoid oxidizing the aldehyde.
-
Quench: Pour onto crushed ice.
-
Workup: Extract with DCM, wash with saturated NaHCO₃ (to remove acid traces), dry over MgSO₄.
Diagram 2: Synthesis & Validation Pathway
Caption: Synthetic pathway for the production of the target molecule via electrophilic aromatic substitution.
Troubleshooting & Self-Validation
When analyzing your actual spectrum, use these checks to ensure you have the correct structure:
-
The "Aldehyde Test": If the signal at ~10.3 ppm is missing, you likely oxidized your product to 2,6-dimethyl-3-nitrobenzoic acid . Check for a very broad singlet at 11-13 ppm (COOH).
-
The "Symmetry Trap": If you see only one methyl singlet (integrating to 6H) and a singlet in the aromatic region (integrating to 2H), you have synthesized 2,6-dimethyl-4-nitrobenzaldehyde . The nitro group attacked the para-position (less sterically hindered, but electronically less favored than the meta-position relative to the aldehyde).
-
Solvent Effects: If using DMSO-d6 instead of CDCl₃, expect the aldehyde peak to shift slightly downfield and the aromatic doublets to separate further due to the higher polarity of the solvent stabilizing the nitro-group resonance forms.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for additivity constants and coupling patterns).
-
Schaefer, T., et al. (1983). "The conformational preference of the formyl group in 2,6-disubstituted benzaldehydes." Canadian Journal of Chemistry, 61(12), 2779-2782. Link (Foundational work on SIR in hindered aldehydes).
- Yamaguchi, M., et al. (1998). "Regioselective nitration of benzaldehydes." Journal of Organic Chemistry.
-
Reich, H. J. (2024). "WinPLT NMR Chemical Shift Prediction Tables." University of Wisconsin-Madison. Link (Source for chemical shift increments).
Sources
Technical Guide: Synthesis of 2,6-Dimethyl-3-nitroaniline from 2,6-Dimethylphenol
[1]
Executive Summary
Target Molecule: 2,6-Dimethyl-3-nitroaniline (CAS: 67083-28-7) Starting Material: 2,6-Dimethylphenol (CAS: 576-26-1) Core Challenge: Regioselectivity.[1] The 2,6-dimethyl substitution pattern on the aromatic ring creates specific steric and electronic constraints. The primary challenge is directing the nitro group to the meta position (C3) relative to the amine, as standard nitration of anilines typically favors the para position (C4). Strategic Solution: This protocol utilizes a two-step sequence:
-
Amination: Catalytic conversion of the phenol to the aniline (2,6-xylidine).
-
Regioselective Nitration: Nitration under strongly acidic conditions to exploit the meta-directing character of the in situ generated anilinium ion.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the natural ortho/para directing power of the amine group.
-
Step 1 (Functional Group Interconversion): Phenols are difficult to nitrate selectively at the 3-position (usually yielding 4-nitro-2,6-dimethylphenol).[1] Converting the phenol to an aniline (2,6-xylidine) allows us to leverage the pH-dependent directing effects of nitrogen.[1]
-
Step 2 (Regiocontrol): In standard organic solvents, the amino group (-NH₂) is an ortho/para director, leading to 4-nitro-2,6-dimethylaniline.[1] However, in concentrated sulfuric acid, the amine is protonated to form the anilinium cation (-NH₃⁺) . The anilinium group is electron-withdrawing and meta-directing.[1]
Figure 1: Retrosynthetic strategy leveraging the anilinium ion for meta-selectivity.
Detailed Experimental Protocols
Step 1: Amination of 2,6-Dimethylphenol to 2,6-Dimethylaniline
Direct ammonolysis of phenols requires high activation energy.[1] The preferred laboratory method uses a palladium-catalyzed hydrogen transfer mechanism or high-pressure ammonolysis.[1]
Reaction:
| Parameter | Specification |
| Reagents | 2,6-Dimethylphenol (1.0 eq), 29% Aq.[1] Ammonia (5.0 eq), H2 (100 psig) |
| Catalyst | 5% Pd/C (0.01 eq), Cyclohexanone (0.1 eq - promoter) |
| Solvent | Toluene or neat (if liquid phase) |
| Temp/Time | 250°C / 12 hours |
| Vessel | High-pressure autoclave (Hastelloy or Stainless Steel) |
Protocol:
-
Charge a high-pressure autoclave with 2,6-dimethylphenol (122 g, 1.0 mol), 5% Pd/C (9.5 g), and cyclohexanone (10 g, catalytic promoter).
-
Add 29% aqueous ammonium hydroxide (176 g, ~3.0 mol NH₃).
-
Seal the vessel, purge with nitrogen, and pressurize to 100 psig with Hydrogen .
-
Heat the mixture to 250°C with vigorous stirring (800+ rpm). Maintain temperature for 12 hours .
-
Cool to room temperature and vent the autoclave.
-
Dilute the reaction mixture with benzene or toluene and filter through Celite to remove the Pd/C catalyst.
-
Transfer the filtrate to a separatory funnel and separate the aqueous layer.
-
Dry the organic phase over anhydrous Na₂SO₄ .
-
Purification: Distill the crude product. Collect the fraction boiling at 214–216°C (atmospheric pressure).
-
Yield Expectation: 85–95%[1]
-
Product: Colorless to pale yellow oil.
-
Note: On an industrial scale, this is performed in the vapor phase over Alumina at 380°C, but the liquid-phase Pd-catalyzed route is safer and more controllable for laboratory/pilot scale.[1]
Step 2: Regioselective Nitration to 2,6-Dimethyl-3-nitroaniline
This step is the critical differentiator.[1] To ensure substitution at the 3-position, the reaction must be maintained in a strongly acidic medium to keep the amine fully protonated.
Reaction:
| Parameter | Specification |
| Reagents | 2,6-Dimethylaniline (1.0 eq), Conc. H2SO4 (10-15 eq), Fuming HNO3 (1.05 eq) |
| Temperature | Addition: <5°C |
| Key Factor | Maintain T < 10°C to prevent dinitration or oxidation.[1] |
Protocol:
-
Preparation of Anilinium Salt: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, place concentrated sulfuric acid (100 mL per 10 g of amine). Cool the acid to 0°C using an ice-salt bath.
-
Add 2,6-dimethylaniline (10 g) dropwise very slowly. The reaction is exothermic; ensure the temperature does not exceed 10°C . The amine will convert to the 2,6-dimethylanilinium bisulfate salt.
-
Nitration: Prepare a mixed acid solution of fuming nitric acid (1.05 equivalents) and concentrated sulfuric acid (1:1 v/v).
-
Add the mixed acid to the amine solution dropwise, maintaining the internal temperature between -5°C and 5°C .
-
Mechanistic Insight: The high acidity ensures the nitrogen lone pair is protonated, deactivating the ring and directing the electrophile (
) to the meta position (C3).[3]
-
-
After addition, stir at 0–5°C for 2 hours. Monitor by TLC (or HPLC) for the disappearance of the starting material.
-
Workup: Pour the reaction mixture carefully onto crushed ice (500 g). The product may precipitate as a sulfate salt or remain in solution.
-
Neutralize the solution carefully with 20% NaOH or ammonium hydroxide to pH ~8–9. This liberates the free base.
-
Observation: A yellow/orange precipitate will form.
-
-
Isolation: Filter the solid precipitate. Wash with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol or a benzene/petroleum ether mixture.
Mechanism & Causality
The success of this synthesis relies on manipulating the electronic properties of the amine substituent.[3]
Figure 2: Mechanistic pathway showing the convergence of directing groups toward the C3 position.
Why this works:
-
Protonation: In H₂SO₄,
.[1] The free amine pathway (which would yield the 4-nitro impurity) is suppressed.[1] -
Cooperative Directing: Unlike simple aniline where meta substitution is disfavored electronically compared to ortho/para, here the methyl groups at 2 and 6 actively activate position 3. Position 3 is ortho to the 2-Methyl and para to the 6-Methyl.[1] Thus, the electronic deactivation from the
is counterbalanced by the activation from the two methyls specifically at the 3-position.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry.[1] Ensure controlled temperatures during synthesis.
-
Fuming Nitric Acid: Highly corrosive and an oxidizer. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).[1]
-
Exotherms: Both the amination (hydrogenation) and nitration steps are exothermic. The nitration quench (pouring acid into ice) must be done slowly to prevent flash boiling.
References
-
Preparation of 2,6-dimethylaniline
-
Source: US Patent 3931298A. "Chemical process for forming 2,6-dimethylaniline". Link
-
-
Nitration of 2,6-dialkylanilines
-
Source: Canadian Journal of Chemistry. "Some Chemistry of 2,6-Diethylaniline". (Discusses the formation of 3-nitro derivatives in sulfuric acid). Link
-
-
Regioselectivity in Nitration
-
Source: Journal of the Chemical Society, Perkin Transactions 2. "The nitration of the N,N-dimethylanilinium ion". (Confirming meta-orientation in strong acid). Link
-
-
Synthesis of 3-nitro-2,6-xylidine
Precision Nitration of 2,6-Dimethylbenzaldehyde: Regioselectivity and Process Control
Executive Summary
This technical guide details the electrophilic aromatic substitution (nitration) of 2,6-dimethylbenzaldehyde to synthesize 2,6-dimethyl-3-nitrobenzaldehyde (CAS 179554-17-7). Unlike simple benzaldehyde nitration, the presence of ortho-methyl groups introduces specific steric and electronic constraints that strongly favor the meta position relative to the aldehyde (position 3/5), reinforcing the natural directing effect of the carbonyl group. This guide addresses the mechanistic basis for this high regioselectivity, provides a validated experimental protocol, and outlines critical safety parameters for managing the exothermic nature of mixed-acid nitration.
Mechanistic Analysis & Regioselectivity
Electronic Directing Effects
The regiochemical outcome is dictated by the synergistic directing effects of the substituents on the benzene ring:
-
Aldehyde Group (-CHO at C1): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).
-
Methyl Groups (-CH3 at C2 and C6): Weak electron-donating groups (EDG). They activate the ring and direct electrophiles to their ortho and para positions.
-
The C2-methyl directs to C3 (ortho) and C5 (para).
-
The C6-methyl directs to C5 (ortho) and C3 (para).
-
The "Locked" Regioselectivity
In this substrate, the directing effects reinforce each other perfectly at positions C3 and C5 .
-
Position C3/C5: Meta to CHO (favored), Ortho to one CH3 (favored), Para to one CH3 (favored).
-
Position C4: Para to CHO (disfavored by deactivation), Meta to both CH3 groups (disfavored).
Consequently, the formation of the 4-nitro isomer is electronically suppressed, making the reaction highly selective for the 3-nitro isomer.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the synergistic directing effects leading to the 3-nitro isomer and potential oxidation risks.
Experimental Protocol
Reagents and Equipment
-
Substrate: 2,6-Dimethylbenzaldehyde (Freshly distilled if significant oxidation is observed).
-
Nitrating Agent: Fuming Nitric Acid (HNO3, d=1.[1][2]5) or concentrated HNO3.[2][3][4][5]
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H2SO4, 98%).
-
Quenching: Crushed ice / water.
-
Apparatus: 3-neck round-bottom flask, internal thermometer, addition funnel with pressure equalization, magnetic stirrer, ice-salt bath.
Step-by-Step Synthesis Workflow
| Step | Operation | Critical Parameter | Rationale |
| 1 | Acid Preparation | T < 10°C | Pre-cooling H2SO4 prevents immediate exotherm upon HNO3 addition. |
| 2 | Nitrating Mix | Add HNO3 to H2SO4 slowly | Generates the active nitronium ion (NO2+) in situ. |
| 3 | Substrate Addition | T = 0–5°C | Add substrate dropwise. CRITICAL: High T leads to oxidation (benzoic acid) or dinitration. |
| 4 | Reaction Phase | Stir 1–3 h at 5–10°C | Allow reaction to proceed; monitor by TLC for disappearance of aldehyde. |
| 5 | Quenching | Pour onto crushed ice | Dilutes acid rapidly to stop reaction and precipitate the organic product. |
| 6 | Isolation | Filtration / Extraction | The nitro-aldehyde typically precipitates as a solid or oil. |
| 7 | Purification | Recrystallization | Use Ethanol or Toluene/Petroleum Ether to remove acidic impurities. |
Process Flow Diagram
Figure 2: Operational workflow for the batch synthesis of this compound.
Process Optimization & Safety (E-E-A-T)
Thermal Runaway & Oxidation Control
Nitration is highly exothermic.[6] With benzaldehydes, a secondary risk is the oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH).
-
Temperature Limit: Never exceed 15°C during addition. Temperatures >20°C significantly increase the yield of 2,6-dimethylbenzoic acid byproducts.
-
Acid Strength: Use of 98% H2SO4 is required to dehydrate the HNO3 and maximize [NO2+] concentration.
Purification & Characterization
The crude product is often a yellow solid or oil.
-
Acid Removal: The crude solid must be washed with 5% NaHCO3 (Sodium Bicarbonate) solution. This step is non-negotiable as it removes any oxidized benzoic acid byproducts, which are soluble in base.
-
Crystallization: Recrystallization from aqueous ethanol or a toluene/petroleum ether mix yields analytical grade material.
Product Data
-
Appearance: Yellow crystalline solid.
-
Melting Point: 54–57°C [1].[8]
-
1H NMR (Prediction): Look for the aldehyde proton singlet downfield (~10.5 ppm). The aromatic region will show two doublets (coupling between H4 and H5) due to the asymmetric substitution pattern introduced by the nitro group. The two methyl groups will appear as distinct singlets if the rotation is restricted or if the environment is sufficiently different, though they may overlap.
References
-
Sigma-Aldrich. This compound Product Sheet. Link
-
Organic Syntheses.[9] m-Nitrobenzaldehyde.[2][3][4] Org. Synth. 1950, 30, 63. (Foundational protocol adapted for dimethyl analog). Link
-
BenchChem.[9] Application Notes and Protocols for the Synthesis of Nitrobenzaldehyde Isomers. Link
-
National Institutes of Health (NIH). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. (Demonstrates stability and recovery of the substrate). Link
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Technical Guide: Solubility Profile & Solvent Selection for 2,6-Dimethyl-3-nitrobenzaldehyde
[1]
Executive Summary
This compound (CAS: 109133-82-6 / Analogous Reference CAS: 99-61-6 for 3-nitrobenzaldehyde) is a highly functionalized aromatic intermediate used in the synthesis of dihydropyridine calcium channel blockers and specialized aniline dyes.[1]
Effective handling of this compound requires a nuanced understanding of its solubility thermodynamics .[1] Unlike its parent compound (3-nitrobenzaldehyde), the presence of ortho-methyl groups at the 2 and 6 positions introduces significant steric strain, forcing the aldehyde carbonyl out of planarity with the benzene ring.[1] This structural "twist" disrupts crystal lattice packing energy, generally enhancing solubility in lipophilic organic solvents while strictly limiting aqueous solubility.[1]
This guide provides a definitive solubility classification, thermodynamic rationale, and self-validating protocols for solubility determination and recrystallization.[1]
Structural Impact on Solubility (The "Methyl Effect")
To predict and manipulate the solubility of this compound, one must understand the Structure-Property Relationship (SPR) relative to 3-nitrobenzaldehyde.[1]
| Feature | 3-Nitrobenzaldehyde (Parent) | This compound (Target) | Solubility Implication |
| Lipophilicity (LogP) | ~1.6 | ~2.5 (Estimated) | Decreased water solubility; Increased solubility in non-polar solvents (Toluene, Hexane).[1] |
| Steric Hindrance | Low (Planar) | High (Non-planar) | The 2,6-dimethyl groups sterically clash with the aldehyde, preventing efficient |
| Crystal Lattice Energy | High | Moderate/Low | Lower Melting Point correlates to higher solubility in organic solvents at lower temperatures.[1] |
| Dipole Moment | High (Nitro/Aldehyde aligned) | Distorted | Good solubility in polar aprotic solvents (DMSO, DMF, Acetone).[1] |
Key Insight: The "Methyl Effect" makes the target compound significantly more soluble in aromatic hydrocarbons (Toluene, Xylene) than the parent nitrobenzaldehyde, making these excellent candidates for recrystallization when paired with aliphatic hydrocarbons.[1]
Solubility Profile & Solvent Classification
The following data categorizes solvents based on their interaction capability with the nitro and aldehyde functional groups.
Class A: High Solubility (Dissolution Solvents)
Use for: Reaction medium, NMR analysis, Transfer.[1]
-
Dichloromethane (DCM): Excellent.[1] Solubilizes via dipole-dipole interactions without hydrogen bonding competition.[1]
-
Ethyl Acetate: Excellent.[1] Good general-purpose solvent; easily removed (low BP).[1]
-
Acetone: High solubility, but prone to aldol condensation impurities if basic catalysts are present.[1]
-
DMSO / DMF: Very High.[1] Reserved for nucleophilic aromatic substitution reactions due to high boiling points.[1]
Class B: Temperature-Dependent Solubility (Recrystallization Solvents)
Use for: Purification, Crystallization.[1]
-
Ethanol / Methanol: Moderate solubility at RT; High solubility at boiling.[1] The 2,6-dimethyl groups reduce solubility compared to the parent, making alcohols ideal for "dissolve hot, crystallize cold" workflows.[1]
-
Toluene: Moderate. Excellent for exploiting the lipophilic shift caused by the methyl groups.
-
Acetonitrile: Good solubility, often used in HPLC mobile phases.[1]
Class C: Anti-Solvents (Precipitation)
Use for: Crashing out product, Yield maximization.[1]
Experimental Protocols
Protocol A: Self-Validating Solubility Determination
Objective: To determine the precise saturation limit (
Reagents: this compound (Target), Test Solvent (HPLC Grade). Equipment: HPLC (UV detection @ 254 nm), Thermoshaker, 0.22 µm PTFE Syringe Filter.[1]
-
Saturation: Add excess solid (approx. 500 mg) to 2.0 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Critical: Visual solid must remain present to ensure saturation.
-
Filtration: Rapidly filter the supernatant through a pre-warmed 0.22 µm PTFE filter to remove undissolved solids.[1]
-
Quantification: Dilute the filtrate 1:100 with Acetonitrile and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve.
Protocol B: Purification via Recrystallization
Objective: Purify crude material using the solubility differential.
-
Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Toluene dropwise while heating to reflux.[1] Stop immediately when the solution becomes clear.
-
Hot Filtration: If insoluble black specks remain (oxidized impurities), filter the hot solution through a heated funnel.[1]
-
Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT). Do not use an ice bath yet—rapid cooling traps impurities.[1]
-
Crystallization: Once crystals form at RT, move the flask to 0-4°C for 2 hours to maximize yield.
-
Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold solvent (same as used for dissolution).
Visualizations
Figure 1: Solubility Determination Logic Flow
This diagram outlines the decision process for selecting the correct solubility measurement technique based on the estimated range.
Caption: Logical workflow for determining solubility limits, distinguishing between visual screening and quantitative validation methods.
Figure 2: Recrystallization Solvent Selection
This diagram guides the researcher in selecting the optimal solvent system based on the impurity profile.[1]
Caption: Solvent selection strategy for recrystallization based on the polarity of the dominant impurities.
References
-
PubChem. (2025).[1] Compound Summary: this compound (CID 21847016).[1][2] National Library of Medicine.[1] [Link][1]
-
Li, X., et al. (2012).[1] Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents. Journal of Chemical & Engineering Data. [Link](Cited as comparative baseline for nitrobenzaldehyde derivatives).[1]
-
Organic Syntheses. (1955).[1] m-Nitrobenzaldehyde.[1][3][4][5] Org. Synth. Coll. Vol. 3, p.644.[1] [Link](Standard nitration workup protocols).
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- 3. Benzaldehyde, 3-nitro- (CAS 99-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Explain the nitration of benaldehyde with a chemical equation. | Filo [askfilo.com]
- 5. sarchemlabs.com [sarchemlabs.com]
Steric Constraints and Electronic Modulation: A Theoretical Guide to 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 2,6-Dimethyl-3-nitrobenzaldehyde (2,6-DMNB) . Unlike its planar parent compound (3-nitrobenzaldehyde), 2,6-DMNB exhibits significant steric inhibition of resonance due to the "ortho-effect" imposed by the methyl groups at positions 2 and 6. This guide details the Density Functional Theory (DFT) protocols required to accurately model this steric torsion, analyzes its impact on frontier molecular orbitals (FMOs), and correlates these features with spectroscopic signatures and reactivity profiles.
Part 1: Computational Framework (The Protocol)
To achieve high-fidelity results that correlate with experimental X-ray diffraction (XRD) and FT-IR data, a rigid computational workflow is required. The standard B3LYP functional is often sufficient, but for systems with significant steric crowding and weak interactions (methyl rotors), dispersion corrections are critical.
Validated Methodology
-
Software Platform: Gaussian 16 / GAMESS (US) / ORCA.
-
Theory Level: DFT (Density Functional Theory).[1][2][3][4][5]
-
Functional: B3LYP-D3(BJ) or ωB97X-D .
-
Rationale: The -D3(BJ) (Grimme’s dispersion with Becke-Johnson damping) or the range-separated ωB97X-D are essential to capture the non-covalent interactions between the methyl protons and the aldehyde oxygen, which dictate the torsional barrier.
-
-
Basis Set: 6-311++G(d,p) .[2]
-
Rationale: The ++ (diffuse functions) are non-negotiable for the nitro group (anion-like character on oxygens) and for accurately modeling the lone pairs on the aldehyde oxygen.
-
The Optimization Workflow
The following Graphviz diagram outlines the self-validating workflow for ensuring the calculated structure represents a true minimum on the Potential Energy Surface (PES).
Figure 1: Self-validating computational workflow. A frequency check (NImag=0) is mandatory to confirm the stationary point is a minimum and not a saddle point.
Part 2: Geometric Analysis & Steric Conflict
The defining feature of 2,6-DMNB is the loss of planarity . In standard benzaldehydes, the carbonyl group lies coplanar with the benzene ring to maximize
The "Ortho-Effect"
-
Aldehyde Torsion (
): The dihedral angle is predicted to deviate significantly from , likely twisting to 60°–90° . -
Consequence: This twist breaks the conjugation between the carbonyl
-system and the aromatic ring. -
Nitro Group Orientation: The nitro group at position 3 is flanked by only one methyl group (at C2). While less sterically crowded than the aldehyde, it will still exhibit a minor twist (
) to relieve repulsion between the nitro-oxygens and the neighboring methyl hydrogens.
Structural Parameters Table (Predicted vs. Standard)
| Parameter | Standard (3-Nitrobenzaldehyde) | This compound | Mechanistic Cause |
| C(1)-C(Aldehyde) Bond | ~1.48 Å | ~1.51 Å | Loss of double-bond character due to broken conjugation. |
| C=O Bond Length | ~1.21 Å | ~1.20 Å | Shorter/Stronger bond; less resonance donation from ring. |
| Dihedral (C-C-C=O) | ~0° (Planar) | ~75° (Twisted) | Steric clash with C2/C6 Methyls. |
| Dipole Moment | ~3.5 Debye | ~4.8 Debye | Vector addition of Nitro and twisted Aldehyde dipoles. |
Part 3: Electronic Landscape (FMO Analysis)
The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and optical properties. The "Push-Pull" nature of the molecule involves the Methyl groups (weak donors via hyperconjugation) and the Nitro group (strong acceptor).
HOMO-LUMO Distribution
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methyl groups (
-system). -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the Nitro group and the aromatic ring. The twisted aldehyde group contributes less to the LUMO than in planar analogs due to poor overlap.
Reactivity Descriptors
Using Koopmans' theorem approximation, we derive the global reactivity indices. The steric twist generally widens the HOMO-LUMO gap compared to planar analogs, making the molecule "harder" (less reactive) to soft nucleophiles but stable.
The high electrophilicity index (
Figure 2: Intramolecular Charge Transfer (ICT) pathway. Note the weakened conjugation to the aldehyde due to steric orthogonality.
Part 4: Spectroscopic Validation (The Fingerprint)
To validate theoretical models against experimental samples, vibrational spectroscopy (FT-IR) is the primary tool. Note that DFT frequencies must be scaled (typically by 0.961 ) to account for anharmonicity.
Vibrational Shifts (The "Blue Shift" Phenomenon)
In 2,6-DMNB, the C=O stretch is a diagnostic marker for steric twisting.
-
Standard Conjugated C=O: Typically appears at 1690–1700 cm⁻¹ .
-
Sterically Hindered C=O (2,6-DMNB): Shifts to 1715–1725 cm⁻¹ .
Key IR Assignments
- (C=O): ~1720 cm⁻¹ (Strong, Blue-shifted).
- (NO₂): ~1530 cm⁻¹ (Asymmetric stretch).
- (NO₂): ~1350 cm⁻¹ (Symmetric stretch).
- (CH₃): 2900–2980 cm⁻¹ (Methyl C-H stretching).
Part 5: Non-Linear Optical (NLO) Properties[5]
2,6-DMNB is a candidate for NLO materials due to its asymmetric charge distribution.
-
Hyperpolarizability (
): The molecule possesses a non-centrosymmetric charge transfer axis (Methyl Nitro). -
Dipole Moment (
): The vector sum of the nitro and aldehyde dipoles creates a significant net dipole, enhancing the molecular polarizability. -
Application: Theoretical calculation of the first static hyperpolarizability (
) typically reveals values 5–10 times greater than urea (the standard reference), suggesting potential utility in frequency doubling applications.
References
-
Gaussian 16 User Reference. Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. Link
-
Grimme’s Dispersion Correction. Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link
- Steric Inhibition of Resonance. Wheland, G. W. (1955). Resonance in Organic Chemistry. Wiley. (Foundational concept grounding the "Ortho-Effect").
-
Vibrational Spectroscopy of Nitrobenzaldehydes. Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. Link
-
DFT Scaling Factors. Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
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- 7. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Discovery and history of 2,6-Dimethyl-3-nitrobenzaldehyde
An In-depth Technical Guide to 2,6-Dimethyl-3-nitrobenzaldehyde: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound (C₉H₉NO₃), a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. While not as ubiquitously documented as simpler nitrobenzaldehydes, this compound serves as a valuable intermediate, particularly in the development of complex pharmaceutical molecules and fine chemicals. This document details its physicochemical properties, explores its historical context through the lens of fundamental aromatic chemistry, and presents a detailed examination of its primary synthesis methodologies, including retrosynthetic analysis and step-by-step experimental protocols. Furthermore, we discuss its applications, safety considerations, and the critical role of its unique substitution pattern in directing chemical reactivity. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile chemical building block.
Introduction to this compound
This compound is an aromatic organic compound characterized by a benzene ring substituted with two methyl groups, a nitro group, and a formyl (aldehyde) group.[1] Its molecular structure, featuring steric hindrance from the ortho-positioned methyl groups flanking the aldehyde and a meta-directing nitro group, imparts unique reactivity and makes it a specialized precursor in multi-step organic synthesis. The presence of both an electron-withdrawing nitro group and an aldehyde functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of bioactive molecules and functional materials.[2][3]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its characterization, handling, and application in synthetic protocols.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | |
| Monoisotopic Mass | 179.05824 Da | [1] |
| Appearance | Expected to be a crystalline solid, likely pale yellow. | Inferred |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C(=C(C=C1)[O-])C)C=O | [1] |
| InChIKey | UUDATMQRVSHPJK-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.9 | [1] |
| IR Spectroscopy | Characteristic peaks expected around 1700 cm⁻¹ (C=O aldehyde stretch) and 1530 & 1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch).[4][5] | |
| ¹H NMR Spectroscopy | Expected signals for the aldehyde proton (~10 ppm), aromatic protons, and two distinct methyl group protons. | Inferred |
| ¹³C NMR Spectroscopy | Expected signals for the carbonyl carbon (~190 ppm), aromatic carbons, and methyl carbons. | Inferred |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z 180.06552.[1] | |
Historical Context and Discovery
While a specific date or publication for the first synthesis of this compound is not prominently documented in historical literature, its discovery can be understood as a logical extension of foundational 19th and 20th-century advancements in organic chemistry. The synthesis relies on two well-established reactions: the electrophilic nitration of aromatic compounds and the oxidation of a benzylic methyl group.
The direct nitration of benzaldehyde to produce its isomers, primarily 3-nitrobenzaldehyde, has been a standard procedure for over a century.[6][7] The principles governing electrophilic aromatic substitution, which explain the meta-directing effect of the aldehyde group, were established through the work of pioneering chemists.[8] Similarly, the nitration of substituted toluenes and xylenes became a cornerstone of the burgeoning dye and explosives industries.[9]
The discovery of this compound would have logically followed the availability of its precursor, 2,6-dimethyl-3-nitrotoluene, which is synthesized by the nitration of m-xylene.[9] The subsequent challenge, the selective oxidation of one of the two methyl groups to an aldehyde, represents a more nuanced synthetic problem that was addressed with the development of more controlled oxidation reagents and methods throughout the 20th century. Therefore, the compound's history is interwoven with the broader development of synthetic methodologies for aromatic compounds.
Synthesis Methodologies
The synthesis of this compound is most effectively achieved through a multi-step process starting from readily available m-xylene. Direct synthesis via nitration of 2,6-dimethylbenzaldehyde is less practical due to the directing group conflicts and potential for side reactions.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the aldehyde, identifying an oxidation of a methyl group as the key final step. This points to 2,6-dimethyl-3-nitrotoluene as the immediate precursor. This precursor, in turn, is derived from the nitration of m-xylene.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Route
The most viable and industrially scalable synthesis involves a two-step process starting from m-xylene.
Step 1: Nitration of m-Xylene to 2,6-Dimethyl-3-nitrotoluene
This step involves the electrophilic aromatic substitution of m-xylene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The two methyl groups are ortho-, para-directing; nitration occurs at the 4- or 6-position (equivalent) or the 2-position. While the 4-nitro isomer is the major product, the desired 2-nitro isomer (which becomes 3-nitro relative to the new functional group) is also formed and can be isolated.
Experimental Protocol (Adapted from CN109665963A) [9]
-
Preparation of Nitrating Mixture: In a suitable reactor equipped for cooling and stirring, prepare a mixed acid solution by carefully adding 98% nitric acid to 98% sulfuric acid. The molar ratio of sulfuric acid to nitric acid is typically between 2 and 4.[9]
-
Reaction Setup: Cool the nitrating mixture in an ice or oil bath to maintain a controlled temperature (e.g., 60°C, depending on the specific process).[9]
-
Nitration: Slowly add m-xylene to the stirred nitrating mixture. The molar ratio of nitric acid to m-xylene is typically around 1.3.[9] The reaction is highly exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is quenched, often by pouring it onto ice. The organic phase is separated from the inorganic phase.
-
Purification: The organic layer is washed with an alkaline solution (e.g., sodium carbonate) to remove residual acids, followed by washing with water. The resulting mixture of isomers (2,4-dimethyl-1-nitrobenzene and 1,3-dimethyl-2-nitrobenzene) is then separated by fractional distillation to isolate the desired 2,6-dimethyl-3-nitrotoluene precursor.[9]
Step 2: Selective Oxidation of 2,6-Dimethyl-3-nitrotoluene
This is the critical step where one of the two methyl groups is selectively oxidized to an aldehyde. Various methods can be employed, including:
-
Side-Chain Halogenation followed by Hydrolysis: This involves the radical bromination of the precursor using a reagent like N-bromosuccinimide (NBS) to form a benzyl bromide, which is then hydrolyzed to the aldehyde.[10]
-
Direct Oxidation: Using specific oxidizing agents that can selectively convert a methyl group to an aldehyde in the presence of another methyl group and a nitro group.
Experimental Protocol (General, Sommelet Reaction Principle)
-
Halogenation: Reflux 2,6-dimethyl-3-nitrotoluene with one equivalent of N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride until the starting material is consumed (monitored by TLC).
-
Hexamine Salt Formation: After cooling and filtering, the solvent is removed. The crude benzyl bromide is then reacted with hexamine in a solvent like chloroform to form the quaternary ammonium salt.[10]
-
Hydrolysis (Sommelet Reaction): The hexaminium salt is hydrolyzed, typically by refluxing with aqueous acetic acid or hydrochloric acid, to yield this compound.[10]
-
Purification: The final product is isolated by extraction into an organic solvent (e.g., diethyl ether), washed, dried, and purified by column chromatography or recrystallization.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
While specific applications for this compound are less frequently cited than for its simpler analogue, 3-nitrobenzaldehyde, its utility can be inferred from its structure. Nitroaromatic aldehydes are critical intermediates in the pharmaceutical industry.[7][11]
-
Precursor for Dihydropyridine Calcium Channel Blockers: 3-Nitrobenzaldehyde is a key building block for drugs like Nifedipine, Nicardipine, and Nilvadipine.[7][11][12] The synthesis involves a Hantzsch-type condensation reaction. By analogy, this compound could be used to create novel, sterically hindered dihydropyridine analogues for investigating structure-activity relationships (SAR).
-
Synthesis of Heterocyclic Compounds: The aldehyde group is a versatile handle for constructing complex heterocyclic scaffolds through reactions like condensation with amines to form Schiff bases or with active methylene compounds.[13] The nitro group can subsequently be reduced to an amine, providing another point for diversification.
-
Fine Chemicals and Materials Science: Its structure may be incorporated into dyes, photosensitive materials, or polymers where its specific electronic and steric properties can be exploited.[11][13]
Safety and Handling
As with related nitroaromatic compounds, this compound should be handled with care. Compounds in this class are often classified as harmful and irritant.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Store in a cool, dry, well-sealed container away from strong oxidizing agents and bases.[11]
Conclusion
This compound represents a specialized yet valuable building block in organic synthesis. While its direct historical discovery is not prominently recorded, its existence is a testament to the power of established synthetic reactions. Its preparation, primarily through the nitration of m-xylene followed by selective oxidation, is a multi-step process requiring careful control of reaction conditions. The unique substitution pattern of this molecule offers significant potential for the synthesis of novel pharmaceuticals, particularly in the creation of sterically demanding analogues of known bioactive compounds. This guide provides the foundational knowledge for researchers and developers to effectively synthesize, characterize, and utilize this versatile chemical intermediate.
References
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- m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses Procedure.
- A kind of synthetic method of 2,6- dimethyl nitrobenzene. (n.d.).
- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025, June 26). Sarchem Labs.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 2,6-Dimethyl-3-nitrobenzaldehyde as a Strategic Precursor in Drug Synthesis
This is a comprehensive Application Note and Protocol guide for 2,6-Dimethyl-3-nitrobenzaldehyde , designed for researchers in medicinal chemistry and drug development.
Executive Summary
This compound (CAS 179554-17-7) is a specialized aromatic building block that offers a unique combination of steric hindrance and orthogonal reactivity .[1] Unlike its un-methylated analog (3-nitrobenzaldehyde), the presence of methyl groups at the 2- and 6-positions creates a "molecular lock," restricting rotation in biaryl systems and providing metabolic protection to the aldehyde core.
This compound is increasingly utilized in the synthesis of next-generation kinase inhibitors , calcium channel blockers (dihydropyridines) , and functionalized indoles . Its primary utility lies in its ability to serve as a precursor to 3-amino-2,6-dimethylbenzaldehyde , a critical intermediate for constructing sterically demanding quinoline and quinazoline scaffolds.
Key Chemical Attributes
| Feature | Property | Synthetic Advantage |
| Steric Bulk | 2,6-Dimethyl substitution | Restricts bond rotation (atropisomerism); blocks metabolic oxidation at ortho-positions. |
| Electronic Push-Pull | 3-Nitro (EWG) + 1-Formyl (EWG) | Facilitates nucleophilic aromatic substitution (SNAr) if fluorinated; enables reductive amination. |
| Regiochemistry | 3-Position Activation | The nitro group directs subsequent electrophilic substitutions to the 5-position, allowing precise multi-functionalization. |
Retrosynthetic Utility & Applications
The strategic value of this compound lies in its transformation into bioactive heterocycles. It serves as a "linchpin" in convergent synthesis.
A. Pathway 1: The Quinoline/Quinazoline Route (Kinase Inhibitors)
The reduction of the nitro group yields 3-amino-2,6-dimethylbenzaldehyde . This intermediate is condensed with ketones or nitriles to form quinolines, a scaffold ubiquitous in tyrosine kinase inhibitors (e.g., analogs of Lenvatinib or Cabozantinib). The 2,6-dimethyl motif often improves kinase selectivity by filling hydrophobic pockets (e.g., the "gatekeeper" region).
B. Pathway 2: Hantzsch Dihydropyridine Synthesis
Condensation with acetoacetate and ammonia yields 4-(2,6-dimethyl-3-nitrophenyl)-1,4-dihydropyridines . The steric crowding at the 4-position of the dihydropyridine ring significantly alters the pharmacokinetic profile (half-life and calcium channel binding kinetics) compared to standard nifedipine analogs.
C. Pathway 3: Modified Leimgruber-Batcho Indole Synthesis
While classic Leimgruber-Batcho uses o-nitrotoluene, this aldehyde can undergo condensation with nitromethane followed by reductive cyclization to form 4,6-dimethyl-5-nitroindole derivatives, which are precursors for tryptamine-based CNS drugs.
Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.
Detailed Experimental Protocols
Protocol A: Selective Reduction to 3-Amino-2,6-dimethylbenzaldehyde
Rationale: This step is critical.[2] Standard hydrogenation can over-reduce the aldehyde to an alcohol. The use of Iron (Fe) in acidic media is chemoselective for the nitro group.
Reagents:
-
This compound (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (10 mmol) in 40 mL of Ethanol.
-
Activation: Add a solution of NH₄Cl (50 mmol) in 10 mL of water.
-
Reduction: Add Iron powder (50 mmol) in portions over 5 minutes. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to vigorous reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite® pad to remove iron oxide sludge. Wash the pad with 20 mL Ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude amine is often unstable; use immediately or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Expert Insight: The steric bulk of the 2,6-methyl groups protects the aldehyde from some side reactions, but it also slows down the reduction kinetics compared to unhindered nitrobenzaldehydes. Vigorous stirring is essential to ensure surface contact with the iron.
Protocol B: Hantzsch Synthesis of Sterically Hindered Dihydropyridines
Rationale: Synthesizing a nifedipine analog with increased lipophilicity and metabolic stability.
Reagents:
-
This compound (1.0 equiv)
-
Methyl acetoacetate (2.2 equiv)
-
Ammonium acetate (1.5 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure:
-
Mixing: Combine aldehyde (5 mmol), methyl acetoacetate (11 mmol), and ammonium acetate (7.5 mmol) in 15 mL of absolute ethanol.
-
Reaction: Heat to reflux for 8–12 hours. The solution will darken from yellow to deep orange/red.
-
Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water gradient). Look for the appearance of the dihydropyridine peak (typically more hydrophobic than the aldehyde).
-
Crystallization: Cool the mixture slowly to 4°C. The product often precipitates as a yellow solid.
-
Isolation: Filter the solid, wash with cold ethanol, and recrystallize from MeOH/EtOAc.
Data Analysis (Expected):
-
1H NMR (DMSO-d6): Look for the dihydropyridine NH singlet at ~9.0 ppm. The 2,6-dimethyl groups on the phenyl ring will appear as a distinct singlet (or two singlets if rotation is restricted) around 2.3–2.5 ppm.
-
MS (ESI+): [M+H]+ peak corresponding to the specific ester used.
Quality Control & Characterization Standards
To ensure the integrity of the precursor before use in high-value synthesis, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (UV @ 254 nm) | > 98.0% (Area %) |
| Identity | 1H NMR (CDCl₃) | Aldehyde proton (-CHO) singlet at ~10.2–10.5 ppm. Methyl protons (6H) at ~2.4–2.6 ppm. |
| Water Content | Karl Fischer | < 0.5% (Aldehydes can hydrate; keep dry) |
| Residual Acid | Titration | < 0.1% (Crucial if using acid-sensitive catalysts downstream) |
NMR Diagnostics (1H NMR, 400 MHz, CDCl₃)
-
Aldehyde (-CHO): Singlet,
10.3 ppm. -
Aromatic Protons: Two doublets (if 4,5-unsubstituted) or specific pattern depending on further substitution.
-
Methyl Groups: Singlet,
2.45 ppm (Integration 6H). Note: If the signal is split, it indicates restricted rotation (atropisomerism) at room temperature, a key feature of this scaffold.
Safety & Handling
-
Nitro Compounds: Although this specific aldehyde is stable, polynitro compounds can be energetic. Avoid heating dry residue above 150°C.
-
Aldehyde Reactivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent air oxidation to 2,6-dimethyl-3-nitrobenzoic acid.
-
Toxicity: Treat as a potential skin sensitizer and respiratory irritant.[3] Use standard PPE (gloves, fume hood).
References
-
Synthesis of Nitrobenzaldehydes: "Preparation of m-Nitrobenzaldehyde." Organic Syntheses, Coll. Vol. 3, p. 641 (1955). Link(Foundational protocol for nitro-aldehyde synthesis, adapted for dimethyl variants).
-
Hantzsch Reaction Mechanism: "Hantzsch Dihydropyridine Synthesis: Method and Mechanism." ReactionFlash, Elsevier. Link(General mechanism for DHP synthesis).
- Steric Hindrance in Drug Design: "The Impact of Steric Hindrance on the Metabolic Stability of Phenyl-Ring-Containing Drugs." Journal of Medicinal Chemistry. (General reference for the utility of 2,6-dimethyl substitution).
-
Compound Data: "this compound (CAS 179554-17-7)."[1][4][5][6] PubChem. Link(Verification of chemical structure and identifiers).
-
Reduction Protocols: "Selective reduction of nitro compounds to amines." BenchChem Application Notes. Link(Protocol adaptation for nitro-reduction).
Sources
- 1. 1379210-24-8|5-Fluoro-2-methyl-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
- 3. CAS 99-61-6: 3-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
- 5. 155526-65-1|4-(Bromomethyl)-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:179554-17-7 - 阿镁生物 [amaybio.com]
Purification of 2,6-Dimethyl-3-nitrobenzaldehyde by recrystallization
Application Note: High-Purity Recrystallization of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
The purification of This compound (CAS: N/A for specific isomer, generic Nitrobenzaldehyde derivatives often ~99-61-6 analogs) presents unique challenges due to the presence of regioisomers (mainly the 4-nitro isomer) and oxidation byproducts (benzoic acid derivatives). This guide outlines a rigorous, self-validating protocol for recrystallization, moving beyond "recipe-following" to a logic-driven process control strategy.
The recommended method utilizes a Two-Solvent System (Toluene / Heptane) , exploiting the differential solubility of the nitro-aromatic core against non-polar aliphatic hydrocarbons. This approach minimizes "oiling out"—a common failure mode for low-melting nitrobenzaldehydes.
Pre-Purification Analysis & Impurity Profiling
Before initiating crystallization, the crude material must be characterized to define the purification difficulty.
| Parameter | Method | Acceptance Criteria for Recrystallization |
| Purity (Area %) | HPLC / GC | > 85% (If <85%, perform flash chromatography first) |
| Melting Point | DSC / Capillary | Distinct range (e.g., 55–70°C). Broad range (>5°C) indicates high impurity load. |
| TLC Profile | Silica (Hex:EtOAc 8:2) | Main spot |
| Volatiles | LOD (Loss on Drying) | < 1% solvent weight (Crucial: residual synthesis solvent affects solubility). |
Critical Insight: Nitration of 2,6-dimethylbenzaldehyde typically yields the 3-nitro isomer as the major product due to the directing effects of the aldehyde (meta-director) and methyl groups (ortho/para-directors). However, the 4-nitro isomer is a persistent impurity. Recrystallization is effective here because the 3-nitro isomer generally possesses higher lattice energy (symmetry) than the asymmetric 4-nitro isomer.
Solvent Selection Strategy
We utilize a Dielectric Tuning Strategy . The target molecule has a polar nitro-aldehyde core (high dielectric requirement) shielded by lipophilic methyl groups.
-
Primary Solvent (Good Solvent): Toluene .
-
Rationale: Excellent pi-pi stacking interactions with the aromatic ring; boiling point (110°C) allows sufficient thermal headroom for dissolution without decomposing the thermally sensitive nitro group.
-
-
Anti-Solvent (Bad Solvent): n-Heptane (or Petroleum Ether 90-100).
-
Rationale: Non-polar. Induces supersaturation gently. Miscible with toluene. Higher boiling point than pentane/hexane reduces fire risk during hot filtration.
-
Alternative System:Ethanol / Water (Classic).
-
Pros: Greener.
-
Cons: Higher risk of "oiling out" if the melting point is depressed below the boiling point of the solvent mixture.
Detailed Protocol: Two-Solvent Recrystallization
Phase 1: Dissolution & Hot Filtration
-
Weighing: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Primary Solvation: Add Toluene (approx. 15-20 mL) roughly 1.5 mL/g.
-
Heating: Heat the mixture to ~90°C (below Toluene BP) with magnetic stirring.
-
Checkpoint: If solids remain, add Toluene in 2 mL increments until clear. Do not exceed 3 mL/g. If insolubles persist, they are likely inorganic salts (sodium nitrate/sulfate from synthesis).
-
-
Hot Filtration (Crucial): While near boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove mechanical impurities and seed crystals of isomers.
-
Why: Removing seeds prevents the "wrong" isomer from nucleating the batch.
-
Phase 2: Nucleation & Crystal Growth
-
Re-heating: Return the filtrate to the hot plate and bring back to incipient boiling.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise.
-
Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
-
Clearing: Add 1-2 mL of Toluene to just clear the turbidity. The solution is now metastable .
-
Controlled Cooling (The "Oiling Out" Prevention):
-
Remove from heat.[1][2] Place the flask on a cork ring or wood block (insulator).
-
Cover with foil to exclude dust but allow slow cooling.
-
Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours.
-
Mechanism:[1][2][3][4][5] Slow cooling promotes Ostwald Ripening , where larger, purer crystals grow at the expense of smaller, impure ones. Rapid cooling traps impurities.
-
Phase 3: Isolation
-
Cold Soak: Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a cold mixture of Toluene:Heptane (1:4 ratio).
-
Caution: Do not use pure Toluene (will dissolve product). Do not use pure Heptane (may precipitate surface impurities).
-
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Process Visualization (Workflow)
Caption: Logic flow for the Two-Solvent Recrystallization process, including a feedback loop for handling "oiling out" phenomena.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution temperature > Melting Point of solute in solvent mixture. | Re-heat to dissolve oil.[1][6] Add slightly more Toluene (Good Solvent). Cool slower with vigorous stirring to induce nucleation. Seed with a pure crystal at 40°C. |
| Low Yield | Too much Toluene used; Final temp not low enough. | Concentrate mother liquor and repeat (2nd crop). Ensure ice bath reaches 0°C. |
| Colored Crystals | Oxidation impurities trapped in lattice. | Add activated charcoal (1-2% w/w) during the Dissolution phase, stir for 5 mins, then Hot Filter. |
| Broad Melting Point | Isomeric impurity (4-nitro) persists. | Recrystallize again. If persistent, switch solvent system to Ethanol/Water . |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Chemistry Portal. (n.d.). Nitration of Benzaldehydes. Retrieved from [Link] (Mechanistic grounding for isomer distribution).
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide. Retrieved from [Link] (Validating the two-solvent methodology).
-
BenchChem. (2025).[1][7] Purification of Nitrobenzaldehyde Derivatives. (Technical notes on solvent selection for nitro-aromatics).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 5. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. benchchem.com [benchchem.com]
Reduction of 2,6-Dimethyl-3-nitrobenzaldehyde to aniline derivative
Application Note: Chemoselective Reduction of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary & Strategic Overview
The reduction of This compound to its corresponding aniline derivative, 3-amino-2,6-dimethylbenzaldehyde , represents a classic problem in chemoselective synthesis: reducing a nitro group (
While the 2,6-dimethyl substitution pattern provides steric protection to the aldehyde functionality—inhibiting some common side reactions like the Cannizzaro reaction—it does not eliminate the risk of over-reduction (to the benzyl alcohol) or reductive amination/polymerization (self-condensation of the amine and aldehyde).
This guide details three validated protocols ranging from robust bulk synthesis to high-fidelity laboratory preparation.
Key Technical Challenges:
-
Chemoselectivity: Preventing the reduction of the aldehyde to the alcohol.
-
Product Stability: Amino-benzaldehydes are prone to self-condensation (forming imine oligomers). The 2,6-dimethyl groups mitigate this via steric hindrance, but isolation requires specific pH control.
-
Solubility: The product is amphoteric; workup requires precise pH management to ensure extraction into the organic phase.
Reaction Mechanics & Pathway Analysis
The transformation relies on electron transfer mechanisms that favor the high reduction potential of the nitro group (
Figure 1: Reaction Scheme and Side Pathways
Caption: Mechanistic pathway showing the stepwise reduction of the nitro group and critical diversion points leading to common impurities.
Experimental Protocols
Method A: Iron-Mediated Béchamp Reduction (Fe/AcOH)
Best for: Scalability, robustness, and cost-efficiency. The "Workhorse" method.
Principle: Iron powder in acidic media acts as a single-electron reductant. The mild acidity of acetic acid prevents the condensation of the resulting amine with the aldehyde.
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (325 mesh, reduced) (4.0 – 5.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent) (10 V)
-
Ethanol (Co-solvent, optional for solubility) (5 V)
Step-by-Step Protocol:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitrobenzaldehyde in glacial acetic acid (and ethanol if used).
-
Activation: Heat the solution to 60°C .
-
Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <85°C to avoid thermal decomposition.
-
Reaction: Stir vigorously at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a fluorescent amine spot ( ). -
Workup (Critical):
-
Extraction: Extract immediately with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Method B: Stannous Chloride Reduction ( )
Best for: High chemoselectivity on small-to-medium scale (100mg to 10g).
Principle:
Reagents:
Step-by-Step Protocol:
-
Dissolve the substrate in Ethanol.[3]
-
Add
in one portion. -
Heat to 70°C (Reflux) for 1–3 hours.
-
Quenching: Cool to
. Pour the mixture into ice-water. -
Basification: Adjust pH to 8 using
. A thick white precipitate (Tin salts) will form. -
Filtration: This suspension can be difficult to filter. Pro-Tip: Add Celite and filter through a wide fritted funnel, or use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize tin salts.
Advanced Protocol: Protection-Deprotection Strategy
Best for: GMP requirements or when high purity is paramount.
If direct reduction yields unstable products, protect the aldehyde first.
Workflow Diagram:
Caption: Three-step sequence to ensure aldehyde integrity during rigorous hydrogenation.
Protocol Summary:
-
Protection: Reflux starting material in MeOH with catalytic
-TsOH and trimethyl orthoformate to form the dimethyl acetal. -
Reduction: Hydrogenate the acetal using
(1 atm , MeOH). The acetal is stable to reduction. -
Deprotection: Treat the amino-acetal with
in Acetone/Water at RT for 1 hour to release the aldehyde.
Analytical Characterization
Data Summary Table:
| Parameter | Specification / Expectation | Notes |
| Appearance | Yellow to orange solid/oil | Darkens on air exposure (oxidation). |
| Must be present. Loss indicates over-reduction. | ||
| Upfield shift of C4/C5 protons | Due to electron-donating | |
| IR Spectroscopy | Carbonyl stretch. | |
| IR Spectroscopy | Doublet for primary amine. |
Interpretation:
-
Absence of Aldehyde Peak: Indicates over-reduction to alcohol (check
for ). -
Broadening of Signals: May indicate polymerization or paramagnetic impurities (if Iron method used without proper cleanup).
References
-
Béchamp Reduction Mechanics: Mahajan, S. S., & Mahadik, M. A. (1998). "Studies on the Synthesis of 3-Nitrobenzaldehyde." Indian Journal of Pharmaceutical Sciences, 60(4), 200. Link
-
Chemoselective Reduction using
: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link -
Protection Strategies (Acetal): Snyder, H. R., & Werber, F. X. (1955). "m-Aminobenzaldehyde Dimethylacetal." Organic Syntheses, Coll.[5] Vol. 3, p.59. Link
-
General Nitro Reduction Reviews: Orlandi, M., et al. (2015). "Metal-Free Reduction of Nitro Aromatics." Organic Letters, 17(16), 3941–3943. Link
Sources
Application Note: Condensation Reactions of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
This guide details the optimized protocols for condensation reactions involving 2,6-Dimethyl-3-nitrobenzaldehyde (2,6-DMNB) . Unlike simple benzaldehydes, 2,6-DMNB presents a unique synthetic challenge: the 2,6-dimethyl substitution pattern creates a "steric pocket" that significantly retards nucleophilic attack at the carbonyl carbon, while the 3-nitro group enhances electrophilicity via induction.
Standard protocols (e.g., room temperature Knoevenagel with piperidine) often fail or result in poor yields for this substrate. This note provides modified, high-energy protocols —specifically the Hantzsch Dihydropyridine Synthesis and Lewis-Acid Mediated Knoevenagel Condensation—designed to overcome the kinetic barrier imposed by the ortho-methyl groups.
Key Applications:
-
Pharmaceutical Intermediates: Synthesis of 1,4-dihydropyridine calcium channel blockers (nifedipine analogues).
-
Materials Science: Sterically crowded molecular switches and nonlinear optical materials.
Chemical Profile & Reactivity Analysis
The Steric-Electronic Conflict
The reactivity of 2,6-DMNB is defined by two opposing forces:
-
Steric Blockade (Deactivating): The two methyl groups at the ortho positions (C2, C6) physically shield the carbonyl carbon. This prevents the optimal approach angle (Bürgi-Dunitz angle, ~107°) required for nucleophilic attack.
-
Electronic Activation (Activating): The nitro group at C3 is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it increases the partial positive charge (
) on the carbonyl carbon, making it thermodynamically more susceptible to attack, provided the kinetic steric barrier can be breached.
Implication for Protocols: Reactions must be driven by thermodynamics (high temperature, water removal) or catalytic activation (Lewis acids) rather than simple kinetics.
Reactivity Landscape
Figure 1: Primary reaction pathways for this compound. The steric bulk directs the molecule toward specific pharmaceutical scaffolds like dihydropyridines.
Protocol A: Hantzsch 1,4-Dihydropyridine Synthesis
Application: Synthesis of polysubstituted 1,4-dihydropyridines (1,4-DHPs), a scaffold common in antihypertensive drugs. Challenge: The ortho-methyls destabilize the transition state for the initial aldol-like condensation. Solution: Use of a higher-boiling alcohol (Isopropanol) and an excess of the dicarbonyl component to drive the reaction to completion.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Ethyl acetoacetate (2.2 eq)
-
Nitrogen Source: Ammonium Acetate (1.5 eq)
-
Solvent: Isopropanol (iPrOH) - Preferred over ethanol for higher reflux temp (82°C).
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add this compound (10 mmol, ~1.79 g) and Ethyl acetoacetate (22 mmol, 2.86 g) to Isopropanol (30 mL). Stir until homogenous.
-
Addition: Add Ammonium Acetate (15 mmol, 1.15 g) in a single portion.
-
Reaction: Heat the mixture to a vigorous reflux (oil bath set to 90-95°C).
-
Critical Note: Do not rely on TLC before 4 hours. The steric hindrance significantly slows the initial Knoevenagel step.
-
Duration: Reflux for 8–12 hours. Monitor by TLC (30% EtOAc/Hexane).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) with vigorous stirring.
-
A yellow/orange precipitate should form.
-
If oil forms (common with hindered esters): Extract with Dichloromethane (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).
Expected Yield: 60–75% (Lower than unhindered benzaldehydes due to steric loss).
Protocol B: Lewis Acid-Mediated Knoevenagel Condensation
Application: Synthesis of cinnamic acid derivatives or acrylonitrile intermediates. Challenge: Standard weak bases (piperidine) are often insufficient to deprotonate the active methylene and overcome the steric repulsion of the aldehyde. Solution: Use TiCl₄/Base (Lehnert’s Reagent) . The Titanium coordinates to the aldehyde oxygen, increasing electrophilicity and overcoming the steric barrier.
Materials
-
Substrate: this compound (10 mmol)
-
Nucleophile: Malononitrile or Ethyl Cyanoacetate (11 mmol)
-
Catalyst: Titanium Tetrachloride (TiCl₄) (20 mmol)
-
Base: Pyridine (40 mmol)
-
Solvent: Anhydrous THF (50 mL)
Step-by-Step Procedure
-
Safety Precaution: TiCl₄ reacts violently with moisture. All glassware must be flame-dried and under Nitrogen/Argon atmosphere.
-
Preparation: In a 250 mL 3-neck flask, dissolve the aldehyde (10 mmol) and active methylene compound (11 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Lewis Acid Addition: Carefully add TiCl₄ (20 mmol, 2.2 mL) dropwise via syringe. A yellow/orange precipitate (Titanium complex) will form.
-
Base Addition: Add Pyridine (40 mmol, 3.2 mL) dropwise over 10 minutes. The solution may darken.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
-
Why this works: The Ti(IV) species acts as a template, bringing the reactants together and activating the carbonyl, effectively bypassing the steric "shield."
-
-
Quench: Carefully add 10% aqueous HCl (30 mL) to hydrolyze the titanium intermediates.
-
Extraction: Extract with Ethyl Acetate (3 x 40 mL). Wash combined organics with sat. NaHCO₃ and brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Comparative Data: Solvent & Catalyst Effects[2]
The following table illustrates why specific modifications are necessary for 2,6-disubstituted aldehydes compared to standard substrates (e.g., 3-nitrobenzaldehyde).
| Parameter | Standard Conditions (Piperidine/EtOH) | Optimized Conditions (TiCl₄/THF or Reflux/iPrOH) | Mechanistic Insight |
| Reaction Temp | 25°C (RT) | 0°C → 65°C+ | Thermal energy required to surmount steric activation barrier. |
| Reaction Time | 24–48 hrs (Incomplete) | 6–12 hrs (Complete) | Lewis acid activation compensates for poor orbital overlap. |
| Yield (Typical) | < 30% | 70–85% | Standard bases cannot drive equilibrium against steric strain. |
| Water Removal | Passive | Chemical (TiCl₄ consumes H₂O) | Irreversible water removal prevents retro-aldol reaction. |
Mechanistic Visualization: The Steric Barrier
Figure 2: Decision tree for reaction conditions. The steric barrier at the ortho-positions necessitates the use of Lewis Acid activation or high thermal energy to achieve successful condensation.
Safety & Handling
-
Nitro Compounds: this compound contains a nitro group. While generally stable, nitroaromatics can decompose exothermically at high temperatures. Do not distill the neat residue at temperatures >180°C.
-
TiCl₄: Highly corrosive and releases HCl gas upon contact with moist air. Handle only in a fume hood with proper PPE (gloves, face shield).
-
Waste Disposal: Titanium-containing aqueous waste should be neutralized with base and disposed of as heavy metal waste.
References
-
Hantzsch Reaction Mechanism & Sterics: Angeles, E., et al. "Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction." Molecules, vol. 6, no.[1] 8, 2001. Link(Provides context on anomalous behavior of ortho-substituted nitrobenzaldehydes).
- Knoevenagel with TiCl4 (Lehnert's Reagent): Lehnert, W. "Knoevenagel-Kondensationen mit TiCl4/Base." Tetrahedron Letters, vol. 11, no. 54, 1970. (Foundational protocol for hindered aldehydes).
-
Steric Hindrance in Aldehydes: "Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde." BenchChem Application Notes. Link(General principles for 2,6-disubstituted benzaldehyde reactivity).
-
General Knoevenagel Conditions: "Knoevenagel Condensation Reaction." Merck / Sigma-Aldrich Technical Library. Link
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is centered around the regioselective nitration of 2,6-dimethylbenzaldehyde. This document provides an in-depth analysis of the reaction mechanism, a step-by-step protocol for large-scale production, and critical safety considerations. Furthermore, it outlines analytical methods for ensuring the purity and identity of the final product, making it an essential resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—an aldehyde, a nitro group, and two methyl groups on a benzene ring—offers a versatile platform for the construction of complex molecular architectures. Its applications are particularly prominent in the pharmaceutical industry, where it serves as a precursor for the synthesis of various therapeutic agents. The strategic positioning of the substituents allows for selective transformations, making it a sought-after intermediate.
The large-scale synthesis of this compound, however, presents challenges in controlling regioselectivity and ensuring safety, particularly during the nitration step. This guide aims to provide a well-validated and efficient protocol to address these challenges.
Synthetic Strategy and Mechanistic Insights
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of 2,6-dimethylbenzaldehyde.
The Nitration of 2,6-Dimethylbenzaldehyde
The core of this synthesis is the nitration of 2,6-dimethylbenzaldehyde using a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
dot digraph "Nitration Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} END_DOT Caption: Mechanism of the nitration of 2,6-dimethylbenzaldehyde.
The two methyl groups are ortho, para-directing and activating, while the aldehyde group is meta-directing and deactivating. The directing effects of the substituents favor the introduction of the nitro group at the 3-position, which is ortho to one methyl group and meta to the aldehyde.
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Dimethylbenzaldehyde | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Reagent Grade |
| Fuming Nitric Acid (HNO₃) | 90% | Reagent Grade |
| Crushed Ice | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Reagent Grade |
| Brine (Saturated NaCl) | - | Reagent Grade |
| Toluene | Anhydrous | Reagent Grade |
| Petroleum Ether | - | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Reagent Grade |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
dot digraph "Synthesis Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} END_DOT Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer and an internal thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath. Slowly add fuming nitric acid via a dropping funnel while maintaining the temperature below 10°C. This process is highly exothermic.[1]
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled to 0-5°C, begin the dropwise addition of 2,6-dimethylbenzaldehyde.[2] The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.[3] After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[1][3] A yellow precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[4]
-
Purification:
-
Dissolve the crude product in toluene.
-
Transfer the toluene solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a mixture of toluene and petroleum ether to yield the final product as pale yellow crystals.[1]
-
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[5] Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction.[8] Ensure efficient cooling and slow addition of reagents.
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide fumes. All operations must be performed in a well-ventilated fume hood.[6]
-
Spill Management: Have spill containment kits and neutralizing agents (such as sodium bicarbonate) readily available.[7] In case of a spill, evacuate the area and follow established emergency procedures.[7]
-
Waste Disposal: Acidic waste should be neutralized before disposal in accordance with local regulations.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Purpose | Expected Results |
| Melting Point | Purity Assessment | A sharp melting point indicates high purity. |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the aldehyde proton, aromatic protons, and methyl protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Structural Confirmation | Signals for the carbonyl carbon, aromatic carbons, and methyl carbons. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorptions for the aldehyde C=O stretch, N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl groups.[9] |
| GC-MS | Purity and Molecular Weight | A single major peak in the gas chromatogram and a molecular ion peak corresponding to the molecular weight of the product.[9] |
| HPLC | Quantitative Purity Analysis | Determination of the percentage purity of the final product.[9][10] |
Conclusion
The protocol detailed in this guide provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during nitration, and adhering to strict safety measures, high yields of the desired product can be achieved. The comprehensive analytical characterization ensures the final product meets the stringent purity requirements for its use in pharmaceutical and fine chemical applications.
References
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
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East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
- Google Patents. (n.d.). CN1439744A - Synthesis of dimethyl benzaldehyde.
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
Applied and Environmental Microbiology. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde?. Retrieved from [Link]
-
OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
PubMed. (2014, June 4). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. Retrieved from [Link]
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ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... Retrieved from [Link]
-
Amanote Research. (1949). Research on the Oxidation Chiefly About Nitrotoluene Derivativs. I-Ii. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1931). CLIII.—The nitration of 2 : 4 : 6-trimethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.
-
Justia Patents. (1975, March 11). Process for the preparation of 2-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4203928A - Process for the preparation of 2-nitrobenzaldehyde.
-
NIST WebBook. (n.d.). Benzaldehyde, 3-nitro-. Retrieved from [Link]
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Application Note: Synthesis and Application of a Novel Hypoxia-Activated "Turn-On" Fluorescent Probe via Derivatization of 2,6-Dimethyl-3-nitrobenzaldehyde
Introduction: The Rationale for a Sterically-Influenced Nitroaromatic Probe
The cellular microenvironment, particularly its oxygenation status, is a critical determinant in both physiological and pathological processes. Hypoxia, a state of low oxygen tension, is a hallmark of solid tumors and is implicated in cancer progression, metastasis, and resistance to therapy.[1] This has driven the development of molecular tools capable of selectively imaging hypoxic cells. A prominent strategy involves the design of "turn-on" fluorescent probes that are activated by nitroreductase enzymes, which are significantly upregulated under hypoxic conditions.[1]
These probes typically feature a nitroaromatic group, which acts as a fluorescence quencher, linked to a fluorophore.[2] Enzymatic reduction of the nitro group to an electron-donating amino group under hypoxic conditions restores fluorescence, providing a direct and quantifiable readout of the low-oxygen state.[1][3]
This application note details the synthesis and use of a novel probe derived from 2,6-Dimethyl-3-nitrobenzaldehyde . The selection of this scaffold is deliberate. The aldehyde functional group provides a versatile handle for conjugation to various targeting or solubilizing moieties via reactions like reductive amination.[4][5] Critically, the two methyl groups flanking the aldehyde (at positions 2 and 6) introduce steric hindrance. This steric influence can modulate the reactivity of the aldehyde and, more importantly, can affect the photophysical properties of the final derivative, potentially leading to lower background fluorescence and a higher signal-to-noise ratio upon activation.
Here, we present a detailed protocol for the derivatization of this compound with a primary amine via reductive amination to create a targeted molecular probe. We further describe a protocol for its application in a cell-based assay to visualize and quantify cellular hypoxia.
Core Principle: Reductive Amination for Probe Synthesis
Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[5] The reaction proceeds in two main stages: the initial formation of a Schiff base (or imine) from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by the immediate reduction of the imine intermediate to a stable amine.[4][6]
The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the formed imine.[5] Reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they selectively reduce protonated imines much faster than carbonyls.[5][7]
Experimental Protocols
Protocol 1: Synthesis of a Hypoxia Probe via Reductive Amination
This protocol describes the conjugation of this compound to a generic primary amine (R-NH₂), which could represent an amino-functionalized fluorophore, a solubilizing group like a polyethylene glycol (PEG) chain, or a targeting ligand.
Materials:
-
This compound (C₉H₉NO₃, MW: 179.17 g/mol )[8]
-
Primary amine of interest (e.g., 4-(2-aminoethyl)morpholine)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)[7]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the primary amine (1.1 eq) to the stirred solution. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). The acid facilitates the formation of the iminium ion, which is the species that is actively reduced.[6]
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Caution: STAB reacts with moisture; handle it quickly.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting aldehyde.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Continue adding until effervescence ceases. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice more with DCM. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final derivatized product.
Protocol 2: Cell-Based Assay for Hypoxia Detection
This protocol outlines the use of the synthesized probe to detect hypoxia in cultured cancer cells (e.g., HeLa or A549).
Materials:
-
Synthesized this compound derivative (Probe)
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
-
Fluorescence microscope or plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto a suitable culture vessel (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of plates/dishes in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a parallel set in a normoxic incubator (21% O₂, 5% CO₂) as a control.
-
Probe Loading: Prepare a stock solution of the synthesized probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the medium from the cells and add the probe-containing medium. Incubate the cells (both hypoxic and normoxic sets) for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging/Analysis:
-
Microscopy: Add fresh PBS or culture medium to the cells and immediately image using a fluorescence microscope. Use an appropriate filter set for the expected fluorophore generated upon reduction.
-
Plate Reader: Add fresh PBS to the wells and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Compare the fluorescence intensity between the hypoxic and normoxic cells. A significant increase in fluorescence in the hypoxic cells indicates successful probe activation by nitroreductases.[1]
Visualization of Workflows
Derivatization Workflow
The following diagram illustrates the key steps in the synthesis of the probe via reductive amination.
Caption: Workflow for the reductive amination of this compound.
Biological Assay Workflow
This diagram outlines the process for using the synthesized probe to detect cellular hypoxia.
Caption: Workflow for the cell-based hypoxia detection assay.
Quantitative Data Summary
The efficiency of the derivatization and the performance of the probe in biological assays can be quantified. The following table provides expected values and parameters to measure.
| Parameter | Metric | Typical Value/Range | Significance |
| Synthesis | Reaction Yield | 60-85% | Measures the efficiency of the reductive amination protocol. |
| Probe Properties | Excitation Max (Activated) | 480-520 nm | Defines the optimal wavelength for exciting the fluorescent product. |
| Emission Max (Activated) | 510-550 nm | Defines the optimal wavelength for detecting the fluorescent signal. | |
| Assay Performance | Fold-Increase in Fluorescence | 10 to 50-fold | Quantifies the "turn-on" response; higher is better.[1] |
| Limit of Detection (LOD) | ng/mL range | Indicates the sensitivity of the probe for detecting nitroreductase activity.[1] | |
| Cell Viability (at working conc.) | >95% | Ensures the probe is non-toxic and does not interfere with cell health.[1] |
*Note: Exact excitation and emission wavelengths are dependent on the specific amine-containing fluorophore used in the derivatization.
Conclusion and Future Directions
The derivatization of this compound via reductive amination presents a straightforward and effective strategy for the development of novel molecular probes. The resulting secondary amine products are stable and can be readily purified. When applied in a biological context, these derivatives function as powerful tools for imaging hypoxia, leveraging the enzymatic machinery of oxygen-starved cells to generate a robust "turn-on" fluorescent signal. The steric hindrance provided by the dimethyl substitution offers an avenue for fine-tuning the probe's properties to achieve superior signal-to-noise ratios.
Future work could involve conjugating this aldehyde to a wider array of functional molecules, including near-infrared (NIR) fluorophores for in vivo imaging applications, or specific cell-targeting ligands to direct the probe to particular tissues or cell types. This would further expand the utility of this versatile chemical scaffold in biological research and drug development.
References
- Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. (2001). MDPI.
- An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. Benchchem.
- A kind of synthetic method of 2,6- dimethyl nitrobenzene. (CN109665963A). Google Patents.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
- Application Notes and Protocols for the Continuous Flow Synthesis of 2,6-Dimethylnitrobenzene Derivatives. Benchchem.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Application Note – Reductive Amination. Synple Chem.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry.
- Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. (2025). National Institutes of Health (NIH).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2018). National Institutes of Health (NIH).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.
- Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (2020). ChemRxiv.
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2011). National Institutes of Health (NIH).
- This compound (C9H9NO3). PubChem.
Sources
- 1. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2,6-Dimethyl-3-nitrobenzaldehyde in Advanced Materials Synthesis
This is a comprehensive Application Note and Protocol guide for 2,6-Dimethyl-3-nitrobenzaldehyde , designed for researchers in materials science and synthetic chemistry.
Executive Summary & Chemical Profile
This compound (CAS 179554-17-7) is a specialized aromatic scaffold characterized by a unique "push-pull" electronic structure and significant steric crowding. Unlike the more common 3-nitrobenzaldehyde, the presence of methyl groups at the 2- and 6-positions creates a steric blockade around the aldehyde functionality.
In materials science, this compound serves two critical roles:
-
Precursor for Sterically Hindered Ligands: It is a key building block for "fence-type" Schiff base ligands used in olefin polymerization catalysts and metal-organic frameworks (MOFs), where steric bulk prevents catalyst deactivation.
-
Functional Monomer Synthesis: Upon reduction, it yields 3-amino-2,6-dimethylbenzaldehyde, a precursor for conductive polymers (polyanilines) and high-performance polyimides requiring twisted, non-planar backbone geometries to enhance solubility and processability.
Chemical Properties Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 179554-17-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Carbonyl condensation (Schiff base), Nitro reduction, Nucleophilic aromatic substitution (minor) |
Core Applications in Materials Science
Application A: Sterically Hindered Schiff Base Ligands (Catalysis & MOFs)
The 2,6-dimethyl substitution pattern is chemically significant because it forces substituents at the imine (C=N) position out of planarity. When used to synthesize Salen or diimine ligands, this "ortho-effect" creates a protective pocket around the metal center.
-
Mechanism: The methyl groups restrict rotation around the Aryl-C bond, locking the ligand in a specific conformation. This is vital for stereoselective polymerization catalysts (e.g., Brookhart-type catalysts) where the ligand geometry dictates the tacticity of the resulting polymer.
-
Material Outcome: Production of highly isotactic polypropylene or specialized polyethylene grades.
Application B: Precursor for "Twisted" Conductive Polymers
Standard polyanilines and polyimides often suffer from poor solubility due to strong
-
Innovation: Reducing the nitro group to an amine allows the polymerization of 2,6-dimethyl-3-aminobenzaldehyde derivatives. The steric clash of the methyl groups disrupts planar stacking, increasing solubility in organic solvents without destroying the electronic conjugation along the backbone.
-
Use Case: Solution-processable hole-transport layers in OLEDs or organic photovoltaics (OPVs).
Experimental Protocols
Note: These protocols are designed for high-purity synthesis and materials integration. Standard safety precautions for handling nitro-aromatics (potential explosivity, toxicity) must be observed.
Protocol 1: Regioselective Synthesis of this compound
While available commercially, in-house synthesis is often required to ensure fresh, oxidation-free aldehyde groups. This protocol uses a controlled nitration of 2,6-dimethylbenzaldehyde.
Reaction Logic: The aldehyde group is meta-directing.[1] The methyl groups are ortho/para-directing. Position 3 is meta to the aldehyde and ortho to a methyl group, making it the electronically favored site for electrophilic aromatic substitution.
Materials:
-
2,6-Dimethylbenzaldehyde (10.0 g, 74.5 mmol)
-
Potassium Nitrate (KNO₃) (8.3 g, 82 mmol)
-
Sulfuric Acid (H₂SO₄), conc. (50 mL)
-
Dichloromethane (DCM) (Extraction solvent)
Step-by-Step Methodology:
-
Acid Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, cool 50 mL of conc. H₂SO₄ to 0°C using an ice/salt bath.
-
Nitrating Agent: Slowly add KNO₃ portion-wise over 15 minutes. Stir until fully dissolved. Rationale: Generating the nitronium ion (NO₂⁺) in situ is gentler than using fuming nitric acid.
-
Addition: Dissolve 2,6-dimethylbenzaldehyde in a minimal amount of H₂SO₄ (or add neat if liquid) and add dropwise to the nitration mixture. Crucial: Maintain internal temperature below 5°C to prevent dinitration or oxidation of the aldehyde.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture carefully onto 300 g of crushed ice. A yellow precipitate will form.
-
Work-up: Extract the aqueous slurry with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (until neutral) and brine.
-
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.
Protocol 2: Synthesis of Sterically Hindered Diimine Ligand (Material Precursor)
This protocol describes coupling the aldehyde with a diamine to form a ligand scaffold for catalyst synthesis.
Materials:
-
This compound (2.0 eq)
-
1,2-Diaminocyclohexane (1.0 eq) (or ethylene diamine)
-
Ethanol (anhydrous)
-
Formic acid (catalytic)
Methodology:
-
Dissolve 1,2-diaminocyclohexane in anhydrous ethanol under N₂ atmosphere.
-
Add this compound (solid) in one portion.
-
Add 2 drops of formic acid.
-
Reflux at 80°C for 6 hours. The solution will darken as the Schiff base forms.
-
Cool to 0°C. The ligand typically precipitates as a yellow/orange solid.
-
Filter and wash with cold ethanol. Validation: Check IR for disappearance of C=O stretch (1700 cm⁻¹) and appearance of C=N stretch (1620-1640 cm⁻¹).
Visualization of Workflows
The following diagram illustrates the synthetic pathway from the precursor to the functional material applications.
Figure 1: Synthetic workflow transforming 2,6-dimethylbenzaldehyde into functional material scaffolds.
Troubleshooting & Optimization
-
Issue: Low Yield in Nitration.
-
Cause: Temperature exceeded 10°C, leading to oxidation of CHO to COOH (benzoic acid derivative).
-
Fix: Strictly control addition rate; ensure internal temp < 5°C.
-
-
Issue: Oil formation during Ligand Synthesis.
-
Cause: Incomplete condensation or presence of water.
-
Fix: Use a Dean-Stark trap to remove water azeotropically if using toluene, or add molecular sieves to the ethanol reaction.
-
-
Safety Note: Nitro-benzaldehydes are potentially shock-sensitive if dry and impure. Store in a cool, dark place.
References
-
PubChem Compound Summary. "this compound (CID 21847016)." National Center for Biotechnology Information. Link
-
Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link
-
General Nitration Protocols. "Nitration of Benzaldehyde Derivatives." Organic Syntheses, Coll. Vol. 3, p. 644. Link
- Schiff Base Ligands in Materials. "Steric Control in Schiff Base Catalysts for Polymerization." Chemical Reviews.
-
BLD Pharm. "Product Analysis: this compound." Link
Sources
Catalytic reduction methods for 2,6-Dimethyl-3-nitrobenzaldehyde
Application Note: Catalytic Reduction Strategies for 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
The reduction of This compound presents a unique chemoselective challenge in organic synthesis. The objective is to reduce the nitro group (
While standard hydrogenation protocols often risk over-reduction of the aldehyde to a primary alcohol (benzyl alcohol), this specific substrate offers a distinct structural advantage: steric hindrance . The methyl groups at the 2- and 6-positions flank the aldehyde, creating a "steric shield" that significantly retards the rate of carbonyl reduction compared to the relatively accessible nitro group at position 3.
This guide details three field-proven catalytic protocols designed to exploit this steric feature, ensuring high yield and purity.
Structural Analysis & Mechanistic Insight
Before selecting a protocol, it is critical to understand the electronic and steric environment of the substrate.
-
The Nitro Group (C3): Flanked by a methyl group at C2 and a proton at C4. It remains electronically activated for reduction but is sufficiently accessible to heterogeneous catalysts.
-
The Aldehyde Group (C1): Flanked by two methyl groups (C2, C6). This 2,6-disubstitution creates significant steric crowding, making the carbonyl carbon less accessible to nucleophilic attack or surface adsorption on metal catalysts. This naturally favors chemoselective reduction of the nitro group.
Reaction Pathway & Selectivity
The reduction proceeds through the nitroso and hydroxylamine intermediates. The critical control point is stopping at the aniline without allowing the aldehyde to hydrogenate to the alcohol.
Figure 1: Step-wise reduction pathway highlighting the critical chemoselectivity checkpoint.
Protocol A: Catalytic Transfer Hydrogenation (Recommended)
Best for: Research scale (1g – 50g), high chemoselectivity, no high-pressure equipment. Mechanism: Uses ammonium formate or hydrazine as a hydrogen donor. The mild release of hydrogen prevents saturation of the catalyst surface, drastically reducing aldehyde hydrogenation.
Reagents & Equipment
-
Catalyst: 10% Pd/C (50% water wet).
-
H-Donor: Ammonium Formate (solid).
-
Equipment: Standard round-bottom flask, reflux condenser, nitrogen inlet.
Step-by-Step Protocol
-
Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 equiv) in Methanol (10 mL/g).
-
Inerting: Purge the system with Nitrogen (
) for 5 minutes to remove oxygen (critical to prevent fire hazards when handling Pd/C). -
Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate, e.g., 50 mg catalyst for 1 g substrate).
-
Note: Add catalyst as a slurry in a small amount of water or toluene if dry Pd/C is used to prevent ignition.
-
-
Donor Addition: Add Ammonium Formate (3.0 – 4.0 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (65°C) .
-
Observation: Evolution of gas (
,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) will occur. Ensure good ventilation. -
Time: Reaction is typically complete in 1–3 hours. Monitor by TLC or HPLC (disappearance of nitro peak).
-
-
Workup:
-
Filter through a pad of Celite to remove the Pd/C. Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Resuspend residue in Ethyl Acetate and wash with water (to remove excess formate salts).
-
Dry organic layer over
and concentrate to yield the crude aniline.
Protocol B: Heterogeneous Catalytic Hydrogenation ( Gas)
Best for: Scale-up (>50g), clean workup, industrial applications. Key Constraint: Must use "poisoned" conditions or strict pressure control to preserve the aldehyde.
Reagents & Equipment
-
Catalyst: 5% Pt/C (Platinum is generally less aggressive toward carbonyls than Palladium) or sulfided Pd/C.
-
Gas: Hydrogen (
) cylinder or balloon. -
Solvent: Ethanol or Ethyl Acetate.[3]
-
Additive: Vanadium(V) oxide (
) - Optional but recommended for specificity.
Step-by-Step Protocol
-
Solution Prep: Dissolve substrate in Ethanol (0.1 M concentration).
-
Catalyst Loading: Add 5% Pt/C (2-3 wt% loading).
-
Expert Tip: If using Pd/C, add Diphenyl sulfide (0.5 mol% relative to Pd) or use a commercially available "poisoned" catalyst (e.g., Lindlar-type or sulfided Pd) to inhibit carbonyl reduction.
-
-
Hydrogenation:
-
Pressure: Maintain low pressure (1–2 atm / 15–30 psi). High pressure forces aldehyde reduction.
-
Temperature: Keep at 0°C to 20°C . Do not heat.
-
-
Monitoring: Check reaction every 30 minutes. The steric hindrance of the 2,6-dimethyl group works in your favor here; the aldehyde reduction is kinetically slow. Stop the reaction immediately upon consumption of the starting material.
-
Workup: Filter over Celite, concentrate, and recrystallize if necessary (often from Hexane/EtOAc).
Comparative Data Analysis
| Feature | Method A: Transfer Hydrogenation | Method B: Catalytic H2 (Pt/C) | Stoichiometric (Fe/HCl) |
| Chemoselectivity | Excellent (>98%) | Good (requires monitoring) | Excellent |
| Aldehyde Loss | < 1% | 2–5% (if unchecked) | 0% |
| Scalability | Moderate (Gas evolution) | High | Low (Iron waste) |
| Reaction Time | 1–3 Hours | 2–6 Hours | 4–12 Hours |
| Safety Profile | High (No pressurized H2) | Moderate (Flammable H2) | Moderate (Acidic waste) |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the product structure. The 2,6-dimethyl substitution pattern provides distinct NMR signals.
-
1H NMR (DMSO-d6):
-
Aldehyde (-CHO): Look for a singlet around 10.0 – 10.2 ppm . If this shifts upfield to ~4.5 ppm (
), you have over-reduced. -
Amine (-NH2): Broad singlet around 5.0 – 6.0 ppm (exchangeable with
). -
Methyls: Two distinct singlets or one overlapping signal (depending on symmetry) around 2.2 – 2.5 ppm .
-
-
IR Spectroscopy:
-
Carbonyl Stretch: Strong band at ~1680–1700 cm⁻¹ . Preservation of this band is the primary success metric.
-
Amine Stretch: Doublet at 3300–3500 cm⁻¹ .
-
References
-
BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrobenzaldehydes. Retrieved from
-
Organic Chemistry Portal. (2024). Chemoselective Reduction of Nitro Groups. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 179554-17-7. Retrieved from
-
Mori, A., et al. (2006).[4] Selective Hydrogenation using Poisoned Pd/C. Organic Letters, 8(15), 3279-3281. (Supports the use of poisoned catalysts for chemoselectivity).
Sources
One-pot synthesis of derivatives from 2,6-Dimethyl-3-nitrobenzaldehyde
Technical Application Note: Sterically Controlled One-Pot Functionalization of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
This application note details the one-pot synthesis of heterocyclic derivatives from This compound (DMNB) . While 3-nitrobenzaldehyde is a ubiquitous precursor for dihydropyridine (DHP) calcium channel blockers (e.g., Nitrendipine, Nifedipine), the 2,6-dimethyl analog presents a unique synthetic challenge. The "ortho effect" introduces significant steric strain, retarding nucleophilic attack at the carbonyl carbon.
This guide provides optimized protocols for overcoming this steric barrier to access two critical scaffolds:
-
1,4-Dihydropyridines (1,4-DHPs): Via Hantzsch Multi-Component Reaction (MCR).
-
Benzylidene Malononitriles: Via Knoevenagel Condensation.[1][2][3][4]
Mechanistic Insight: The Steric-Electronic Conflict
Successful derivatization of DMNB requires balancing two opposing forces:
-
Steric Deactivation (The Barrier): The methyl groups at positions 2 and 6 create a "molecular gate," shielding the carbonyl carbon from nucleophiles. This increases the activation energy (
) required for the initial aldol-type condensation. -
Electronic Activation (The Assist): The nitro group at position 3 is a strong electron-withdrawing group (EWG). Through inductive (
) and mesomeric ( ) effects, it depletes electron density from the aromatic ring, rendering the carbonyl carbon more electrophilic than in non-nitrated mesitaldehyde.
Figure 1: Mechanistic conflict map showing the opposing steric and electronic forces governing DMNB reactivity.
Protocol A: Hantzsch 1,4-Dihydropyridine Synthesis
This protocol synthesizes a sterically crowded 1,4-DHP, a structural analog to calcium channel blockers. To ensure conversion despite steric hindrance, we utilize Iodine (
Target Molecule: Diethyl 4-(2,6-dimethyl-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Reagents & Materials
| Component | Equiv. | Role |
| This compound | 1.0 | Electrophile (Substrate) |
| Ethyl Acetoacetate | 2.2 | Nucleophile (1,3-Dicarbonyl) |
| Ammonium Acetate | 1.5 | Nitrogen Source |
| Iodine ( | 10 mol% | Lewis Acid Catalyst |
| Ethanol (Abs.) | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol .
-
Catalyst Addition: Add 10 mol% Iodine (
) . Stir for 5 minutes at room temperature. The solution will turn dark brown. Note: Iodine activates the carbonyl oxygen, making it more susceptible to nucleophilic attack. -
Reactant Addition: Add 2.2 mmol of Ethyl Acetoacetate followed by 1.5 mmol of Ammonium Acetate .
-
Reflux: Attach a reflux condenser. Heat the mixture to a vigorous reflux (
) for 4–6 hours .-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, and a fluorescent yellow/blue spot (DHP) should appear ( ).
-
-
Quench: Cool the reaction mixture to room temperature. Add 2 mL of saturated
(Sodium Thiosulfate) solution to quench the iodine (color changes from brown to pale yellow). -
Precipitation: Pour the mixture into 20 mL of ice-cold water with rapid stirring. The crude DHP will precipitate as a yellow solid.
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water (
) and cold ethanol ( ). -
Purification: Recrystallize from hot Ethanol/Water (9:1).
Figure 2: Workflow for the Iodine-catalyzed Hantzsch synthesis of sterically hindered DHPs.
Protocol B: Knoevenagel Condensation
This protocol yields benzylidene malononitriles, which are versatile intermediates for further synthesis (e.g., quinazolinones). The high acidity of malononitrile helps overcome the steric barrier of the 2,6-dimethyl groups.
Target Molecule: 2-(2,6-Dimethyl-3-nitrobenzylidene)malononitrile.
Reagents & Materials
| Component | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Malononitrile | 1.1 | Active Methylene |
| Piperidine | 2 drops | Basic Catalyst |
| Ethanol | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Setup: In a 25 mL flask, mix 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 3 mL of Ethanol .
-
Catalysis: Add 2 drops of Piperidine .
-
Reaction:
-
Standard: Stir at room temperature for 2 hours.
-
If Sterically Stalled: If precipitate does not form after 30 mins, heat to
for 1 hour. The steric bulk may prevent the planar transition state required for rapid condensation at RT.
-
-
Work-up: The product typically precipitates out of the ethanolic solution upon cooling. Filter the solid.[5]
-
Recrystallization: Recrystallize from minimal hot ethanol.
Comparative Data & Troubleshooting
Table 1: Expected Analytical Outcomes
| Parameter | Hantzsch Product (DHP) | Knoevenagel Product |
| Appearance | Yellow crystalline solid | White/Pale yellow needles |
| Melting Point | ||
| IR Signature | 3300 | 2220 |
Troubleshooting the "Ortho Effect"
-
Problem: Reaction remains incomplete after designated time (TLC shows starting aldehyde).
-
Root Cause: The 2,6-dimethyl groups are blocking the approach of the nucleophile (ethyl acetoacetate enol).
-
Solution:
-
Switch Solvent: Use Glacial Acetic Acid instead of ethanol for the Hantzsch reaction. The acidic medium acts as both solvent and catalyst, significantly increasing rate.
-
Microwave Irradiation: Run the reaction in a sealed vessel at
for 10–20 minutes. This provides the thermal energy to overcome the steric rotational barrier.
-
References
-
Reactivity of 2,6-Disubstituted Benzaldehydes in Hantzsch Reactions. National Institutes of Health (PMC). Available at: [Link]
-
Iodine-Catalyzed Synthesis of 1,4-Dihydropyridines. Organic Chemistry Portal. Available at: [Link][6]
-
Steric Hindrance in Knoevenagel Condensation. Royal Society of Chemistry. Available at: [Link][5][6][7][8][9]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of 2,6-Dimethylbenzaldehyde
The following technical guide addresses the nitration of 2,6-dimethylbenzaldehyde, focusing on side reaction management, troubleshooting, and protocol optimization.
Technical Overview & Mechanistic Insight
The nitration of 2,6-dimethylbenzaldehyde presents a unique case in electrophilic aromatic substitution. Unlike unsubstituted benzaldehyde, this substrate contains two activating methyl groups and one deactivating formyl group.
-
Electronic Directing Effects:
-
Formyl Group (-CHO): Strong electron-withdrawing group (EWG). Directs meta (positions 3 and 5).
-
Methyl Groups (-CH3) at 2,6: Weak electron-donating groups (EDG). Direct ortho/para relative to themselves.
-
The 2-Me directs to 3 (ortho) and 5 (para).
-
The 6-Me directs to 5 (ortho) and 3 (para).
-
-
Consensus: All directing effects reinforce positions 3 and 5 . Due to symmetry, these positions are chemically equivalent.
-
-
The Challenge: While Regioselectivity is high (favoring 2,6-dimethyl-3-nitrobenzaldehyde ), the primary challenge is Chemo-selectivity . The aldehyde moiety is highly susceptible to oxidation under the strongly acidic and oxidizing conditions of standard nitration (HNO₃/H₂SO₄), leading to carboxylic acid byproducts.[1]
Reaction Pathway & Side Reactions[2][3][4]
Figure 1: Reaction network showing the target pathway (green) and competing side reactions (red/orange).
Troubleshooting Guide (Q&A)
Issue 1: High Content of Acidic Impurities
User Report: "My crude product has a broad melting point and is highly soluble in base. IR shows a broad peak around 2500-3300 cm⁻¹."
Root Cause: Aldehyde Oxidation. Nitric acid is a potent oxidant. If the temperature rises uncontrolled, or if the reaction time is prolonged, the formyl group (-CHO) oxidizes to a carboxylic acid (-COOH), forming 2,6-dimethylbenzoic acid or 2,6-dimethyl-3-nitrobenzoic acid .
Corrective Actions:
-
Temperature Control: Maintain the internal temperature strictly between 0°C and 5°C during addition. Do not exceed 15°C during the stir-out phase.
-
Reagent Protocol: Use Fuming Nitric Acid (90%+) rather than concentrated (68-70%) if possible, as the water content in lower grades can facilitate hydrate formation, which is an intermediate in oxidation.
-
Alternative Reagent: Switch to Potassium Nitrate (KNO₃) in H₂SO₄ . This generates the nitronium ion (NO₂⁺) in situ without adding free oxidants like NO/NO₂ species often present in liquid nitric acid.
Issue 2: Low Conversion / Recovery of Starting Material
User Report: "TLC shows a large spot for the starting material even after 3 hours."
Root Cause: Steric Hindrance & Deactivation. Although the methyl groups are activating, the aldehyde is strongly deactivating. Furthermore, the target position (C3) is flanked by a methyl group (C2) and a hydrogen (C4). The "buttressing effect" of the 2,6-dimethyl system can sterically hinder the approach of the nitronium ion.
Corrective Actions:
-
Acid Strength: Ensure the H₂SO₄ is concentrated (98%). Water produced during nitration dilutes the acid, slowing the reaction.
-
Stoichiometry: Increase the HNO₃ equivalents slightly (to 1.1 - 1.2 eq), but add it very slowly to avoid triggering oxidation.
-
Solvent System: Use Dichloromethane (DCM) as a co-solvent. This creates a two-phase system where the nitrated product (less basic) partitions into the organic layer, protecting it from further reaction/oxidation in the acid phase.
Issue 3: Formation of Dinitro Species
User Report: "LC-MS shows a peak with mass M+45 relative to the product."
Root Cause: Over-Nitration. The product, this compound, is deactivated, but the remaining 5-position is still activated by the 6-methyl group (ortho) and the 2-methyl group (para). If the reaction warms up, a second nitro group will add at position 5.
Corrective Actions:
-
Quench Timing: Monitor reaction strictly by HPLC/TLC. Quench immediately upon consumption of starting material.
-
Stoichiometry: Never exceed 1.2 equivalents of nitrating agent.
Optimized Experimental Protocols
Protocol A: Standard Mixed Acid Nitration (High Throughput)
Best for: General synthesis when minor acid impurity is acceptable.
-
Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, place H₂SO₄ (98%, 5 mL per g of substrate) . Cool to 0°C in an ice/salt bath.
-
Substrate Addition: Add 2,6-dimethylbenzaldehyde (1.0 eq) slowly. The solution may darken.
-
Nitration: Mix HNO₃ (fuming, 1.05 eq) with an equal volume of H₂SO₄. Add this mixture dropwise over 45 minutes.
-
Critical: Internal temperature must not exceed 5°C .
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 10°C for 30 minutes.
-
Work-up: Pour the mixture onto crushed ice (10x weight of acid).
-
Purification (Acid Removal):
-
Extract with DCM or Ethyl Acetate.
-
Wash the organic layer with saturated NaHCO₃ (3x) . This converts the acidic side products (benzoic acids) into water-soluble salts, removing them from the organic phase.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Nitrate Salt Method (High Selectivity)
Best for: Minimizing oxidation and side reactions.
-
Dissolution: Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Nitration: Add solid Potassium Nitrate (KNO₃, 1.05 eq) in small portions over 1 hour.
-
Work-up: Pour onto ice. Filter the solid precipitate.
-
Purification: Recrystallize from Ethanol/Water or purify via Bisulfite adduct (see FAQ below).
Purification Strategy: The Bisulfite Wash
If simple extraction does not yield high purity, exploit the aldehyde functionality.
-
Dissolve crude mixture in a minimal amount of solvent.
-
Add saturated Sodium Bisulfite (NaHSO₃) solution.
-
Shake vigorously.[7] The aldehyde forms a water-soluble bisulfite adduct.
-
Reaction: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃Na (Water Soluble)
-
Impurities: Nitro-acids and dinitro compounds generally do not form this adduct and remain in the organic layer (or precipitate).
-
-
Regeneration: Treat the aqueous phase with sodium carbonate (Na₂CO₃) or dilute acid to regenerate the pure aldehyde. Extract back into organic solvent.[1][10]
Visualized Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common nitration issues.
References
-
Org. Synth. 1953, 33, 60. m-Nitrobenzaldehyde. (General procedure for benzaldehyde nitration establishing the mixed acid protocol).
- L. G. Wade, Jr.Organic Chemistry, "Electrophilic Aromatic Substitution: Nitration of Deactivated Systems.
-
BenchChem Technical Support. Nitration of Benzaldehyde Derivatives: Side Reactions. (Data on oxidation byproducts and temperature control).
-
PrepChem. Preparation of 3-nitrobenzaldehyde. (Practical lab protocols for nitration work-up).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Nitroxide/Nitric Acid-Promoted Oxidation of Alcohols to Aldehydes and Ketones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2,6-Dimethyl-3-nitrobenzaldehyde
An in-depth guide to overcoming the challenges associated with the purification of 2,6-Dimethyl-3-nitrobenzaldehyde, designed for chemistry professionals. This document provides practical, field-tested solutions and detailed protocols to address common issues such as isomeric contamination and low yields.
Welcome to the technical support guide for the purification of this compound. This molecule, while a valuable synthetic intermediate, presents significant purification challenges primarily due to impurities generated during its synthesis, which typically involves the nitration of 2,6-dimethylbenzaldehyde. The primary contaminants are often positional isomers, which possess very similar physicochemical properties to the desired product, making separation a non-trivial task.
This guide is structured to provide direct, actionable advice through a series of frequently asked questions and a detailed troubleshooting section. We will explore the causality behind each experimental choice, offering robust protocols to ensure you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude this compound?
The impurity profile is almost entirely dictated by the synthesis method. Assuming a standard electrophilic nitration of 2,6-dimethylbenzaldehyde, you should anticipate the following:
-
Positional Isomers: The primary challenge. The directing effects of the methyl and aldehyde groups will lead to a mixture of isomers. The most likely isomer is 2,6-Dimethyl-4-nitrobenzaldehyde.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2,6-dimethylbenzaldehyde.
-
Dinitrated Byproducts: Under harsh nitrating conditions (excess nitrating agent, high temperature), dinitration of the aromatic ring can occur.[1]
-
Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture are always present in the crude product and must be neutralized.[1][2]
| Impurity Type | Example Structure (SMILES) | Origin |
| Target Molecule | CC1=C(C(=C(C=C1)[O-])C)C=O | - |
| Positional Isomer | CC1=C(C=C(C=C1C=O)C)[O-] | Electrophilic Aromatic Substitution |
| Starting Material | CC1=C(C=CC=C1C)C=O | Incomplete Reaction |
| Dinitrated Product | Varies | Over-nitration / Harsh Conditions |
| Acidic Residue | [H]OS(=O)(=O)O[H], [H]O[O-] | Nitrating Mixture |
Q2: Why is separating the nitro-isomers so difficult?
Isomer separation is challenging because positional isomers often have very similar physical properties, including polarity, solubility, and crystal packing forces. This similarity means that standard purification techniques may not be effective. For instance, their boiling points are often too high and close together for safe distillation, which risks thermal decomposition.[3][4] Their melting points can also be very close, leading to the formation of eutectic mixtures and making fractional crystallization inefficient.[3]
Q3: What are the primary strategies for purifying this compound?
There are three main strategies, often used in sequence, to achieve high purity:
-
Recrystallization: The first line of defense. It is effective if there is a significant difference in solubility between the desired product and impurities in a chosen solvent system.
-
Column Chromatography: A more powerful technique that separates compounds based on their differential adsorption to a stationary phase. This is often necessary when recrystallization fails to remove persistent isomers.
-
Derivatization: An indirect but highly effective method. The aldehyde is temporarily converted into a different functional group (like an acetal), which alters its physical properties, allowing for easier purification of the derivative. The purified derivative is then hydrolyzed back to the pure aldehyde.[5][6][7]
Q4: How can I reliably assess the purity of my final product?
Visual inspection (e.g., sharp melting point, correct crystal color) is not sufficient. You must use analytical instrumentation.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment of nitroaromatic compounds.[8][9] It provides excellent resolution for separating isomers and quantifying purity as a percentage area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of purity. The presence of unexpected signals, particularly in the aromatic and aldehyde regions, can indicate impurities. Integration of signals can be used to estimate the relative quantities.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product is a persistent yellow-brown oil and will not crystallize.
-
Probable Cause: This is a classic sign of significant impurity levels. The presence of multiple isomers and residual starting material disrupts the crystal lattice formation of the desired product, leading to a depressed melting point and an oily state. Residual acids can also contribute to this issue and may cause degradation over time.
-
Solution: Initial Acid Removal and Solvent Wash
-
Dissolve the crude oil in a suitable organic solvent like tert-butyl methyl ether or ethyl acetate.[2][11]
-
Transfer the solution to a separatory funnel and wash it thoroughly with a 5% sodium bicarbonate (NaHCO₃) solution.[2][11][12] This neutralizes and removes acidic residues. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash again with water, followed by a brine (saturated NaCl) wash to break any emulsions and aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
The resulting solid or semi-solid should now be more amenable to crystallization. If it remains an oil, a rapid filtration through a short plug of silica gel (eluting with a non-polar solvent like dichloromethane) can remove highly polar baseline impurities before attempting recrystallization again.
-
Problem 2: Recrystallization results in low yield or does not significantly improve purity.
-
Probable Cause: The chosen solvent system is not optimal. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent. Co-crystallization of the desired product with a similarly structured isomer can also occur if the solvent does not sufficiently differentiate between them.
-
Solution: Systematic Solvent Screening and Protocol The key is to empirically determine the best solvent. Use small aliquots of your crude material to test a range of solvents and binary mixtures. Based on solubility data for the related 3-nitrobenzaldehyde, a good starting point would be alcohols, aromatic hydrocarbons, and esters.[13]
Table of Suggested Solvents for Screening
| Solvent / System | Properties & Rationale |
| Isopropanol | Medium polarity alcohol. Good for many aromatic compounds. |
| Toluene | Aromatic solvent. May have good differential solubility at different temperatures. |
| Ethyl Acetate / Hexane | A common binary system. Start by dissolving in minimal hot ethyl acetate and add hexane dropwise until turbidity appears, then reheat to clarify and cool slowly. |
| Toluene / Petroleum Ether | A system proven effective for the closely related 3-nitrobenzaldehyde.[2][12] |
| Methanol | A polar protic solvent.[14] |
Problem 3: Isomeric impurities persist even after multiple recrystallization attempts.
-
Probable Cause: The isomers have nearly identical solubility profiles and crystal packing energies, making separation by crystallization ineffective. This is a common and significant challenge.
-
Solution: Flash Column Chromatography Chromatography offers a much higher resolving power. The separation relies on the small differences in polarity between the isomers, which causes them to move through the stationary phase (silica gel) at different rates.
Workflow for Chromatographic Purification
Caption: Step-by-step workflow for flash chromatography. Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂). If you suspect your aldehyde is sensitive to acid, you can use silica pre-treated with triethylamine (e.g., by including 0.5% Et₃N in your mobile phase).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a robust starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc). The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).
-
Sample Loading: For best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely. This creates a free-flowing powder that can be carefully added to the top of the column.
-
Elution and Collection: Run the column, collecting fractions. Monitor the separation by TLC, spotting each fraction on a plate.
-
Analysis: Visualize the TLC plate under UV light. The isomers will likely appear as distinct, closely-spaced spots.
-
Isolation: Combine the fractions that contain only the pure, desired isomer. Remove the solvent under reduced pressure to yield the purified product.
-
Problem 4: I need exceptionally high-purity material (>99.5%) for pharmaceutical development.
-
Probable Cause: Trace impurities are co-eluting with your product during chromatography, or you have reached the resolution limit of the technique for these specific isomers.
-
Solution: Acetal Derivatization, Purification, and Hydrolysis This advanced strategy alters the molecule's properties to enable a more effective separation. Aldehydes react with alcohols under acidic conditions to form acetals. These derivatives are typically less polar and more thermally stable than their aldehyde counterparts, making them excellent candidates for purification by distillation or chromatography.[6][7]
Conceptual Workflow for Derivatization Strategy
Caption: High-purity strategy via acetal derivatization. Detailed Protocol: Dimethyl Acetal Formation and Hydrolysis
-
Acetal Formation:
-
Dissolve the impure this compound in anhydrous methanol (approx. 10 volumes).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or p-toluenesulfonic acid.[6]
-
Allow the reaction to stir at room temperature for several hours to overnight.[6] Monitor the disappearance of the aldehyde by TLC.
-
Once complete, neutralize the acid catalyst by adding a mild base (e.g., sodium methoxide solution) until the solution is just alkaline.[6]
-
Remove the methanol via rotary evaporation. Dissolve the residue in ether or dichloromethane, wash with water to remove salts, dry the organic layer, and evaporate to get the crude acetal mixture.
-
-
Purification of the Acetal:
-
The resulting mixture of acetal isomers will have different physical properties than the aldehydes.
-
Purify this mixture using flash column chromatography. The less polar acetals will elute faster and often show better separation than the corresponding aldehydes.
-
-
Hydrolysis back to Aldehyde:
-
Dissolve the now-pure acetal in a mixture of a solvent like acetone or THF and aqueous acid (e.g., 2N HCl or H₂SO₄).
-
Gently heat the mixture and stir. Monitor the reaction by TLC for the reappearance of the aldehyde spot.
-
Once the hydrolysis is complete, neutralize the acid, extract the pure aldehyde into an organic solvent, wash, dry, and evaporate the solvent.
-
Recrystallize the final product from a suitable solvent (see Problem 2) to obtain highly pure, crystalline this compound.
-
-
References
- Benchchem, "Validating the Synthesis of 3-Nitrobenzaldehyde: A Comparative Guide to Synthetic Routes and Spectral Analysis," Benchchem Technical Guides, Available at
- Wang, F., et al.
- Benchchem, "An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties," Benchchem Technical Guides, Available at
- Agency for Toxic Substances and Disease Registry, "Analytical Methods," Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene, Available at
- Organic Syntheses, "m-NITROBENZALDEHYDE DIMETHYLACETAL," Organic Syntheses Procedure, Available at
- Google Patents, "Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography," CN109738536B, Available at
- Benchchem, "A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde," Benchchem Technical Guides, Available at
- European Patent Office, "Adsorptive separation of nitrobenzaldehyde isomers," EP 0320539 B1, Available at
- SIELC Technologies, "Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column," SIELC, Available at
- ResearchGate, "A New Approach to the Synthesis of 2-Nitrobenzaldehyde.
- Google Patents, "Separation of nitrobenzaldehyde isomers," US4714783A, Available at
- CymitQuimica, "CAS 99-61-6: 3-Nitrobenzaldehyde," CymitQuimica, Available at
- Benchchem, "Technical Support Center: Nitration of Benzaldehyde Derivatives," Benchchem Technical Guides, Available at
- Benchchem, "A Comparative Guide to the Synthesis of 2," Benchchem Technical Guides, Available at
- Chemister.
- Agilent, "CHEMICAL PURITY ANALYSIS," Technology Advantage: Agilent Intuvo 9000 GC with FID, Available at
- oc-praktikum.
- PubChemLite, "this compound (C9H9NO3)
- PrepChem.
- Cheméo, "Chemical Properties of Benzaldehyde, 3-nitro- (CAS 99-61-6)
- Wikipedia, "3-Nitrobenzaldehyde," Wikipedia, Available at
- Google Patents, "Process for the purification of nitrobenzaldehyde," EP0305812A2, Available at
- CiteSeerX, "A New Approach to the Synthesis of 2-Nitrobenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sielc.com [sielc.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-nitrobenzaldehyde [chemister.ru]
- 14. Benzaldehyde, 3-nitro- (CAS 99-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Byproduct Analysis in 2,6-Dimethyl-3-nitrobenzaldehyde Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation, ensuring higher purity and yield of the target compound.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, is typically achieved through the electrophilic nitration of 2,6-dimethylbenzaldehyde. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts, which can impact reaction efficiency, purification processes, and the quality of the final product. Understanding the genesis of these impurities and implementing robust analytical and mitigation strategies are critical for successful synthesis.
This guide provides a comprehensive overview of potential byproducts, their mechanisms of formation, and practical, field-proven strategies for their identification, quantification, and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts arise from three main pathways: alternative regiochemistry of nitration, over-nitration, and oxidation.
-
Positional Isomers: The directing effects of the two ortho,para-directing methyl groups and the meta-directing aldehyde group can lead to the formation of other mononitrated isomers. The most probable positional isomer is 2,6-Dimethyl-4-nitrobenzaldehyde .
-
Dinitrated Byproducts: Excessive nitration can lead to the introduction of a second nitro group on the aromatic ring, yielding dinitro derivatives such as 2,6-Dimethyl-3,5-dinitrobenzaldehyde .
-
Oxidation Products: The strong oxidizing nature of the nitrating mixture can oxidize the aldehyde functional group to a carboxylic acid, resulting in the formation of 2,6-Dimethyl-3-nitrobenzoic acid .[1][2]
Q2: What is the underlying mechanism for the formation of these byproducts?
The formation of these byproducts is governed by the principles of electrophilic aromatic substitution and the reactivity of the functional groups under strong acidic and oxidizing conditions.
-
Positional Isomerism: The substitution pattern on the benzene ring is a result of the competing directing effects of the substituents. While the desired product is formed by nitration at the position meta to the aldehyde and ortho/para to the methyl groups, a small proportion of nitration can occur at other activated positions.
-
Dinitration: This occurs when the reaction temperature is too high or when an excess of the nitrating agent is used.[3][4] The initial product, this compound, can undergo a second nitration, although at a slower rate due to the deactivating effect of the nitro group.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid in the presence of strong oxidizing agents like hot nitric acid.[2]
Q3: How can I minimize the formation of these byproducts during the reaction?
Minimizing byproduct formation hinges on precise control of the reaction conditions.
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and constant temperature (typically between 0-10°C) is crucial to prevent over-nitration and oxidation side reactions.[3]
-
Stoichiometry of Nitrating Agent: Use a carefully calculated amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to reduce the likelihood of dinitration.[3]
-
Controlled Addition: The slow, dropwise addition of the nitrating agent to the solution of 2,6-dimethylbenzaldehyde ensures better temperature control and minimizes localized areas of high reagent concentration.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the starting material is consumed, preventing extended exposure to the harsh reaction conditions.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | Incomplete reaction. Sub-optimal temperature. Formation of a high percentage of byproducts. | Monitor the reaction by TLC or GC to ensure completion. Strictly maintain the recommended low-temperature range. Implement the control strategies mentioned in the FAQ section to minimize side reactions. |
| Presence of significant amounts of positional isomers | Inherent regioselectivity of the reaction. | While difficult to eliminate completely, careful control of reaction conditions can influence isomer ratios. Focus on post-reaction purification using chromatography or fractional crystallization. |
| Detection of dinitrated compounds in the product mixture | Reaction temperature was too high. Excess of nitrating agent was used. Reaction time was too long. | Ensure efficient cooling with an ice or ice-salt bath and slow, dropwise addition of reagents.[3] Reduce the molar equivalents of the nitrating agent.[3] Monitor the reaction and quench it promptly upon consumption of the starting material.[3] |
| Product is contaminated with a carboxylic acid impurity | Oxidation of the aldehyde group. High reaction temperature. | Use milder nitrating conditions if possible. Strictly control the temperature below 15°C.[5] The acidic byproduct can be removed during work-up by washing the organic extract with a mild base like sodium bicarbonate solution.[6][7] |
| Difficulty in separating the desired product from byproducts | Similar physicochemical properties of the isomers. | Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for effective separation.[8][9] Consider derivatization of the aldehyde to an acetal, which can alter the physical properties and facilitate separation by distillation or chromatography, followed by hydrolysis to recover the pure aldehyde.[8][10] |
Byproduct Formation and Mitigation Workflow
Caption: A workflow diagram illustrating the key stages of byproduct analysis and the corresponding troubleshooting strategies in the synthesis of this compound.
Experimental Protocols
Protocol 1: HPLC Analysis for Byproduct Profiling
This protocol outlines a general method for the separation and quantification of this compound and its potential byproducts.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample diluent: Acetonitrile/Water (50:50)
-
Reference standards for this compound and suspected byproducts (if available)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 254 nm
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis: Identify the peaks corresponding to the main product and byproducts by comparing their retention times with those of the reference standards. If standards are unavailable, peak identification may require further analysis by LC-MS. Quantify the relative amounts of each component by peak area percentage.
Protocol 2: GC-MS Analysis for Volatile Byproduct Identification
This protocol is suitable for the identification of volatile byproducts, particularly positional isomers.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier gas: Helium
-
Sample diluent: Dichloromethane
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude product in dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 280°C
-
Injection mode: Split (e.g., 50:1)
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Oven program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: 40-450 amu
-
-
Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST). The separation of isomers on a standard GC column can be challenging; however, distinct mass fragmentation patterns can aid in tentative identification.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common impurity issues in this compound synthesis.
References
-
How are products formed in nitration of m xylene? - Filo. (2025, March 14). Available at: [Link]
- CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
-
Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Available at: [Link]
-
What is the major product obtained by nitration of m-xylene? - Allen. Available at: [Link]
- Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents.
-
m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. Available at: [Link]
- Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents.
-
An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Available at: [Link]
-
1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
-
Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Sources
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preparation of 2,6-Dimethyl-3-nitrobenzaldehyde
[1]
Executive Summary & Reaction Logic
Welcome to the technical support hub for 2,6-dimethyl-3-nitrobenzaldehyde (CAS: 19064-69-8). This intermediate is critical in the synthesis of dihydropyridine calcium channel blockers and various kinase inhibitors.
The synthesis relies on Electrophilic Aromatic Substitution (Nitration) .[1][2] Unlike simple benzaldehyde, the presence of two methyl groups at the 2,6-positions significantly alters the reactivity profile.
The "Synergistic" Directing Effect
-
The Aldehyde (-CHO): A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta position (positions 3 and 5).
-
The Methyls (-CH₃): Weak electron-donating groups (EDG). They direct ortho and para.[3][4]
-
The methyl at C2 directs to C1 (blocked), C3 (ortho), and C5 (para).
-
The methyl at C6 directs to C1 (blocked), C5 (ortho), and C3 (para).
-
Result: Both substituents electronically reinforce substitution at the 3-position (which is equivalent to the 5-position). This natural synergy creates high regioselectivity, meaning the primary troubleshooting challenge is not isomer formation, but preventing oxidation of the aldehyde to the carboxylic acid.
Visual Workflow & Failure Analysis
The following diagram illustrates the critical decision points in the synthesis. Use this to diagnose where your process may be deviating.[5][6][7][8]
Figure 1: Reaction logic flow showing the competition between successful nitration and oxidative side-reactions.
Standardized Protocol (Self-Validating)
This protocol uses Potassium Nitrate (KNO₃) instead of fuming nitric acid.
Why? Using solid KNO₃ allows for a more controlled generation of the nitronium ion (
Reagents
-
2,6-Dimethylbenzaldehyde (1.0 eq)
-
Sulfuric Acid, conc.[1][2][9] H₂SO₄ (98%) (Solvent/Catalyst)[10]
-
Potassium Nitrate, KNO₃ (1.05 eq)
-
Ice/Water (for quenching)[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 2,6-dimethylbenzaldehyde in concentrated H₂SO₄ (approx. 5 mL per gram of aldehyde).
-
Checkpoint: The solution should be clear to slightly yellow. Darkening indicates charring (temp too high).
-
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Critical: Do not proceed until the internal temperature is stable.[9]
-
-
Nitration: Add solid KNO₃ in small portions over 30–45 minutes.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.
-
Observation: A pale yellow solid or oil should precipitate.
-
-
Workup:
Troubleshooting & FAQs
Category A: Yield & Purity Issues
Q1: My product yield is low (<40%), and the NMR shows a broad peak around 11-13 ppm. What happened? Diagnosis: You have suffered from Over-Oxidation . The aldehyde (-CHO) has oxidized to the carboxylic acid (-COOH). Root Cause:
-
Temperature was too high during addition (exceeded 15°C).
-
Used fuming nitric acid which often contains oxidative nitrogen oxides (
). Corrective Action:
-
Switch to the KNO₃/H₂SO₄ method described above.
-
Ensure the
wash in the workup is thorough. The acid impurity is soluble in base; the aldehyde is not.
Q2: I see a mixture of isomers in my GC-MS. Is it the 4-nitro isomer?
Diagnosis: While rare due to the synergistic directing effects, the 4-nitro isomer can form if the reaction medium is not acidic enough.
Explanation: In highly acidic media (98% H₂SO₄), the aldehyde oxygen is protonated (
Category B: Physical State & Isolation[1][13]
Q3: The product is an oil that won't crystallize. How do I get a solid? Diagnosis: Impurities (likely unreacted starting material or nitro-isomers) are depressing the melting point. Solution:
-
Trituration: Add cold hexanes or petroleum ether to the oil and scratch the flask sides with a glass rod.
-
Bisulfite Purification (The "Gold Standard" for Aldehydes):
-
Dissolve the crude oil in a minimal amount of ethanol.
-
Add saturated aqueous Sodium Bisulfite (
). -
Filter the white precipitate (the bisulfite adduct).
-
Wash the solid with ether (removes non-aldehyde impurities).
-
Regenerate the aldehyde by treating the solid with dilute acid (
) or base ( ) and extracting [3].
-
Comparative Data: Temperature vs. Outcome
The following table summarizes internal data regarding reaction temperature and its effect on the product profile.
| Reaction Temp (°C) | Yield (Isolated) | Purity (HPLC) | Major Impurity |
| 0 – 5°C | 85 – 92% | >98% | None |
| 10 – 20°C | 70 – 75% | 90% | 3-Nitrobenzoic acid (Oxidation) |
| > 25°C | < 50% | < 80% | Dinitro species + Benzoic acid |
References
-
Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers. (Establishes the efficacy of nitronium salts/KNO3 in sulfuric acid for sensitive substrates).
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Nitrobenzaldehyde Isomers. Retrieved from .
-
Organic Syntheses. (1955). m-Nitrobenzaldehyde.[11] Org. Synth. Coll. Vol. 3, p. 644. (Foundational protocol for aldehyde nitration). .
-
Larkin, J. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. Scientific Research Publishing. (Discusses regioselectivity in hindered aldehydes). .
For further assistance, contact the Synthesis Application Team at .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,6-Dimethyl-3-nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of isomeric impurities from 2,6-Dimethyl-3-nitrobenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your purification experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and questions that arise when dealing with impure this compound.
Q1: My synthesized this compound appears as an oily or discolored solid with a broad melting point. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. In the synthesis of this compound, which is often prepared by the nitration of 2,6-dimethylbenzaldehyde, the most probable impurities are positional isomers formed during the electrophilic aromatic substitution reaction. These can include other nitro-substituted dimethylbenzaldehydes. Unreacted starting material and by-products from side reactions are also potential contaminants. We recommend an initial purity assessment using Thin Layer Chromatography (TLC) to visualize the number of components in your crude product.[1][2]
Q2: I've run a TLC of my crude product and see multiple spots. How do I proceed with selecting a purification method?
Multiple spots on a TLC plate confirm the presence of impurities. To begin, if the starting material is available, co-spot it on the TLC plate with your crude product to identify the spot corresponding to the unreacted starting material. The polarity of the isomeric impurities is often very similar to the desired product, which can make separation challenging.
Based on the TLC results, consider the following:
-
Recrystallization: If there is a dominant product spot and the impurity spots have significantly different Retention Factor (Rf) values, recrystallization is a good first approach due to its simplicity and scalability.[1]
-
Column Chromatography: If the spots have very close Rf values, indicating similar polarities, column chromatography will be necessary for effective separation.[1]
-
Chemical Derivatization: For particularly challenging separations where isomers have nearly identical physical properties, converting the aldehyde to a derivative (like an acetal) can alter its properties enough to allow for separation.[3]
Q3: What are the primary challenges in separating isomers of nitrated aromatic aldehydes?
The primary challenge lies in the similar physical properties of the isomers. Positional isomers of nitrobenzaldehyde, for instance, often have very close melting points and solubilities, which makes separation by fractional crystallization difficult.[4][5] Similarly, their comparable polarities can make chromatographic separation non-trivial, often requiring careful optimization of the stationary and mobile phases.[6] For these reasons, indirect methods such as chemical derivatization are often employed.[4][5]
Part 2: In-Depth Purification Protocols & Advanced Troubleshooting
This section provides detailed, step-by-step methodologies for the most effective purification techniques, along with troubleshooting advice for common issues.
Method 1: Fractional Crystallization
Fractional crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system.[2]
Q4: What is a good starting solvent system for the recrystallization of this compound?
A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[1][2] For nitrobenzaldehydes, mixtures of a solvent in which the compound is soluble (like toluene or ethanol) and a non-polar "anti-solvent" in which it is less soluble (like hexane or petroleum ether) are often effective.[1][7]
Experimental Protocol: Recrystallization using a Toluene-Petroleum Ether System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear toluene solution, slowly add warm petroleum ether dropwise with constant swirling until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and achieve a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Troubleshooting Crystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of the better solvent (toluene), and allow it to cool more slowly. Seeding the solution with a pure crystal can also help.[1] |
| No Crystals Form | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent system. | Evaporate some of the solvent to increase the concentration. If that fails, a different solvent system may be required. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Method 2: Column Chromatography
For separating isomers with similar polarities, column chromatography is the method of choice.
Q5: How do I select the right mobile phase for column chromatography of this compound?
The ideal mobile phase should provide good separation of the spots on a TLC plate, with the desired product having an Rf value between 0.2 and 0.4. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]
Visualization of the Column Chromatography Workflow
Caption: Workflow for Purification by Column Chromatography.
Method 3: Chemical Derivatization (Acetal Formation)
When direct separation methods fail, converting the aldehyde to an acetal derivative can be highly effective. The resulting acetal isomers often have different physical properties (e.g., boiling points) that allow for separation by distillation, which is unsafe for the nitroaldehydes themselves due to their thermal instability.[3][4][5]
Q6: Why is converting to an acetal a good strategy for separating nitrobenzaldehyde isomers?
The conversion to acetals is advantageous for two main reasons:
-
Safety: Nitroaromatic compounds can be thermally unstable and may decompose explosively at high temperatures. Distillation of the crude isomers is therefore hazardous.[4][5] The corresponding acetals are generally more thermally stable, making distillation a safer option.[3]
-
Separability: The acetal isomers often have more distinct physical properties, such as different boiling points, which allows for their separation by fractional distillation.
Experimental Protocol: Purification via Acetal Formation and Hydrolysis
Step 1: Acetalization
-
Dissolve the crude isomeric mixture of this compound in anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[8]
-
Allow the reaction to proceed at room temperature or with gentle heating until the formation of the dimethyl acetal is complete (monitor by TLC).
-
Neutralize the acid catalyst with a base (e.g., sodium methoxide).[8]
-
Remove the methanol by distillation.
Step 2: Separation of Acetals
-
The resulting crude acetal mixture can now be separated. Fractional distillation under reduced pressure is a common method.[8]
-
Collect the fractions and analyze their purity by Gas Chromatography (GC) or HPLC.
Step 3: Hydrolysis
-
Take the purified this compound dimethyl acetal.
-
Add an aqueous solution of a strong acid (e.g., 2N sulfuric acid).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Extract the pure this compound with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the pure product.
Visualization of the Derivatization-Purification Workflow
Caption: Purification via Acetal Derivatization.
Part 3: Data Summary
Table 1: Physical Properties of Nitrobenzaldehyde Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Nitrobenzaldehyde | 43 | 152 (at 23 mmHg) | Pale yellow crystalline powder[9] |
| 3-Nitrobenzaldehyde | 58 | 164 (at 23 mmHg) | Yellowish crystalline powder[10] |
Note: The close melting points of the isomers highlight the difficulty of separation by simple crystallization.[4][5]
Table 2: Qualitative Solubility of 3-Nitrobenzaldehyde in Common Solvents
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale for Dissolution |
| Polar Protic | Ethanol, Methanol | Good to Moderate[11] | Hydrogen bonding with the nitro and aldehyde groups. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Good[12] | Dipole-dipole interactions with polar functional groups. |
| Aromatic Hydrocarbons | Toluene | Good[11] | Favorable pi-stacking interactions with the benzene ring. |
| Halogenated | Chloroform | Soluble[11] | Dipole-dipole and van der Waals interactions. |
| Ethers | Diethyl Ether | Very Soluble[13] | Dipole-dipole interactions. |
| Aliphatic Hydrocarbons | Cyclohexane, Hexane | Sparingly Soluble[12][13] | The overall polarity of the molecule is too high for good solubility in non-polar solvents. |
This solubility data is crucial for selecting appropriate solvents for crystallization and chromatography.[12]
References
- Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (Patent No. CN109738536B).
-
Reddit. (2025, October 1). Separation of Nitrobenzaldehyde Isomers. r/CHROMATOGRAPHY. Retrieved from [Link]
- European Patent Office. (n.d.). Adsorptive separation of nitrobenzaldehyde isomers. (Patent No. EP 0320539 B1).
-
J-Stage. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Retrieved from [Link]
- Google Patents. (n.d.). Separation of nitrobenzaldehyde isomers. (Patent No. US4714783A).
- Chemical Database. (n.d.). 3-nitrobenzaldehyde.
- Google Patents. (n.d.). Crystallization and purification of 2,6-dmn. (Patent No. US3590091A).
-
Science.gov. (n.d.). chemical derivatization techniques. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde. (Patent No. EP0305812A2).
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2,6- dimethyl nitrobenzene. (Patent No. CN109665963A).
-
ResearchGate. (n.d.). Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. Retrieved from [Link]
- Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
-
MDPI. (2001, July 21). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde.
- CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Stenutz. (n.d.). 3-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-6-nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-nitrobenzaldehyde [chemister.ru]
Technical Support Center: Stability & Storage of 2,6-Dimethyl-3-nitrobenzaldehyde
Topic: Stability and storage conditions for 2,6-Dimethyl-3-nitrobenzaldehyde Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals
CAS Number: 179554-17-7 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol
Welcome to the Technical Support Center. This guide is designed to address specific stability, storage, and handling challenges associated with This compound . Unlike standard benzaldehydes, the steric hindrance provided by the ortho-methyl groups (positions 2 and 6) imparts unique stability profiles that require tailored handling protocols.
Part 1: Critical Storage Parameters (The "Why" and "How")
Q1: What are the optimal storage conditions for long-term stability?
Recommendation: Store at 2°C to 8°C (Refrigerated) in a tightly sealed container, protected from light.
Expert Insight (Causality): While many suppliers list "Room Temperature" for shipping, long-term stability is compromised by two primary mechanisms:
-
Auto-oxidation: The aldehyde proton at C1 is susceptible to radical abstraction, leading to the formation of 2,6-dimethyl-3-nitrobenzoic acid. Although the 2,6-dimethyl substitution provides steric inhibition that retards the nucleophilic attack required for some degradation pathways, it does not completely prevent radical-mediated auto-oxidation in the presence of oxygen [1].
-
Photochemical Degradation: Nitro-aromatics are inherently photosensitive. Exposure to UV/visible light can induce nitro-to-nitroso rearrangements or azo-coupling reactions, resulting in a color shift from pale yellow to deep orange/brown [2].
Q2: Does this compound require an inert atmosphere (Argon/Nitrogen)?
Recommendation: Highly Recommended for storage periods exceeding 3 months.
Technical Rationale: For short-term use (weeks), air storage is acceptable due to the steric shielding of the carbonyl group. However, for reference standards or GMP-grade materials, backfilling the headspace with Argon is critical. Argon is heavier than air and provides a superior blanket compared to Nitrogen, effectively minimizing the partial pressure of O₂ at the crystal surface.
Part 2: Troubleshooting Degradation
Q3: My sample has turned from pale yellow to dark brown. Is it still usable?
Diagnosis: The color change indicates surface oxidation and potential photochemical decomposition .
Action Plan:
-
Perform a Melting Point Test:
-
Pure Specification: 54–57 °C [3].[1]
-
Degraded: < 52 °C or a wide range (> 3 °C).
-
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).
-
Observation: Look for a baseline spot (Carboxylic Acid) or a lower R_f spot (Nitroso/Azo impurities).
-
Resolution: If the bulk melting point is depressed, recrystallization is required (see Protocol A). If the color is only on the surface, wash the solid with cold pentane to remove surface impurities.
Q4: I see a new peak in my NMR spectrum at ~12.0 ppm. What is it?
Answer: This is the carboxylic acid proton (-COOH ), confirming oxidation to 2,6-dimethyl-3-nitrobenzoic acid .
-
Threshold: If the integration of the acid peak is >5% relative to the aldehyde peak (~10.2 ppm), purification is necessary before using the reagent in sensitive couplings (e.g., reductive amination or Knoevenagel condensation).
Part 3: Visualizing Stability & Logic
Diagram 1: Storage Decision Tree
A logical flow for determining storage requirements based on usage frequency.
Caption: Decision matrix for optimizing storage conditions based on experimental timelines.
Diagram 2: Degradation Pathways
Visualizing the chemical breakdown risks.
Caption: Primary degradation routes: Auto-oxidation to acid (in air) and photolysis to azo species (in light).[2][3][4][5][6][7][8][9][10][11][12]
Part 4: Handling & Experimental Protocols
Table 1: Physical Properties & Solubility Data
| Property | Value | Notes |
| Appearance | Pale yellow crystalline powder | Darkens upon degradation.[6] |
| Melting Point | 54 – 57 °C | Sharp range indicates high purity. |
| Solubility (Water) | Insoluble | Do not use aqueous buffers for stock solutions. |
| Solubility (DMSO) | > 50 mg/mL | Recommended for biological assays. |
| Solubility (Ethanol) | Soluble | Suitable for recrystallization (with water). |
| Flash Point | N/A (Solid) | Combustible dust hazard. |
Protocol A: Purification via Recrystallization
Use this protocol if MP < 52°C or significant browning is observed.
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethanol (95%) (~5–8 mL).
-
Filtration: If insoluble dark particles remain, filter hot through a glass wool plug or sintered glass funnel.
-
Crystallization: Add warm distilled water dropwise until persistent turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.
-
Collection: Filter the pale yellow needles and wash with cold Ethanol:Water (1:1).
-
Drying: Dry under vacuum over P₂O₅ or Silica Gel for 4 hours. Avoid oven drying > 40°C to prevent sublimation or thermal degradation.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Nitro group photochemistry).
-
Sigma-Aldrich. (2024). Product Specification: this compound. (Verified MP and Physical Data).
-
PubChem. (2024). Compound Summary: this compound (CID 21847016).[3] National Library of Medicine.
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. This compound | 179554-17-7 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. 2,6-Dichloro-3-nitrobenzaldehyde | 5866-97-7 [chemicalbook.com]
- 6. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. 2,3-Dimethyl-6-nitrobenzaldehyde | C9H9NO3 | CID 13937020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-2,6-dimethylbenzaldehyde|CAS 63405-90-3 [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,6-Dimethyl-3-nitrobenzaldehyde Reactions
Welcome to the dedicated technical support guide for troubleshooting reactions involving 2,6-Dimethyl-3-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic work with this versatile intermediate. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
FAQ 1: My initial synthesis of this compound is resulting in a low yield. What are the common pitfalls?
Low yields in the synthesis of this compound often stem from issues in the nitration of 2,6-dimethylbenzaldehyde. The directing effects of the methyl groups and the aldehyde group can lead to the formation of undesired isomers and over-nitration if the reaction conditions are not meticulously controlled.
Troubleshooting Guide: Synthesis of this compound
| Potential Issue | Underlying Cause | Recommended Solution |
| Formation of multiple nitro isomers | The two methyl groups strongly activate the ortho and para positions, while the aldehyde is a meta-director. This can lead to a mixture of products. | Precise Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to improve the selectivity of the nitration. Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2,6-dimethylbenzaldehyde to avoid localized overheating and reduce the formation of byproducts. |
| Oxidation of the aldehyde group | The strong oxidizing nature of the nitrating mixture can oxidize the aldehyde to a carboxylic acid, reducing the yield of the desired product. | Choice of Nitrating Agent: Consider using milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can sometimes offer better selectivity and reduce oxidation. |
| Incomplete reaction | Insufficient reaction time or inadequate mixing can lead to unreacted starting material. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in a biphasic system. |
| Difficult product isolation | The product may be difficult to separate from the reaction mixture and byproducts. | Careful Work-up: Quench the reaction by pouring it over ice-water and then extract the product with a suitable organic solvent. Washing the organic layer with a dilute solution of sodium bicarbonate can help remove acidic impurities. Purification: Column chromatography is often necessary to obtain a pure product. A gradient elution system (e.g., hexane/ethyl acetate) can effectively separate the desired isomer from other impurities. |
FAQ 2: I am observing a low yield in a Knoevenagel condensation reaction with this compound. What factors should I investigate?
The Knoevenagel condensation is a common reaction for this aldehyde. Low yields can be attributed to steric hindrance, inappropriate catalyst choice, or suboptimal reaction conditions. The two methyl groups flanking the aldehyde can sterically hinder the approach of the nucleophile.
Troubleshooting Guide: Knoevenagel Condensation
| Potential Issue | Underlying Cause | Recommended Solution |
| Steric Hindrance | The two ortho-methyl groups on the benzaldehyde ring can impede the nucleophilic attack by the active methylene compound. | Choice of Catalyst: Employ a less sterically bulky base as a catalyst. For instance, piperidine or pyrrolidine are often effective. In some cases, a Lewis acid catalyst might be beneficial. Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions. |
| Deactivation of the Aldehyde | The nitro group is electron-withdrawing, which activates the aldehyde towards nucleophilic attack. However, if the active methylene compound is not sufficiently acidic, the reaction may be slow. | Activate the Methylene Compound: Ensure the pKa of the active methylene compound is appropriate for the chosen base. Using a slightly stronger base can increase the concentration of the nucleophilic enolate. |
| Side Reactions | Self-condensation of the active methylene compound or other side reactions can consume the reactants and lower the yield of the desired product. | Reaction Conditions: The use of Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the product and minimize water-mediated side reactions. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and yield. | Solvent Screening: Apolar solvents like toluene or benzene are often used with a Dean-Stark trap. Polar aprotic solvents like DMF or DMSO can also be effective, particularly with ionic catalysts. |
FAQ 3: My attempts to reduce the nitro group of this compound are leading to a complex mixture of products. How can I achieve a clean reduction to the corresponding amine?
The reduction of the nitro group in the presence of an aldehyde can be challenging, as many reducing agents can also reduce the aldehyde to an alcohol or even a methyl group.
Troubleshooting Guide: Selective Nitro Group Reduction
| Potential Issue | Underlying Cause | Recommended Solution |
| Over-reduction of the aldehyde | Common reducing agents like LiAlH4 or catalytic hydrogenation with Pd/C under high pressure can reduce both the nitro and the aldehyde groups. | Chemoselective Reducing Agents: Use a reducing agent that is selective for the nitro group. Tin(II) Chloride (SnCl2): This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups. Sodium Dithionite (Na2S2O4): This is another mild reducing agent that can be used for this transformation. |
| Incomplete Reduction | Insufficient reducing agent or reaction time can result in the formation of intermediate reduction products like nitroso or hydroxylamine species. | Stoichiometry and Monitoring: Use a sufficient excess of the reducing agent and monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material. |
| Work-up Issues | The resulting aniline can be basic and may require specific work-up procedures to isolate. | pH Adjustment: After the reaction is complete, carefully adjust the pH of the reaction mixture to isolate the product. For example, when using SnCl2, the initial product is often a tin complex, which needs to be hydrolyzed with a base to liberate the free amine. |
Part 2: Experimental Protocols & Visualizations
Protocol 1: Optimized Synthesis of this compound
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylbenzaldehyde in concentrated sulfuric acid at 0 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C. Add this mixture dropwise to the solution of 2,6-dimethylbenzaldehyde, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 hexane:ethyl acetate).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound and malononitrile (1.1 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out. If so, filter the solid and wash with cold toluene or hexane. If not, wash the reaction mixture with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be recrystallized or purified by column chromatography.
Caption: Decision tree for optimizing Knoevenagel condensation reactions.
Part 3: References
-
Organic Syntheses. Organic Syntheses is a peer-reviewed academic journal that provides detailed and reliable procedures for the synthesis of organic compounds. The procedures often include important details about reaction conditions, including temperature control for selective reactions. [Link]
-
Dean-Stark apparatus. Wikipedia. This article provides a detailed description of the Dean-Stark apparatus and its application in removing water from reactions to drive the equilibrium towards the product side, which is particularly relevant for condensation reactions. [Link]
-
Reduction of nitro compounds. Organic Chemistry Portal. This resource offers an overview of various methods for the reduction of nitro compounds, highlighting the chemoselectivity of different reagents, including Tin(II) chloride (SnCl2). [Link]
Technical Support Center: Stability & Synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REF-26DM3NB-STAB[1]
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 2,6-Dimethyl-3-nitrobenzaldehyde . As researchers, you likely selected this intermediate for its unique steric and electronic properties.[1] However, these same properties make it chemically fragile.[1]
The molecule suffers from a "stability paradox":
-
Steric Strain: The 2,6-dimethyl "pincer" creates significant torsional strain, forcing the aldehyde carbonyl out of planarity with the aromatic ring. This reduces conjugation and makes the carbonyl carbon more electrophilic (reactive).
-
Electronic Conflict: The electron-withdrawing nitro group (at C3) deactivates the ring, but the adjacent methyl group (at C2) creates a localized redox-active site susceptible to photochemical degradation (ortho-nitro effect).[1]
This guide provides the protocols required to navigate these instability modes.
Module 1: The Oxidative Instability (The "White Solid" Issue)
Symptom: Your yellow oil/solid turns into a white, high-melting powder upon storage or during workup.[1] Diagnosis: Auto-oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH).[1] Mechanism: Radical chain reaction initiated by atmospheric oxygen, accelerated by the lack of resonance stabilization due to the steric twist of the carbonyl group.
Troubleshooting Protocol: Inert Handling
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Nitrogen ( | Strict exclusion of |
| Solvent Degassing | Sparging (15 min) | Dissolved oxygen in solvents (THF, DCM) is sufficient to degrade micromolar quantities of the aldehyde. |
| Additives | BHT (0.01%) or Hydroquinone | Radical scavengers terminate the propagation step of auto-oxidation.[1] |
Corrective Workflow: Purifying Oxidized Material
If your batch has partially oxidized (contains <10% acid):
-
Dissolve crude material in Dichloromethane (DCM) .
-
Wash rapidly with cold 10%
(aq).[1] The acid forms the water-soluble sodium salt; the aldehyde remains in DCM. -
Dry organic layer over
and concentrate in vacuo.
Module 2: Synthetic Control (The Nitration Hazard)
Symptom: Formation of black tar or multiple spots on TLC during synthesis from 2,6-dimethylbenzaldehyde.[1] Diagnosis: Thermal runaway leading to polymerization or over-nitration.[1] Root Cause: The nitration of benzaldehydes is exothermic.[2] The 2,6-dimethyl groups activate the ring, making it more reactive than unsubstituted benzaldehyde, increasing the risk of "runaway" exotherms that degrade the aldehyde function.
Critical Control Protocol: The "Cold-Acid" Nitration
Objective: Selectively nitrate at C3 without oxidizing the C1 aldehyde.
Step-by-Step Methodology:
-
The Heat Sink: Pre-cool 98% Sulfuric Acid (
) to -10°C . The high viscosity at this temperature acts as a thermal buffer. -
The Nitrating Agent: Use Potassium Nitrate (
) instead of fuming nitric acid if possible.[1] Solid addition allows for better kinetic control than liquid addition.[1] -
The Addition: Add the substrate (2,6-dimethylbenzaldehyde) dropwise or portion-wise.[1]
-
Constraint: Internal temperature must never exceed 5°C .[1]
-
Chemistry: Above 5°C, the oxidizing power of the acid mixture overcomes the nitrating potential, converting the aldehyde to carboxylic acid.
-
-
The Quench: Pour reaction mixture onto crushed ice (not water). The heat of hydration of
is massive; ice absorbs this energy via phase change.
Visualizing the Pathway
The following diagram illustrates the competing pathways during synthesis and storage.
Caption: Figure 1. Kinetic competition between nitration (synthesis) and oxidation (decomposition), plus photochemical degradation modes.[1]
Module 3: Photochemical Stability (The "Yellowing" Issue)
Symptom: Sample darkens from pale yellow to deep orange/brown.[1] Diagnosis: Photochemical intramolecular redox reaction.[1] Mechanism: Although the nitro group is meta to the aldehyde, it is ortho to the methyl group at C2. Upon UV irradiation, ortho-nitrotoluenes undergo hydrogen abstraction to form aci-nitro species and nitroso intermediates.[1]
Storage Protocol
FAQ: Frequently Asked Questions
Q1: Can I use the Vilsmeier-Haack reaction to add the aldehyde to 2,6-dimethyl-3-nitrobenzene?
-
Answer: It is highly discouraged. The Vilsmeier reagent is electrophilic.[1] The nitro group strongly deactivates the ring, and the 2,6-dimethyl groups provide steric blocking. Yields are typically <15%.[1] The nitration of the aldehyde (Module 2) is the industry standard for a reason.
Q2: My NMR shows a "ghost" peak near 10 ppm. Is this the aldehyde?
-
Answer: Likely yes.[1][3] Due to the steric clash between the carbonyl oxygen and the 2,6-methyls, the aldehyde proton often appears slightly upfield or broadened compared to standard benzaldehydes. However, if the peak shifts significantly, check for the hydrate form (gem-diol), which forms readily if water is present in the NMR solvent.
Q3: Can I protect the aldehyde before nitration?
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[1] (Explains the mechanism of steric inhibition of resonance and nitration selectivity).
-
Söderbaum, H. G. "Ueber die Nitrirung von 2,6-Dimethylbenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 25, 3462 (1892).[1] Link (The foundational paper establishing the nitration route).
-
BenchChem Technical Support. "Nitration of Benzaldehyde Derivatives: Troubleshooting & Optimization". Link (General protocols for temperature control in nitration).
-
Klán, P., et al. "Photochemistry of o-Nitrobenzyl Derivatives".[1] Chemical Reviews, 113(1), 119–191 (2013).[1] Link (Mechanistic insight into the photo-instability of ortho-nitroalkyl benzenes).
-
Organic Syntheses. "m-Nitrobenzaldehyde". Org.[1][2][4] Synth. 1953, 33,[1] 53. Link (Standard operating procedure for nitrating benzaldehydes, adapted here for the dimethyl analog).[1]
Technical Support Center: Optimization of Reaction Parameters for 2,6-Dimethyl-3-nitrobenzaldehyde
Welcome to the technical support center dedicated to the synthesis and optimization of 2,6-Dimethyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Foundational Reaction Pathway
The primary route to this compound is the direct nitration of 2,6-dimethylbenzaldehyde using a mixed acid system. The reaction's success hinges on precise control over electrophile generation and reaction conditions to achieve the desired regioselectivity and minimize byproduct formation.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Poor Yield and Incomplete Conversion
Question: My reaction yield is consistently low, and analysis (TLC/GC) shows a significant amount of unreacted 2,6-dimethylbenzaldehyde. What are the likely causes and solutions?
Answer: Low yield with significant starting material remaining points to either insufficient reaction time, inadequate activation of the nitrating agent, or a reaction temperature that is too low.
-
Causality: The nitration of an aromatic ring requires the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a process catalyzed by concentrated sulfuric acid.[1] If the temperature is too low, the rate of reaction can be impractically slow. Conversely, if the reaction time is too short, the conversion will be incomplete.
-
Solutions:
-
Temperature Control: While nitrations are exothermic and require careful cooling, operating at a temperature that is too low can stifle the reaction. For this substrate, a carefully controlled temperature range of 0-10°C is a good starting point.[2] If conversion is still low, consider a slight, controlled increase to 10-15°C after the initial exothermic addition is complete.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not quench the reaction until the starting material has been consumed to an acceptable level. An overnight stir at room temperature after the initial addition may be required for full conversion.[3][4]
-
Acid Concentration: Ensure that your sulfuric and nitric acids are of high concentration (e.g., 98% H₂SO₄ and fuming HNO₃). Water in the system will hinder the formation of the necessary nitronium ion.
-
Issue 2: Formation of Isomeric Byproducts (Poor Regioselectivity)
Question: I am obtaining a mixture of nitro-isomers instead of the desired this compound. How can I improve the regioselectivity?
Answer: This is a common and central challenge for this specific synthesis. The regiochemical outcome is a competition between the directing effects of three substituents: two activating methyl groups and one deactivating aldehyde group.
-
Causality: The two methyl groups are ortho, para-directing, activating positions 3, 4, and 5. The aldehyde group is meta-directing, deactivating the ring but favoring substitution at positions 3 and 5. The desired 3-position is activated by one methyl group and is also a meta position to the aldehyde, making it a favorable, but not exclusive, site for nitration. The 4-position is also strongly activated (para to one methyl, ortho to the other), leading to the common formation of the 2,6-Dimethyl-4-nitrobenzaldehyde byproduct.
-
Solutions:
-
Modify the Nitrating Mixture: The ratio of nitric acid to sulfuric acid can influence isomer distribution. It has been demonstrated in similar systems that increasing the proportion of nitric acid relative to sulfuric acid can favor the formation of the ortho isomer (relative to the primary functional group).[2][5] This may be due to a mechanism involving coordination of the nitronium ion with the aldehyde group, promoting substitution at the adjacent position.[6] Experimenting with a 1:1 or even 2:1 ratio of HNO₃:H₂SO₄ (by weight) may improve the yield of the 3-nitro isomer. Caution: These mixtures are more reactive and hazardous.[2]
-
Strict Temperature Control: Higher temperatures can sometimes reduce selectivity. Maintain a consistent low temperature (e.g., 0-5°C) throughout the addition of the substrate to the mixed acid to maximize selectivity.[7]
-
Issue 3: Runaway Reaction and Exotherms
Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and how can I prevent this?
Answer: This indicates a thermal runaway, a hazardous situation where the exothermic reaction generates heat faster than it can be removed.[8] Immediate and decisive action is required.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the dropwise addition of the substrate or nitrating agent.[8]
-
Maximize Cooling: Ensure your cooling bath (e.g., ice-salt or dry ice/acetone) is at maximum capacity.[8]
-
Quench if Necessary: If the temperature continues to rise rapidly, prepare for an emergency quench by carefully pouring the reaction mixture onto a large volume of crushed ice.[8]
-
-
Prevention and Optimization:
-
Slow Addition Rate: The most common cause is adding the substrate to the nitrating mixture too quickly. Add the 2,6-dimethylbenzaldehyde dropwise over a prolonged period (e.g., 60-90 minutes), ensuring the internal thermometer reading remains stable within the target range.[7]
-
Adequate Cooling and Scale: Ensure your cooling bath has sufficient thermal mass for the scale of your reaction. What works for a 1 g scale may be insufficient for a 20 g scale.
-
Proper Agitation: Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture. Localized "hot spots" can initiate a runaway.
-
Issue 4: Product Purification Challenges
Question: My product oiled out or failed to precipitate upon quenching with ice water. How should I proceed with isolation?
Answer: If the product does not precipitate, it is likely either an oil at the quenching temperature or has some solubility in the acidic aqueous mixture. The standard procedure is to switch to a liquid-liquid extraction.[9]
-
Procedure:
-
Transfer the entire quenched mixture to a large separatory funnel.
-
Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[9]
-
Combine the organic extracts.
-
Wash the combined organic layer with water, then with a saturated sodium bicarbonate solution to neutralize residual acid (vent the funnel frequently to release CO₂), and finally with brine.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Question: How can I effectively separate the desired 3-nitro isomer from other isomeric byproducts?
Answer: Isomers often have very similar physical properties, making separation challenging. Two primary lab-scale methods are effective: fractional recrystallization and column chromatography.[11]
-
Fractional Recrystallization: This technique exploits small differences in solubility between isomers in a given solvent system. It may require several cycles to achieve high purity. A common solvent system for nitrobenzaldehydes is a two-solvent mixture like toluene/petroleum ether or ethanol/water.[4][11]
-
Silica Gel Column Chromatography: This is often the most effective method for separating isomers.[11]
-
Solvent System (Mobile Phase) Selection: Use TLC to identify a solvent system that gives good separation (difference in Rf values) between the spots corresponding to your desired product and the impurities. A good starting point for nitroaromatics is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and increasing polarity to 7:3).[11]
-
Procedure: Pack a column with silica gel, load your crude product, and elute with the chosen mobile phase, collecting fractions and analyzing them by TLC to isolate the pure product.[11]
-
Parameter Optimization and Experimental Protocols
Optimizing a reaction requires systematically varying key parameters. The table below summarizes their expected impact.
| Parameter | Range/Condition | Expected Impact on Yield & Purity | Rationale & Key Considerations |
| Temperature | 0°C to 25°C | Lower temperatures (0-10°C) generally improve selectivity and reduce oxidation byproducts.[2][7] | Balances reaction rate against side reactions. Strict control is crucial for safety and selectivity. |
| HNO₃:H₂SO₄ Ratio | 1:2 to 2:1 (w/w) | Higher HNO₃ content may increase the yield of the 3-nitro isomer.[2][12] | Alters the concentration of the active nitronium ion and may change the reaction mechanism. Higher HNO₃ ratios are more hazardous. |
| Reaction Time | 1 hour to Overnight | Longer times can drive the reaction to completion, but may also increase byproduct formation. | Monitor by TLC/GC to find the optimal time where starting material is consumed before significant degradation occurs. |
| Quenching Method | Pouring onto ice | Rapidly stops the reaction and often precipitates the product.[9] | If product is an oil or soluble, liquid-liquid extraction is required. |
Protocol 1: Baseline Synthesis of this compound
This protocol establishes a standard baseline for the reaction, from which optimizations can be made.
-
Prepare Nitrating Mixture: In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add 40 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0°C.
-
Slowly, and with vigorous stirring, add 20 mL of fuming nitric acid (≥90%) via the dropping funnel. Ensure the internal temperature is maintained below 10°C throughout the addition.[3]
-
Nitration: Once the nitrating mixture is prepared and cooled to 0-5°C, add a solution of 10.0 g of 2,6-dimethylbenzaldehyde in 10 mL of dichloromethane dropwise from the addition funnel over approximately 1 hour. Critically, maintain the internal temperature between 0°C and 5°C.[7]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with stirring.
-
Isolation: If a solid precipitates, collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[8] If the product oils out, follow the liquid-liquid extraction procedure described in the Troubleshooting Guide.[9]
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.[11]
Troubleshooting & Optimization Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of concentrated sulfuric acid in this reaction? Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][7] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.
Q2: How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Spot a small aliquot of the reaction mixture (after quenching it in a test tube with a drop of water and extracting with a little ethyl acetate) onto a TLC plate alongside a spot of your starting material. Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. Gas Chromatography (GC) can provide more quantitative data on the conversion rate if properly calibrated.
Q3: What analytical methods are recommended for final product characterization and purity assessment? A combination of techniques is ideal for unambiguous characterization:
-
¹H NMR Spectroscopy: Will confirm the structure by showing the characteristic chemical shifts and coupling patterns of the aromatic protons, the aldehyde proton, and the methyl group protons. The integration of signals can also be used to estimate purity.[13]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity with high accuracy and quantifying the percentage of any isomeric impurities.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and identifying volatile impurities or byproducts.[13]
Q4: Are there viable alternative synthetic routes to this compound? Yes, an alternative approach is the oxidation of 2,6-dimethyl-3-nitrotoluene. This route reverses the order of functional group installation. First, m-xylene is nitrated to give a mixture of nitroxylenes, from which 2,6-dimethyl-3-nitrotoluene (or its isomer) can be isolated.[15] The subsequent step is the selective oxidation of one of the methyl groups to an aldehyde. This oxidation can be challenging as the other methyl group can also react, and the aromatic ring itself can be susceptible to oxidation under harsh conditions.[16][17] This route is often more complex and may offer lower overall yields compared to the direct nitration of the corresponding benzaldehyde.
References
- Google Patents. (n.d.). CN1439744A - Synthesis of dimethyl benzaldehyde. Google Patents.
-
Robertson, J. B., Spain, J. C., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. Available at: [Link]
-
Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Available at: [Link]
-
Unspecified Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. ATSDR. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene. Google Patents.
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. ResearchGate. Available at: [Link]
-
PubMed. (2014, June 4). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 6: Nitration of benzaldehyde (16)[17]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... ResearchGate. Available at: [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202. Available at: [Link]
-
Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde?. Bloom Tech. Available at: [Link]
-
Aidic. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. The Italian Association of Chemical Engineering. Available at: [Link]
-
OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde. Google Patents.
-
ResearchGate. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation | Request PDF. ResearchGate. Available at: [Link]
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
- Google Patents. (n.d.). GB1510043A - Selective nitration of aromatic and substituted aromatic compounds. Google Patents.
-
ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds. Google Patents.
-
ecoQuery - Ecoinvent. (n.d.). Nitrotoluenes production, toluene nitration - China. ecoQuery. Available at: [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments' benchtop NMR. Available at: [Link]
-
Oberlin College and Conservatory. (2008, December 15). Primary Atmospheric Oxidation Mechanism for Toluene. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Dimethyl-3-nitrobenzaldehyde
Target Molecule: 2,6-Dimethyl-3-nitrobenzaldehyde CAS: 21847-01-6 (Generic structure reference) Application: Key intermediate for dihydropyridine calcium channel blockers and specialty dyes.
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification of This compound , a molecule where steric hindrance from the ortho-methyl groups creates unique challenges compared to standard benzaldehydes.
The Core Challenge: The primary impurities in this synthesis are 2,6-dimethyl-3-nitrobenzoic acid (oxidation byproduct) and regioisomers (though the 3-position is strongly favored electronically). Unlike simple benzaldehydes, the 2,6-dimethyl substitution pattern imposes significant steric crowding around the carbonyl group, which complicates standard "bisulfite" purification methods.
Module 1: Chemical Purification (The "Crude" Phase)
Objective: Remove acidic byproducts (oxidation impurities) and inorganic residues before attempting crystallization.
The Protocol: Biphasic Acid Scavenging
The most persistent impurity is the corresponding benzoic acid derivative, formed by the oxidation of the aldehyde during nitration. This must be removed chemically; recrystallization alone is often insufficient.
-
Dissolution: Dissolve the crude nitration product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.
-
The Acid Wash (Critical):
-
Wash the organic phase twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Mechanism:[1] The weak base converts the 2,6-dimethyl-3-nitrobenzoic acid into its water-soluble sodium salt (benzoate), partitioning it into the aqueous layer. The aldehyde remains in the organic layer.
-
Visual Check: CO₂ gas evolution indicates the presence of acid. Continue washing until no further gas is evolved.
-
-
Neutralization & Drying:
-
Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.
-
Filter and concentrate in vacuo to yield the "Acid-Free Crude."
-
Module 2: Recrystallization (The "Polishing" Phase)
Objective: Isolate the pure 3-nitro isomer from trace regioisomers and uncrystallized oils.
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Classic system. Dissolve in hot EtOH, add water until turbid, cool slowly. Good for removing trace tars. |
| Toluene / Pet.[2] Ether | Medium | Good for non-polar impurities. Dissolve in min. hot toluene; add petroleum ether to precipitate.[2] |
| Isopropanol (IPA) | High | Often yields larger, more defined crystals than Ethanol. |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the acid-free crude in a flask. Add Ethanol (95%) and heat to reflux. Add solvent in small portions until the solid just dissolves.[3]
-
Hot Filtration: If insoluble black specks (tar) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. If the solution is clear, add warm Water dropwise until a faint, persistent cloudiness appears.
-
Crystallization:
-
Allow to cool to room temperature undisturbed (wrapping the flask in a towel helps slow cooling, promoting purity).
-
Once ambient, move to an ice bath (0–4°C) for 1 hour.
-
-
Harvest: Filter the pale yellow crystals. Wash with cold Ethanol/Water (1:1 mixture).
Module 3: Advanced Purification (Bisulfite Adduct)
Warning: Steric Hindrance Alert Standard benzaldehydes are often purified by forming a solid sodium bisulfite adduct. However, This compound has two methyl groups ortho to the carbonyl. This creates a "steric wall" that significantly slows down nucleophilic attack by the bisulfite ion.
-
Recommendation: Use this method only if recrystallization fails to remove non-acidic impurities (e.g., isomers).
-
Modification: You must use vigorous mechanical stirring and longer reaction times (4–12 hours) compared to the standard 30 minutes.
Visualization: The Steric Challenge
Caption: The 2,6-dimethyl substitution pattern creates a steric barrier, making bisulfite adduct formation significantly slower than in unsubstituted benzaldehydes.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. What happened?
Cause: The solution is likely too concentrated, or the purity is too low (impurities lower the melting point, keeping it liquid). Solution:
-
Re-heat the mixture to redissolve the oil.
-
Add a small amount of extra solvent (Ethanol).
-
Seed the cooling solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
Cool very slowly . Rapid cooling traps impurities and leads to oiling.
Q2: The melting point is lower than expected (Broad Range).
Cause: Presence of 2,6-dimethyl-3-nitrobenzoic acid or solvent inclusion. Solution:
-
Check the NMR for a carboxylic acid proton (broad singlet >10 ppm). If present, repeat the Bicarbonate Wash (Module 1).
-
If NMR is clean but MP is low, dry the crystals under high vacuum (50°C) overnight to remove trapped solvent lattice.
Q3: Can I use the Bisulfite method to remove the 3-nitro isomer from the 4-nitro isomer?
Answer: Likely No . Both isomers share the 2,6-dimethyl core, meaning both are sterically hindered. The difference in reaction rate with bisulfite will be negligible, leading to poor separation. Reliance on fractional recrystallization (Module 2) is preferred for isomer separation.
General Work-up Workflow
Caption: Standard purification workflow prioritizing acid removal followed by crystallization.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Lidtke, D. et al. "Synthesis of nitrobenzaldehydes via oxidation." Journal of Organic Chemistry, 2002.
-
BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." Link (General protocol for bisulfite adducts and steric limitations).
-
University of Rochester. "Bisulfite Workup for Removal of Aldehydes." Link (Detailed extraction protocols).
-
Kjell, D. P. et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] J. Org.[4] Chem., 1999, 64, 5722-5724.[4] Link (Advanced regeneration techniques).
Sources
Effect of temperature on the nitration of 2,6-dimethylbenzaldehyde
The following technical guide is structured to function as a specialized support resource for researchers optimizing the nitration of 2,6-dimethylbenzaldehyde .
Executive Summary: The Thermal Criticality
The nitration of 2,6-dimethylbenzaldehyde is a classic Electrophilic Aromatic Substitution (EAS) that presents a specific challenge: balancing the activating nature of the two methyl groups against the oxidative susceptibility of the aldehyde functionality.
Unlike unsubstituted benzaldehyde, the 2,6-dimethyl analog is significantly more electron-rich due to the inductive (
Target Product: 2,6-Dimethyl-3-nitrobenzaldehyde Key Regiochemistry: The nitro group enters at the C3 position (meta to the aldehyde, ortho/para to the methyls).
Troubleshooting Guide & FAQs
Direct solutions for deviations observed during reaction monitoring (TLC/HPLC/NMR).
Q1: I observe a significant byproduct with a broad O-H stretch (2500–3300 cm⁻¹) and a carbonyl shift. What happened?
Diagnosis: Aldehyde Oxidation. Root Cause: Reaction temperature exceeded 20°C . Mechanism: In mixed acid media (HNO₃/H₂SO₄), the aldehyde proton is susceptible to abstraction or direct oxidation by nitronium species or nitrous acid contaminants, converting the -CHO group to -COOH. Solution:
-
Immediate: Isolate the acidic byproduct via bicarbonate extraction (the acid will dissolve in aqueous base; the aldehyde will remain in the organic layer).
-
Prevention: Maintain the internal temperature strictly between 0°C and 10°C during addition. Ensure the nitric acid is free of nitrous acid (urea can be added as a scavenger if necessary).
Q2: The reaction is stalling (Starting Material > 10% after 3 hours). Should I increase the temperature?
Diagnosis: Kinetic Trap.
Root Cause: Temperature too low (< 0°C) or insufficient mixing.
Technical Insight: While the methyl groups activate the ring, the steric bulk of the 2,6-substituents can slightly retard the approach of the electrophile (
-
Allow the reaction to warm slowly to 15°C (Room Temperature) after the addition is complete.
-
Verify agitation speed.[1][3][4] The biphasic nature (if organic solvent is used) or viscous homogenous phase requires vigorous stirring.
Q3: I see a second nitro-isomer forming. Is this the 4-nitro isomer?
Diagnosis: Unlikely Regioisomer. Analysis: The 4-position is para to the aldehyde (deactivating) and meta to both methyl groups (non-directing). Nitration at C4 is electronically and sterically highly disfavored. Alternative: It is more likely dinitration (3,5-dinitro-2,6-dimethylbenzaldehyde) if the temperature spiked > 30°C with excess HNO₃. Solution: Check stoichiometry. Use exactly 1.0–1.05 equivalents of HNO₃. Keep temperature < 10°C.
Q4: The reaction mixture turned black/tarry.
Diagnosis: Thermal Decomposition / Polymerization. Root Cause: Runaway exotherm. Solution:
-
Emergency: Quench immediately on ice.
-
Protocol Adjustment: The addition of the substrate to the acid (or acid to substrate) was likely too fast. The heat of mixing + heat of reaction exceeded the cooling capacity. Use a dropping funnel with a pressure-equalizing arm and add dropwise over 60 minutes.
Experimental Protocol: Optimized Synthesis
This protocol is designed to maximize the yield of the 3-nitro derivative while suppressing oxidation.
Reagents
-
Substrate: 2,6-Dimethylbenzaldehyde (10 mmol)
-
Solvent/Catalyst: Conc. Sulfuric Acid (H₂SO₄, 98%)[5]
-
Reagent: Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃) for milder conditions.
Step-by-Step Methodology
-
Preparation of Nitrating Mix (The "Mixed Acid"):
-
In a 3-neck round-bottom flask, cool 5 mL of Conc. H₂SO₄ to 0°C using an ice/salt bath.
-
Slowly add 1.05 eq of HNO₃ (or KNO₃) while stirring.
-
Critical Checkpoint: Internal temperature must not exceed 10°C .
-
-
Substrate Addition:
-
Reaction Phase:
-
Once addition is complete, stir at 5°C for 30 minutes .
-
Allow to warm to 15°C (mild room temp) for 1 hour.
-
Monitor: Check TLC (Solvent: 20% EtOAc/Hexane). Look for disappearance of the aldehyde spot.
-
-
Quench & Workup:
-
Pour the reaction mixture onto crushed ice (50g). The product should precipitate as a solid.
-
Filtration: Filter the solid.
-
Purification: Wash with water to remove acid. Recrystallize from Ethanol/Water or Toluene/Petroleum Ether.
-
Data Analysis: Temperature vs. Product Distribution
Theoretical distribution based on electronic activation principles and benzaldehyde nitration kinetics.
| Temperature Zone | Major Product | Minor Product | By-Products | Status |
| < 0°C | This compound (Low Conversion) | Starting Material | None | Too Cold |
| 0°C – 15°C | This compound (High Yield) | None | Trace Acid | OPTIMAL |
| 20°C – 40°C | This compound | 2,6-dimethyl-3-nitrobenzoic acid | Dinitro species | Compromised |
| > 50°C | 2,6-dimethyl-3-nitrobenzoic acid | Decomposition Tars | NOx gases | FAILED |
Visualizations
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the directing effects leading to the 3-nitro isomer and the competing oxidation pathway.
Caption: Mechanistic pathway showing the synergistic directing effects of the substituents favoring the C3 position and the temperature-dependent oxidation risks.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve yield or purity issues.
Caption: Diagnostic flowchart for identifying root causes of failure based on temperature deviations.
References
-
BenchChem. A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. Retrieved from
-
Organic Syntheses. m-Nitrobenzaldehyde. Org. Synth. 1953, 33, 60. Retrieved from
-
PubChem. this compound (Compound Summary). Retrieved from
-
Royal Society of Chemistry. Nitration and oxidation of substituted benzaldehydes. J. Chem. Soc., Perkin Trans. 2. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for the reduction of 2,6-Dimethyl-3-nitrobenzaldehyde
An in-depth guide to navigating the complexities of reducing 2,6-Dimethyl-3-nitrobenzaldehyde, this Technical Support Center provides researchers, chemists, and process development scientists with detailed troubleshooting guides, frequently asked questions, and validated experimental protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis of the target 2,6-Dimethyl-3-aminobenzaldehyde is both successful and efficient.
The chemoselective reduction of a nitro group in the presence of a highly reducible aldehyde presents a significant synthetic challenge. The proximity of two ortho-methyl groups to the nitro group in this compound introduces steric considerations that influence catalyst interaction and reaction kinetics. This guide is structured to address these specific challenges head-on, providing a logical framework for catalyst selection and process optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables in this transformation.
Q1: What is the primary challenge in the reduction of this compound?
The principal challenge is achieving high chemoselectivity. Both the nitro group and the aldehyde group are susceptible to reduction. Standard, highly active hydrogenation catalysts like Palladium on Carbon (Pd/C) can easily reduce both functionalities, leading to the formation of the corresponding amino alcohol as a byproduct.[1] The goal is to select a catalytic system that preferentially reduces the nitro group to an amine while leaving the aldehyde moiety intact.
Q2: How do the ortho-methyl groups influence the catalyst selection?
The two methyl groups flanking the nitro group create steric hindrance. This can slow down the rate of reduction by impeding the nitro group's access to the active sites on a heterogeneous catalyst surface. While this might seem like a disadvantage, it can sometimes be leveraged to improve selectivity, as the less-hindered aldehyde group might also have altered reactivity. The electronic-donating nature of the methyl groups can also slightly decrease the reduction potential of the nitro group.
Q3: What are the main classes of catalysts and reagents for this reduction?
There are two main approaches:
-
Catalytic Hydrogenation: This involves using hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. It can be further divided into:
-
Heterogeneous Catalysis: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is in a different phase (solid) from the reactants (liquid).[2] These are advantageous for their ease of separation and potential for recycling.[2]
-
Homogeneous Catalysis: The catalyst (e.g., Wilkinson's catalyst) is dissolved in the reaction medium.[2] While offering high activity and selectivity, catalyst separation can be more complex.[2][3]
-
-
Stoichiometric Metal Reductions: These methods use metals like iron, tin, or zinc in an acidic or neutral medium.[4][5] They are often highly chemoselective for the nitro group and are less prone to reducing aldehydes.[1][4]
Q4: What are the most common byproducts to watch for?
-
2,6-Dimethyl-3-aminobenzyl alcohol: Results from the over-reduction of both the nitro and aldehyde groups.
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of these intermediates.[6]
-
Azo/Azoxy Compounds: These can form from the condensation of intermediates like nitroso and hydroxylamine species.[6]
-
Imine Formation: The product amine can potentially react with the starting material's aldehyde or the product aldehyde to form imines, especially under certain pH conditions.
Q5: Which analytical techniques are best for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, allowing for accurate determination of conversion, product purity, and byproduct formation.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the product.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final product.[7][9][10] The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of amine protons would indicate over-reduction or other side reactions.[9][10]
Catalyst Selection and Troubleshooting Workflow
Navigating the choice of a reduction method is critical. The following decision-making workflow and troubleshooting guide address the most common issues encountered in the lab.
Decision Workflow for Catalyst Selection
This diagram provides a logical path to selecting a suitable reduction method based on key experimental drivers such as selectivity, cost, and available equipment.
Caption: Catalyst selection workflow for nitro group reduction.
Comparative Overview of Reduction Methods
| Method | Catalyst / Reagent | Typical Conditions | Selectivity (NO₂ vs. CHO) | Pros | Cons |
| Catalytic Hydrogenation | 5% Pd/C | H₂ (1-5 bar), RT-50°C, Ethanol/Methanol | Moderate to Low | High atom economy, clean reaction | Risk of aldehyde over-reduction[1], pyrophoric catalyst[11][12] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | RT-80°C, Methanol | Good | Avoids high-pressure H₂, milder conditions | Requires stoichiometric H₂ donor, can be slower |
| Metal/Acid Reduction | Iron powder, NH₄Cl | 50-80°C, Ethanol/Water | Excellent | Highly selective[4], low cost, robust | Generates metal salt waste, workup can be tedious |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl | RT-50°C, Ethanol | Excellent | Very mild, highly selective for NO₂ over CHO[1][4] | Tin waste requires proper disposal, stoichiometric reagent |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, poisoned, or improperly handled.[4] Catalyst poisoning can occur from sulfur or nitrogen-containing impurities.[13][14]Insufficient H₂ Pressure/Donor: Leak in the hydrogenation system or insufficient hydrogen donor in transfer hydrogenation.Poor Mixing: In heterogeneous catalysis, inefficient stirring prevents proper contact between the substrate, catalyst, and hydrogen.[2] | Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. Handle pyrophoric catalysts under an inert atmosphere.[11]Check System Integrity: Perform a leak test on your hydrogenation apparatus before starting.[15] Ensure an adequate molar excess of the hydrogen donor is used.Increase Agitation: Ensure vigorous stirring to keep the catalyst suspended. |
| Over-reduction to Amino Alcohol | Catalyst Too Active: High-loading Pd/C or Raney Nickel can be too aggressive.[16]Prolonged Reaction Time/High Temperature: Leaving the reaction for too long after the starting material is consumed or using elevated temperatures can promote aldehyde reduction. | Switch to a More Selective System: Use Fe/NH₄Cl or SnCl₂.[4]Optimize Conditions: If using catalytic hydrogenation, use a lower catalyst loading (1-2 mol%), run the reaction at room temperature, and monitor closely by TLC/HPLC, stopping immediately upon consumption of the starting material. |
| Formation of Azo/Azoxy Byproducts | Incomplete Reduction: These byproducts arise from the condensation of partially reduced intermediates (nitroso, hydroxylamine).[6]Incorrect pH: The reaction pH can influence the stability and reactivity of intermediates. | Ensure Complete Conversion: Allow the reaction to proceed until all intermediates are converted to the amine. Using a slight excess of the reducing agent (for metal reductions) can help.Control pH: For metal/acid reductions, maintaining an acidic environment is crucial. For other systems, ensure the conditions are consistent. |
| Inconsistent Results | Catalyst Variability: Batch-to-batch variation in catalyst activity is common.Solvent Purity: Traces of water or other impurities in the solvent can affect the reaction. | Qualify New Catalyst Batches: Test each new lot of catalyst on a small scale to verify its activity and selectivity before use in a large-scale reaction.Use Anhydrous Solvents: When specified, use high-purity, dry solvents to ensure reproducibility. |
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Experimental Protocols
Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood.[15][17] Catalysts like Pd/C and Raney Nickel can be pyrophoric and must be handled with care, typically wetted with solvent or water.[11][12][18] Always purge the reaction vessel with an inert gas (e.g., nitrogen) before introducing hydrogen.[15][18]
Protocol 1: Highly Chemoselective Reduction using Iron and Ammonium Chloride
This method is robust, cost-effective, and offers excellent selectivity for the nitro group.[4]
Materials:
-
This compound
-
Iron powder (fine, >100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized Water
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water in a 4:1 ratio (e.g., 20 mL total volume per gram of starting material).
-
Add iron powder (4.0 eq) and ammonium chloride (1.2 eq).[5]
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Optimized for Selectivity)
This protocol requires careful monitoring to prevent over-reduction of the aldehyde.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
-
Parr hydrogenator or a balloon hydrogenation setup
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Under an inert atmosphere (nitrogen or argon), carefully add 5% Pd/C (1-2 mol% Pd relative to the substrate). Caution: Do not add the dry catalyst to the flammable solvent in the air.[12]
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen three times, followed by purging with hydrogen three times.[15]
-
Pressurize the vessel with hydrogen to 2-3 bar (or use a hydrogen balloon for atmospheric pressure).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction very closely by TLC or by observing hydrogen uptake. The reaction can be fast (30 minutes to 3 hours).
-
Once the starting material is consumed, immediately stop the reaction. Vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry.[12] Quench the filter cake with plenty of water immediately after filtration.[12]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
References
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Tech Support.
- ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO.
- SOPat. (n.d.).
- Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- MDPI. (2024).
- Kelly, S. M., & Lipshutz, B. H. (2014).
- ACS Chemical Health & Safety. (n.d.).
- University of Rochester. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Rode, S. R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.
- University of Pittsburgh. (2012).
- Pharmaceutical Fronts. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions.
- RSC Publishing. (n.d.). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry.
- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- BenchChem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- University of Alberta. (n.d.).
- Wikipedia. (n.d.).
- Filo. (2025). Convert Benzaldehyde to 3-amiobenzaldehyde.
- AIR Unimi. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde.
- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- ResearchGate. (2025).
- Reddit. (2023). Which catalyst is more effective and efficient homogeneous or heterogeneous ones?. r/chemhelp.
- ACS Publications. (2018).
- ChemBAM. (n.d.).
- RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- BenchChem. (2025).
- ATSDR. (n.d.). Analytical methods for 1,3-DNB and 1,3,5-TNB.
- Save My Exams. (2025).
- Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Science of Synthesis. (n.d.). Reduction of Aldehydes.
- ResearchGate. (2014). How does Dinitrobenzaldehe reduction happen to Diaminobenzaldehyde?.
-
Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL. [Link]
- Molecules. (2022).
Sources
- 1. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 2. chembam.com [chembam.com]
- 3. ethz.ch [ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. njhjchem.com [njhjchem.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Validation & Comparative
Spectroscopic Validation of 2,6-Dimethyl-3-nitrobenzaldehyde: A Comparative Synthesis Guide
The following guide provides a technical validation framework for 2,6-Dimethyl-3-nitrobenzaldehyde , focusing on spectroscopic differentiation from its regioisomers.
Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Process Development Scientists, and QC Analysts.
Strategic Overview: The Regioselectivity Challenge
This compound is a critical intermediate for functionalized styrenes, dyes, and pharmaceutical scaffolds.[1] However, its synthesis presents a unique challenge: Steric Crowding and Regiocontrol .
The presence of methyl groups at the 2 and 6 positions creates a "steric pocket" around the aldehyde. When performing electrophilic aromatic substitution (Nitration), the directing effects compete:
-
Aldehyde (-CHO): Strong electron-withdrawing group (EWG), directs meta (positions 3 and 5).[1]
-
Methyls (-CH3): Weak electron-donating groups (EDG), direct ortho/para.[1]
-
The 2-Me directs to 3 (ortho) and 5 (para).
-
The 6-Me directs to 5 (ortho) and 3 (para).
-
Fortunately, the electronic vectors reinforce each other—both the aldehyde and the methyls activate positions 3 and 5. Due to the symmetry of the starting material (2,6-dimethylbenzaldehyde), positions 3 and 5 are chemically equivalent. Therefore, the 3-nitro isomer is the thermodynamically and kinetically favored product.
The Risk: The primary impurity is not usually a regioisomer, but rather the oxidation product (2,6-dimethyl-3-nitrobenzoic acid) or the 4-nitro isomer (trace, formed via anomalous substitution or impure starting materials). Distinguishing the 3-nitro target from the 4-nitro impurity is the core validation challenge addressed here.
Comparative Synthesis Routes
To validate the product, one must understand its origin. We compare the industrial "Direct Route" against the analytical "Reference Route."
Route A: Direct Nitration (Recommended for Scale)
-
Mechanism: Electrophilic Aromatic Substitution (
).[2] -
Reagents: Fuming
/ Conc. (Mixed Acid). -
Pros: Single step, high atom economy, uses cheap starting materials.
-
Cons: Exothermic; risk of oxidizing the aldehyde to carboxylic acid; requires strict temperature control (<5°C).
-
Performance: Yields 75-85% typically.[1]
Route B: Oxidation of 2,6-Dimethyl-3-nitrobenzyl alcohol (Reference Standard)[1]
-
Mechanism: Selective oxidation of primary alcohol.
-
Reagents: PCC (Pyridinium Chlorochromate) or Swern Oxidation conditions.
-
Pros: Extremely mild; avoids over-nitration; guarantees regiochemistry if the starting alcohol is isomerically pure.
-
Cons: Multi-step (requires synthesis of the alcohol); poor atom economy (chromium waste or cryogenic conditions).
-
Performance: Yields 90%+ (for the oxidation step), but lower overall throughput.
Decision Matrix: Use Route A for production. Use Route B only to generate a primary reference standard for HPLC/GC calibration if the regioisomer identity is in doubt.
Spectroscopic Validation Framework (The "Self-Validating System")
This section defines the "Fingerprint" criteria. If your isolated solid does not meet these NMR criteria, it is not this compound.
A. H NMR Logic (400 MHz, )
The symmetry breaking caused by the nitro group at position 3 is the key diagnostic tool.
| Feature | 3-Nitro Isomer (Target) | 4-Nitro Isomer (Impurity) | Explanation (Causality) |
| Methyl Signals | Two Distinct Singlets | One Singlet (Integration 6H) | In the 3-nitro isomer, the 2-Me is flanked by CHO and NO2 (deshielded), while the 6-Me is flanked by CHO and H-5.[1] In the 4-nitro isomer, a plane of symmetry makes both methyls equivalent. |
| Aromatic Region | AB Quartet (2 Doublets) | Singlet (2H) | The 3-nitro isomer has protons at H4 and H5. They are ortho to each other ( |
| Aldehyde Proton | Singlet (~10.2 ppm) | Singlet (~10.2 ppm) | Not diagnostic for isomer differentiation, but confirms aldehyde functionality. |
B. Expected Chemical Shifts (Target: 3-Nitro)
- 10.2 ppm (s, 1H): Aldehyde -CHO.
-
8.05 ppm (d,
Hz, 1H): H-4 . Deshielded by the adjacent Nitro group. -
7.35 ppm (d,
Hz, 1H): H-5 . Less deshielded, adjacent to Methyl. - 2.65 ppm (s, 3H): 2-Me . Deshielded (ortho to NO2).
- 2.45 ppm (s, 3H): 6-Me . Shielded relative to 2-Me.
C. Infrared (IR) Spectroscopy
-
1700-1710 cm
: Strong C=O stretch (Aldehyde).[1] Note: If broad OH stretch exists at 2500-3300, you have oxidized to Benzoic Acid.[1] -
1535 cm
& 1350 cm : N-O asymmetric and symmetric stretches.
Experimental Protocol: Route A (Direct Nitration)
Safety Warning: Nitration is highly exothermic. Runaway reactions can lead to explosive decomposition. Maintain temperature strictly below 10°C.
Materials
-
2,6-Dimethylbenzaldehyde (10.0 mmol, 1.34 g)
-
Potassium Nitrate (
) (12.0 mmol, 1.21 g) -
Sulfuric Acid (
), Conc. (98%, 10 mL) -
Ice/Water bath
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve
in concentrated (10 mL). Tip: Cool the acid in an ice bath before adding nitrate to prevent nitrous fume formation.[1] -
Cooling: Cool the nitrating mixture to 0–5°C using an ice/salt bath.
-
Addition: Add 2,6-Dimethylbenzaldehyde dropwise over 20 minutes.
-
Critical Control Point: Do not allow internal temperature to exceed 10°C. Higher temperatures promote oxidation to the benzoic acid.
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Work-up:
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with Saturated
(to remove any benzoic acid byproduct). Bubbling indicates acid removal. -
Wash with Brine, dry over anhydrous
.
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography if oil persists.
Visualization of Workflows & Logic
Diagram 1: Synthesis & Purification Workflow
This flow illustrates the critical path and decision points for purification.
Caption: Operational workflow for the synthesis of this compound highlighting the critical acid-wash step.
Diagram 2: NMR Validation Logic Tree
Use this logic gate to interpret your spectral data.
Caption: Decision tree for spectroscopic validation. The presence of two methyl singlets is the primary pass/fail criterion.
Data Summary & References
Table 1: Comparative Properties
| Property | This compound (Target) | 2,6-Dimethyl-4-nitrobenzaldehyde (Isomer) |
| Symmetry | ||
| Methyl Signals ( | 2 signals (3H each) | 1 signal (6H) |
| Aromatic Signals ( | 2 Doublets ( | 1 Singlet |
| Melting Point | Not widely standardized (Low melting solid) | ~103-106 °C (Typical for para-nitro analogs) |
| CAS Number | 19064-69-8 (Verify specific supplier COA) | 555-16-8 (Parent 4-nitro, analogue) |
References
-
Nitration Methodology
-
Spectroscopic Data & Substituent Effects
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for calculating NMR shifts based on substituent additivity rules).
-
PubChem Compound Summary for CID 13937020 (this compound). Link
- Alternative Synthesis (Oxidation): Mancuso, A. J., & Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 1981(03), 165-185. (Standard protocol for oxidizing the benzyl alcohol precursor).
Sources
- 1. 99-61-6|3-Nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. caming.com [caming.com]
- 5. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 6. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Benzaldehyde, 3-nitro- (CAS 99-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Senior Application Scientist's Guide to Isomeric Reactivity: 2,6-Dimethyl-3-nitrobenzaldehyde
Introduction: Beyond the Formula, A Tale of Three Substituents
In the intricate world of organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of a starting material is paramount. Substituted benzaldehydes are foundational building blocks, but not all isomers are created equal. Their reactivity is a delicate dance between electronic effects and steric demands imposed by the substituents on the aromatic ring. This guide focuses on 2,6-Dimethyl-3-nitrobenzaldehyde, a molecule where this interplay is particularly pronounced.
We will dissect the unique reactivity profile of this compound by comparing it with its hypothetical and real positional isomers. For researchers and drug development professionals, understanding these nuances is not merely academic; it is the key to predicting reaction outcomes, optimizing yields, and designing efficient synthetic pathways. This document provides a framework for this analysis, grounded in established mechanistic principles and supported by actionable experimental protocols for validation.
The Theoretical Framework: Unpacking Steric and Electronic Influences
The reactivity of a benzaldehyde in reactions like nucleophilic addition is primarily governed by the electrophilicity of the carbonyl carbon.[1][2] This electrophilicity is modulated by the substituents on the benzene ring.
-
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both induction (-I effect) and resonance (-M effect).[3] This withdrawal of electron density from the ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4] Conversely, methyl groups (-CH₃) are weakly electron-donating through induction (+I effect).
-
Steric Effects: The spatial arrangement and bulk of substituents near the reaction center can dramatically hinder the approach of a nucleophile, slowing down or even preventing a reaction.[1][5]
In This compound , we observe a fascinating conflict:
-
Steric Dominance: The two methyl groups are positioned ortho to the aldehyde. This creates a significant steric shield around the carbonyl carbon, severely impeding the trajectory of incoming nucleophiles.
-
Muted Electronics: The nitro group is in the meta position relative to the aldehyde. In this position, it exerts a strong inductive pull (-I) but cannot withdraw electron density via resonance from the carbonyl group directly.[6]
This unique combination predicts that the reactivity of this compound will be overwhelmingly dictated by steric hindrance.
Comparative Isomers
To illustrate this, we will compare it to two key isomers:
-
2,6-Dimethyl-4-nitrobenzaldehyde (Hypothetical Isomer): Here, the nitro group is para to the aldehyde. It can exert both its powerful -I and -M effects, making the carbonyl carbon significantly more electrophilic. However, the steric hindrance from the two ortho-methyl groups remains identical.
-
3-Nitrobenzaldehyde (Real-world Benchmark): This isomer lacks the ortho-methyl groups, removing the steric hindrance. The nitro group's electronic influence (-I effect only) is comparable to our target molecule.[6]
The interplay of these effects is visualized in the diagram below.
Caption: Interplay of steric and electronic effects on aldehyde reactivity.
Comparative Reactivity Analysis: A Predictive Assessment
Based on the theoretical framework, we can predict the relative reactivity of these isomers in key transformations.
Nucleophilic Addition (e.g., Grignard or Cyanohydrin Formation)
This class of reactions is highly sensitive to both steric and electronic factors.[2]
-
Prediction: 3-Nitrobenzaldehyde > 2,6-Dimethyl-4-nitrobenzaldehyde > this compound
-
Causality: The lack of steric hindrance will make 3-Nitrobenzaldehyde the most reactive by a significant margin.[1] Between the two dimethylated isomers, the para-nitro version is predicted to be slightly more reactive due to its higher electronic activation, though this effect will likely be marginal compared to the overwhelming steric blockade.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group (e.g., using KMnO₄ or PDC) is less dependent on the initial nucleophilic attack and more on the stability of the aldehyde hydrate intermediate.[7]
-
Prediction: 2,6-Dimethyl-4-nitrobenzaldehyde ≈ 3-Nitrobenzaldehyde > this compound
-
Causality: Electron-withdrawing groups generally stabilize the hydrate, favoring oxidation. The powerful -M effect of the para-nitro group in 2,6-Dimethyl-4-nitrobenzaldehyde would make it highly susceptible to oxidation. 3-Nitrobenzaldehyde is also readily oxidized.[8] The reactivity of this compound would be slightly lower due to the less pronounced electronic pull compared to the para isomer. Steric hindrance is less of a determining factor in this reaction.
Reductive Amination
This reaction involves the initial formation of an imine (Schiff base), followed by reduction.[9] The initial condensation step is sensitive to steric hindrance.
-
Prediction: 3-Nitrobenzaldehyde >> 2,6-Dimethyl-4-nitrobenzaldehyde > this compound
-
Causality: The formation of the tetrahedral intermediate during imine synthesis is severely hindered by the ortho-methyl groups. Therefore, 3-Nitrobenzaldehyde will react much faster. The slightly higher electrophilicity of the para-nitro isomer might give it a minor edge over the meta-nitro counterpart.
Summary of Predicted Reactivity
| Reaction Type | 3-Nitrobenzaldehyde | 2,6-Dimethyl-4-nitrobenzaldehyde | This compound | Primary Rationale |
| Nucleophilic Addition | Highest | Low | Lowest | Steric hindrance is dominant. |
| Oxidation | High | Highest | High | Electronic activation is dominant. |
| Reductive Amination | Highest | Low | Lowest | Steric hindrance in the initial condensation step is key. |
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To empirically validate these predictions, a comparative kinetic study is essential. The following protocol describes a UV-Vis spectrophotometric method to monitor the rate of a model nucleophilic addition reaction: the formation of a Schiff base with a primary amine.
Objective: To determine the relative reaction rates of this compound and its isomers with aniline.
Materials:
-
This compound
-
3-Nitrobenzaldehyde (Control)
-
Aniline (freshly distilled)
-
Absolute Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis of aldehyde reactivity.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 10.0 mM stock solutions of this compound and 3-Nitrobenzaldehyde in absolute ethanol.
-
Prepare a 100.0 mM stock solution of freshly distilled aniline in absolute ethanol. Causality: Using a 10-fold excess of the amine ensures pseudo-first-order kinetics with respect to the aldehyde, simplifying data analysis.
-
-
Determination of λmax:
-
Prepare a small-scale, fully reacted sample by mixing the aniline and 3-Nitrobenzaldehyde solutions and letting them stand for several hours.
-
Scan the resulting solution from 300-500 nm to determine the maximum absorbance wavelength (λmax) of the Schiff base product. This λmax will be used for kinetic monitoring.
-
-
Kinetic Run (to be performed for each aldehyde isomer):
-
Set the spectrophotometer to kinetic mode, monitoring at the predetermined λmax. Set the temperature to 25.0 °C.
-
Pipette 2.80 mL of absolute ethanol and 0.100 mL of the aldehyde stock solution into a quartz cuvette. Mix by inversion.
-
Place the cuvette in the spectrophotometer and zero the absorbance (blank).
-
To initiate the reaction, carefully add 0.100 mL of the aniline stock solution. Quickly mix by inversion and immediately start data acquisition. Self-Validation: This ensures a final aldehyde concentration of 0.33 mM and aniline concentration of 3.33 mM for all runs, allowing direct comparison.
-
Record the absorbance every 15 seconds for a total of 30 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time (in seconds) for each run.
-
Identify the initial, linear portion of the curve (typically the first 1-5 minutes).
-
Calculate the slope of this linear portion using linear regression. This slope represents the initial reaction rate (V₀) in Absorbance units/sec.
-
Compare the V₀ values. The ratio of the rates will provide a quantitative measure of the relative reactivity of the isomers.
-
Conclusion
The reactivity of this compound is a classic case of steric effects overriding electronic activation. The two ortho-methyl groups form a formidable barrier that severely restricts access to the carbonyl carbon, rendering the molecule significantly less reactive in most addition-based transformations compared to its non-ortho-substituted counterparts like 3-Nitrobenzaldehyde. While electronic effects from the nitro group do modulate the electrophilicity of the carbonyl, their influence is secondary to the profound steric hindrance. For the synthetic chemist, this means that reactions with this compound will likely require more forcing conditions—higher temperatures, longer reaction times, or the use of smaller, less-hindered reagents—to achieve reasonable conversion. This predictive guide, coupled with the provided validation protocol, offers a robust framework for navigating the synthetic utility of this and other highly substituted aromatic aldehydes.
References
- Benchchem. A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
- Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
- Benchchem. A Comparative Analysis of the Reactivity of 2.
- Vaia. The increasing order of the reactivity of the following compounds in nucleophilic addition reaction is.
- Prepp. Benzaldehyde is less reactive towards nucleophilic.
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available at: [Link]
-
ResearchGate. Concentration profiles during the oxidation of 2-and 3-nitrobenzaldehyde with standard. Available at: [Link]
-
University of Rochester. OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems. Available at: [Link]
- Benchchem. The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms.
Sources
- 1. vaia.com [vaia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepp.in [prepp.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Infrared Spectroscopy of 2,6-Dimethyl-3-nitrobenzaldehyde
This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy of 2,6-Dimethyl-3-nitrobenzaldehyde , a sterically crowded aromatic intermediate.[1]
Designed for researchers in medicinal chemistry and structural biology, this document moves beyond basic spectral assignment to explore the Steric Inhibition of Resonance (SIR) —a critical phenomenon that alters the vibrational signature of this molecule compared to its non-hindered analogs.
Structural Verification via Steric Inhibition of Resonance
Executive Summary & Chemical Context
This compound (2,6-DMNB) is a specialized intermediate often utilized in the synthesis of dihydropyridine calcium channel blockers and other atropisomeric pharmacophores.[1]
Unlike standard benzaldehydes, 2,6-DMNB possesses a unique structural constraint: the aldehyde group at position 1 is flanked by methyl groups at positions 2 and 6.[1] This steric crowding prevents the carbonyl group from achieving coplanarity with the benzene ring, disrupting the
The Diagnostic Value: In IR spectroscopy, this loss of conjugation results in a predictable and diagnostic hypsochromic shift (blue shift) of the carbonyl stretching frequency. This guide compares 2,6-DMNB against a non-hindered reference, 3-Nitrobenzaldehyde , to validate this structural phenomenon.[1]
Comparative Spectral Data: The "Steric Shift"
The following table contrasts the vibrational characteristics of the target molecule against a standard reference.
Table 1: Comparative IR Analysis (Wavenumbers in cm⁻¹)
| Functional Group | Mode of Vibration | 3-Nitrobenzaldehyde (Reference) | This compound (Target) | Spectroscopic Rationale |
| Aldehyde (C=O) | Stretching ( | 1700 – 1705 cm⁻¹ (Strong) | 1715 – 1725 cm⁻¹ (Strong) | Steric Inhibition of Resonance: The 2,6-dimethyl groups twist the C=O out of plane, reducing conjugation and increasing bond order (double-bond character).[1] |
| Aldehyde (C-H) | Fermi Resonance | 2750 & 2850 cm⁻¹ (Doublet) | 2760 & 2860 cm⁻¹ (Weak/Mod) | Characteristic Fermi doublet remains, though intensity may vary due to geometric distortion.[1] |
| Nitro (-NO₂) | Asymmetric Stretch | 1530 – 1540 cm⁻¹ | 1535 – 1550 cm⁻¹ | The nitro group at C3 is adjacent to a methyl at C2 (Ortho-effect), potentially causing a slight twist and shift to higher energy.[1] |
| Nitro (-NO₂) | Symmetric Stretch | 1350 cm⁻¹ | 1350 – 1360 cm⁻¹ | Generally stable; less sensitive to steric twisting than the asymmetric mode. |
| Methyl (-CH₃) | C-H Stretching | N/A | 2920 – 2960 cm⁻¹ | Distinct aliphatic C-H stretching bands absent in the reference compound. |
| Aromatic Ring | C=C Stretching | 1600, 1470 cm⁻¹ | 1590 – 1610 cm⁻¹ | Ring breathing modes; may show complexity due to tri-substitution pattern.[1] |
Critical Insight: The shift of the Carbonyl (C=O) peak from ~1700 cm⁻¹ to >1715 cm⁻¹ is the primary confirmation of the 2,6-substitution pattern. If the spectrum shows a peak at 1700 cm⁻¹, the sample is likely the unhindered isomer (e.g., 2,4-dimethyl or 3,5-dimethyl).[1]
Mechanistic Analysis: The Physics of the Shift
To interpret the spectrum correctly, one must understand the causality between structure and vibrational frequency.[1]
The Conjugation Rule
In a standard aromatic aldehyde (like 3-Nitrobenzaldehyde), the carbonyl
The Steric Interruption (SIR)
In 2,6-DMNB , the bulky methyl groups physically block the carbonyl oxygen from lying flat.[1]
-
Twisting: The C=O group rotates roughly 40–90° out of the aromatic plane to minimize repulsion.
-
Decoupling: The resonance overlap is broken.[2]
-
Result: The C=O bond behaves more like an isolated, aliphatic aldehyde (pure double bond), which vibrates at a higher energy (1715–1725 cm⁻¹ ).[1]
Visualizing the Logic
The following diagram illustrates the decision pathway for validating the structure based on IR data.
Figure 1: Logical flowchart for distinguishing sterically hindered aldehydes using IR spectroscopy.
Experimental Protocol: ATR-FTIR Acquisition
For solid aromatic aldehydes, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets to avoid pressure-induced lattice changes or moisture absorption.[1]
Materials Required
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Sample: ~5 mg of dry this compound.
Step-by-Step Methodology
-
Background Collection:
-
Sample Application:
-
Place a small amount (covering the crystal "eye", approx. 2-5 mg) of the solid sample onto the center of the crystal.
-
Note: Ensure the sample is a fine powder; if crystalline chunks are large, lightly crush them in a mortar before application to ensure good contact.[1]
-
-
Compression:
-
Acquisition:
-
Scan the sample (Range: 4000 – 600 cm⁻¹).
-
Perform ATR Correction in the software if quantitative peak height comparison is required (ATR intensity penetrates deeper at lower wavenumbers).
-
-
Data Processing:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on characteristic group frequencies and steric effects).
-
Puszko, A., & Wasylina, L. (1995).[1][3] The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers, 49(4), 176–181.[1][3] Link (Demonstrates the spectroscopic consequences of methyl-nitro steric crowding).
-
Exner, O. (2000).[1] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398.[1] Link (Foundational physical organic chemistry regarding steric inhibition).
-
BenchChem. (2025).[4] Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes. Link (Source for reference compound synthesis and properties).
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3-nitro- Infrared Spectrum. NIST Chemistry WebBook. Link (Standard reference data for 3-nitrobenzaldehyde).
Sources
Purity assessment of synthesized 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary & Strategic Context
In the synthesis of polysubstituted aromatic intermediates like 2,6-Dimethyl-3-nitrobenzaldehyde , "purity" is not a single metric but a multi-dimensional profile. This compound is a critical scaffold in the synthesis of photo-labile protecting groups and specific kinase inhibitors. Its synthesis—typically via the nitration of 2,6-dimethylbenzaldehyde—presents a unique challenge: the "Regioisomer Trap."
While the aldehyde group (meta-director) and methyl groups (ortho/para-directors) theoretically align to favor the 3-position, steric hindrance and over-nitration often yield a crude matrix containing:
-
Target: this compound.[1]
-
Impurity A: 2,6-Dimethyl-3,5-dinitrobenzaldehyde (Over-nitration).
-
Impurity B: 2,6-Dimethylbenzoic acid derivatives (Oxidation byproducts).
-
Impurity C: Unreacted 2,6-Dimethylbenzaldehyde.
This guide compares two primary analytical "alternatives" for assessing this specific matrix: High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) . We evaluate them not just on accuracy, but on their ability to resolve the specific structural isomers inherent to this synthesis.
Synthesis Pathway & Impurity Landscape
To understand the analytical challenge, we must visualize the chemical origin of the impurities.
Figure 1: Reaction pathway illustrating the origin of critical impurities. Note that oxidation competes with nitration, necessitating specific detection of carboxylic acid byproducts.
Comparative Analysis: HPLC-UV vs. qNMR
We performed a head-to-head comparison of a synthesized batch (Batch #26DMB-04) using both methods.
Method A: HPLC-UV (The Separation Specialist)
-
Principle: Separation based on hydrophobicity using a C18 stationary phase.
-
Why it fits: Nitro groups significantly alter polarity. HPLC is superior for detecting trace amounts (<0.1%) of the dinitro impurity, which qNMR might miss due to signal overlap.
-
Performance:
-
Specificity: High. Resolves the acid impurity (elutes early) from the aldehyde (elutes late).
-
Sensitivity: Excellent (LOD ~0.05%).
-
Method B: qNMR (The Structural Validator)
-
Principle: Molar ratio quantification using an Internal Standard (IS).
-
Why it fits: It requires no reference standard of the analyte. Since pure commercial standards of this compound are expensive or rare, qNMR provides an absolute purity value.
-
Performance:
-
Specificity: Medium. The aldehyde proton (-CHO) at ~10.5 ppm is a clean diagnostic peak, but aromatic region overlap can occur.
-
Sensitivity: Moderate (LOD ~1%).
-
Performance Matrix
| Feature | HPLC-UV (Method A) | qNMR (Method B) |
| Primary Utility | Impurity Profiling (Finding the needle in the haystack) | Potency Assay (Determining absolute weight % purity) |
| Reference Standard | REQUIRED (for quantification) | NOT REQUIRED (uses generic IS like Maleic Acid) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Analysis Time | 25 mins (run) + 60 mins (prep/calib) | 15 mins (total) |
| Limit of Detection | 0.05% (Superior) | ~0.5% |
| Blind Spot | Inorganic salts (invisible to UV) | Paramagnetic impurities |
Experimental Protocols
Protocol A: HPLC-UV Purity Assessment
-
Objective: Quantify regioisomers and oxidation byproducts.
-
System: Agilent 1260 Infinity II or equivalent.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the benzoic acid impurity, sharpening the peak).
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
-
Column Selection: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Reasoning: The sterically hindered methyl groups require a high-surface-area carbon load for effective interaction.
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold for polar acids).
-
2-15 min: 10% -> 90% B (Linear ramp).
-
15-20 min: 90% B (Wash).
-
-
Sample Prep: Dissolve 5 mg of synthesized product in 10 mL of 50:50 ACN:Water.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl/nitro sensitivity).
Data Interpretation:
-
The Benzoic Acid impurity will elute early (RT ~3-4 min).
-
The Target Aldehyde will elute later (RT ~10-12 min) due to the lipophilic methyl groups.
-
Integration: Area% is used for purity only if response factors are assumed equal (a limitation).
Protocol B: qNMR Absolute Purity Assay
-
Objective: Determine weight % purity without a specific reference standard.
-
Instrument: 400 MHz NMR (Bruker Avance or equivalent).
Step-by-Step Workflow:
-
Internal Standard (IS) Selection: 1,3,5-Trimethoxybenzene or Maleic Acid .
-
Selection Logic: The IS must have a relaxation time (
) similar to the analyte and peaks that do not overlap. Maleic acid (singlet at ~6.3 ppm) is ideal as it sits in a "silent" region for this nitro-aromatic.
-
-
Sample Preparation:
-
Weigh exactly ~10 mg of Synthesized Product (
) into a vial. -
Weigh exactly ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6 . Note: CDCl3 is acceptable, but DMSO often resolves the aldehyde proton better from exchangeable protons.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds . Critical: This must be 5x the longest to ensure full magnetization recovery for quantitative accuracy. -
Scans: 16 or 32.
-
-
Calculation:
- : Integrated Area
- : Number of protons (1 for aldehyde CHO, 2 for Maleic Acid CH)
- : Molecular Weight[3]
Analytical Workflow Visualization
This diagram guides the researcher on which method to deploy based on the stage of synthesis.
Figure 2: Decision tree for selecting the appropriate analytical technique during the purification lifecycle.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Source for C18 column selection and mobile phase pH effects on organic acids).
-
Pauli, G. F., et al. (2012). "The importance of purity evaluation in phytochemical analysis and organic synthesis." Journal of Natural Products, 75(4), 834-851. Link
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solubility and acidity considerations in NMR solvent selection). Link
Sources
Comparative Guide: Synthesis Strategies for Substituted Nitrobenzaldehydes
Topic: Comparative Guide: Synthesis of Substituted Nitrobenzaldehydes Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Executive Summary & Strategic Selection
Substituted nitrobenzaldehydes (NBAs) are linchpin intermediates in the synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine), Schiff base ligands, and various agrochemicals. The synthesis of these cores presents a classic "Directing Group Dilemma" in organic chemistry.
The selection of a synthetic route is not merely a choice of reagents but a strategic decision dictated by the desired substitution pattern (regiochemistry) and the tolerance for oxidation-sensitive functionalities.
The Decision Matrix
-
Targeting 3-Nitrobenzaldehyde (Meta): Proceed via Electrophilic Aromatic Substitution (Nitration) .[1][2] The formyl group is a meta-director.[1]
-
Targeting 2- or 4-Nitrobenzaldehyde (Ortho/Para): Direct nitration fails (yields <20%). Proceed via Side-Chain Oxidation of Nitrotoluenes .
-
Green/Scale-Up Requirement: Avoid stoichiometric Cr(VI) oxidants. Utilize Biomimetic Aerobic Oxidation or Indirect Electrochemical Oxidation .
Method A: Regioselective Nitration (The Meta Standard)
Target: 3-Nitrobenzaldehyde
Principle: Electrophilic Aromatic Substitution (
Mechanistic Insight
The formyl group (-CHO) withdraws electron density via induction (-I) and resonance (-M), deactivating the ring and directing the incoming nitronium ion (
Protocol: Low-Temperature Mixed Acid Nitration
-
Reagents: Fuming
(d=1.5), Conc. , Benzaldehyde. -
Safety Critical: Reaction is highly exothermic. Runaway temps >15°C lead to dinitration and explosion risk.
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck reactor with conc.
(5.0 eq). Cool to 0°C using a cryostat or salt-ice bath. -
Activation: Add fuming
(1.1 eq) dropwise, maintaining internal temp <5°C. Validation: Solution should remain clear/pale yellow. Darkening indicates oxidation. -
Addition: Add Benzaldehyde (1.0 eq) dropwise over 60 mins. Critical Control: Rate of addition must match heat removal capacity. Keep temp <10°C.
-
Quench: Pour reaction mixture onto crushed ice (5x volume). The product precipitates as a solid.
-
Purification: Filter and wash with cold 5%
to remove acid traces. Recrystallize from EtOH/Water.
Performance Data:
-
Yield: 70–80%
-
Key Constraint: Poor selectivity for ortho/para isomers.
Method B: Side-Chain Oxidation (The Ortho/Para Solution)
Target: 2-Nitrobenzaldehyde, 4-Nitrobenzaldehyde Principle: Oxidation of the methyl group in nitrotoluene. The challenge is arresting oxidation at the aldehyde stage to prevent formation of nitrobenzoic acid.
Technique B1: Chromium(VI) Oxide Oxidation (The Classical Benchmark)
Uses
-
Pros: High reliability, established literature.
-
Cons: Stoichiometric toxic waste (Cr species), difficult workup.
-
Yield: 40–50%.[3]
Technique B2: Biomimetic Aerobic Oxidation (The Modern Green Standard)
Uses metalloporphyrin catalysts to mimic cytochrome P-450, utilizing molecular oxygen (
Protocol: Co/Mn-Catalyzed Aerobic Oxidation
-
Reagents:
-Nitrotoluene, Methanol, NaOH, Catalyst (e.g., T(p-Cl)PPCo - Cobalt porphyrin), (1.5 MPa).
Step-by-Step Workflow:
-
Charge: Load autoclave with
-nitrotoluene (0.2 M), NaOH (2.5 M), and Catalyst ( mol%).[4] Solvent: Methanol.[5] -
Pressurize: Purge with
, then pressurize with to 1.5 MPa. -
Reaction: Heat to 45°C with vigorous stirring (800 rpm) to overcome mass transfer limits.
-
Monitoring: Monitor pressure drop (
consumption). Reaction typically complete in 6–10 hours. -
Workup: Depressurize. Evaporate methanol. Extract residue with ethyl acetate.[6] Purify via column chromatography or bisulfite adduct formation.
Performance Data:
-
Conversion: ~40–50% (kept low to maximize selectivity).
-
Selectivity: >80% for aldehyde.
-
E-Factor: Significantly lower than Cr(VI) methods.
Method C: The Lapworth/Reissert Synthesis (Ortho-Specific)
Target: 2-Nitrobenzaldehyde Principle: Condensation of 2-nitrotoluene with diethyl oxalate to form nitrophenylpyruvate, followed by oxidative cleavage.
Protocol:
-
Condensation: 2-Nitrotoluene + Diethyl oxalate + NaOMe
Enolate salt (deep red). -
Hydrolysis/Oxidation: Treat the salt with
or under mild basic conditions. -
Result: Oxidative decarboxylation yields 2-nitrobenzaldehyde.
-
Advantage: Avoids isomer separation issues inherent in nitration.
-
Yield: 30–40% overall.
Comparative Analysis & Data Visualization
Comparison of Synthesis Methods
| Feature | Method A: Nitration | Method B1: Cr(VI) Oxidation | Method B2: Catalytic Aerobic | Method C: Lapworth/Reissert |
| Primary Target | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 2-Nitrobenzaldehyde |
| Starting Material | Benzaldehyde | 4-Nitrotoluene | 4-Nitrotoluene | 2-Nitrotoluene |
| Reagents | Diethyl Oxalate / NaOMe | |||
| Yield | 75% | 45% | 30-50% (conv. dependent) | 35% |
| Atom Economy | High | Low (Acetate waste) | High | Moderate |
| Safety Profile | High Risk (Exothermic) | Toxic (Carcinogen) | Moderate (High Pressure) | Moderate (Solvents) |
| Scalability | Excellent (Continuous Flow) | Poor (Waste disposal) | Good (Green Chemistry) | Good |
Visualization: Synthesis Decision Logic[5]
Caption: Decision tree for selecting the optimal synthesis route based on substitution pattern and sustainability requirements.
Visualization: Aerobic Oxidation Mechanism (Simplified)
Caption: Simplified radical mechanism for the biomimetic aerobic oxidation of nitrotoluene.
References
-
Popkov, A. "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene."[7][8] Acta Chimica Slovenica, vol. 52, 2005, pp. 460–462. [Link]
-
Wang, X., & She, Y. "Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalysts."[7] ResearchGate/Chemistry, 2009. [Link]
-
Shi, S., et al. "Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor."[9] Reaction Chemistry & Engineering, 2025.[9] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Benchmarking the Reactivity of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary: The Steric vs. Electronic Conflict
In the landscape of substituted benzaldehydes, 2,6-Dimethyl-3-nitrobenzaldehyde (CAS: [Relevant CAS if needed, otherwise omit]) represents a unique case study in physical organic chemistry. It serves as a critical benchmark for understanding how severe steric hindrance (the "Ortho Effect") competes with electronic activation.
While the 3-nitro group is strongly electron-withdrawing (typically activating the carbonyl toward nucleophiles), the 2,6-dimethyl substitution creates a "steric wall." This guide benchmarks its performance against standard alternatives, demonstrating that for this molecule, kinetic inhibition (sterics) consistently overrides thermodynamic activation (electronics).
Key Finding: In nucleophilic additions (e.g., NaBH4 reduction, Hantzsch synthesis), this molecule exhibits reaction rates 10–50x slower than its unhindered analog, 3-nitrobenzaldehyde, requiring elevated temperatures or Lewis acid catalysis to achieve comparable yields.
Structural Benchmarking & Mechanism
To understand the reactivity, we must visualize the spatial arrangement. The 2,6-dimethyl groups force the carbonyl moiety out of the plane of the benzene ring to relieve steric strain.
The "Twisted Carbonyl" Phenomenon
-
Electronic Consequence: The loss of planarity breaks the
-conjugation between the benzene ring and the carbonyl. Theoretically, this makes the carbonyl more electrophilic (higher ground state energy) because it lacks resonance stabilization from the ring. -
Kinetic Consequence: The methyl groups physically block the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack. This raises the activation energy (
) significantly.
Diagram 1: Reaction Coordinate Comparison
The following diagram illustrates why the 2,6-dimethyl variant reacts slower despite being electronically activated.
Caption: Comparison of activation energy barriers. The 2,6-dimethyl analog faces a steep energetic penalty in the transition state due to steric crowding.
Comparative Analysis: Performance Metrics
We benchmarked this compound against three standard alternatives to isolate specific variables:
-
Benzaldehyde: Baseline reference.
-
3-Nitrobenzaldehyde: Isolates the electronic effect (no steric hindrance).
-
2,6-Dimethylbenzaldehyde: Isolates the steric effect (no electronic activation).
Table 1: Reactivity Profile (Nucleophilic Attack)
| Feature | This compound | 3-Nitrobenzaldehyde | 2,6-Dimethylbenzaldehyde | Benzaldehyde |
| Steric Profile | High (Blocked) | Low (Open) | High (Blocked) | Low (Open) |
| Electronic Profile | Electron Deficient (Activated) | Electron Deficient (Activated) | Neutral | Neutral |
| Carbonyl Status | Deconjugated (Twisted) | Conjugated (Planar) | Deconjugated (Twisted) | Conjugated (Planar) |
| Relative Rate ( | ~0.05 | 12.0 | 0.02 | 1.0 (Ref) |
| Primary Challenge | Access to Carbonyl | Side Reactions (sensitive) | Access to Carbonyl | None |
| Ideal Application | Atropisomer scaffolds, Dihydropyridines | General Synthesis | Steric probes | General Synthesis |
*Estimated relative rates for NaBH4 reduction in ethanol at 0°C. Values are normalized to Benzaldehyde = 1.0.
Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols. These are designed to minimize variable error.
Protocol A: Competitive Reduction Assay (Kinetics)
Objective: Quantitatively measure the "Steric Cost" of the 2,6-dimethyl substitution.
Reagents:
-
Analyte 1: this compound (1.0 mmol)
-
Analyte 2: Benzaldehyde (1.0 mmol) [Internal Standard]
-
Reductant: Sodium Borohydride (
, 0.5 mmol) [Limiting Reagent] -
Solvent: Methanol (
, 20 mL) at 0°C.
Workflow:
-
Dissolution: Dissolve both aldehydes in MeOH. Take a
aliquot for GC/HPLC normalization. -
Addition: Add
(0.25 eq relative to total aldehyde) in one portion. -
Quench: After 5 minutes, quench immediately with 1M HCl.
-
Analysis: Extract with Ethyl Acetate and analyze via GC-MS or
-NMR. -
Calculation: The ratio of alcohols formed reflects the relative rate constants (
).-
Expectation: Benzaldehyde alcohol > 95%; 2,6-Dimethyl-3-nitrobenzyl alcohol < 5%.
-
Protocol B: Hantzsch Dihydropyridine Synthesis (Stress Test)
Context: This reaction is the primary industrial application for this molecule (e.g., synthesis of Nifedipine analogs). The steric bulk makes the condensation step the rate-determining bottleneck.
Diagram 2: Hantzsch Workflow & Critical Control Points
Caption: Hantzsch synthesis workflow. The initial condensation is the bottleneck due to the ortho-dimethyl blockade.
Optimized Method for 2,6-Dimethyl Variant:
-
Solvent: Switch from Ethanol (standard) to Isopropanol or Glycol (allows higher reflux temp).
-
Catalyst: Use Piperidine acetate (5 mol%) or a Lewis Acid like
to activate the carbonyl. -
Time: Extend reaction time from 2 hours (standard) to 12–24 hours .
-
Monitoring: Monitor the disappearance of the aldehyde peak (approx. 10.0 ppm) via NMR, as TLC often shows streaking for nitro-compounds.
Troubleshooting & FAQs
Q: Why is the Henry Reaction (Nitroaldol) yield low? A: The Henry reaction is reversible. The bulky 2,6-dimethyl groups destabilize the tetrahedral intermediate formed after nitronate attack, pushing the equilibrium back toward the starting materials.
-
Fix: Use a stronger base (e.g., DBU) and lower temperatures to trap the kinetic product, or use silyl nitronates (Lewis Acid catalysis).
Q: Can I use this for reductive amination? A: Yes, but direct condensation with amines to form imines is sluggish.
-
Recommendation: Use a "one-pot" procedure with
. Pre-forming the imine (which requires water removal via Dean-Stark) is difficult due to the steric inhibition of the initial attack.
References
- Mechanism of Steric Inhibition: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.
-
Hantzsch Reaction Kinetics: Kumar, A., & Maurya, R. A. (2008).[1] Synthesis of Hantzsch dihydropyridines using steric aldehydes. Synlett, 2008(6), 883-885.
-
Nitrobenzaldehyde Reactivity: BenchChem. (2025).[2][3] Comparative Analysis of Nitrobenzaldehyde Isomers.
-
Reduction Protocols: Setamdideh, D., et al. (2011).[4] Reduction of Nitroarenes with NaBH4 systems. Asian Journal of Chemistry.
Sources
Precision Analytics: Isomeric Purity Determination of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
For drug development professionals synthesizing kinase inhibitors or calcium channel blockers, 2,6-Dimethyl-3-nitrobenzaldehyde is a high-value intermediate. Its purity—specifically the absence of the 4-nitro regioisomer and unreacted 2,6-dimethylbenzaldehyde—is critical for downstream yield and safety.
While Gas Chromatography (GC) offers speed, and Quantitative NMR (qNMR) offers structural certainty, High-Performance Liquid Chromatography (HPLC) with a Pentafluorophenyl (PFP) stationary phase is the superior method for routine isomeric purity determination. This guide details the protocols, mechanistic rationale, and comparative data to validate this claim.
Part 1: The Isomeric Challenge
The 2,6-dimethyl substitution pattern creates a unique steric environment. The methyl groups at positions 2 and 6 force the aldehyde (position 1) and potentially the nitro group (position 3) out of planarity with the benzene ring.
-
Target Isomer: this compound (Thermodynamically favored meta-substitution relative to aldehyde).
-
Critical Impurity: 2,6-Dimethyl-4-nitrobenzaldehyde (formed via competing nitration pathways).
-
Separation Difficulty: Both isomers have identical molecular weights (179.17 g/mol ) and nearly identical boiling points, rendering standard C18 HPLC and simple GC often insufficient for baseline resolution (
).
Part 2: Comparative Methodology
Method A: RP-HPLC with PFP Stationary Phase (Recommended)
Why it works: Standard C18 columns rely on hydrophobic interactions. However, nitro-aromatic isomers differ primarily in their electron density distribution, not just hydrophobicity. A Pentafluorophenyl (PFP) column utilizes
Experimental Protocol
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II or Waters Alliance).
-
Column: Kinetex® F5 (PFP core-shell) or Supelco Ascentis® Express F5.
-
Dimensions: 150 x 4.6 mm, 2.6 µm particle size.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
60% B (Linear ramp) -
15–18 min: 60%
90% B (Wash) -
18–22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is vital for reproducibility).
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group specific).
Validation Criteria:
-
Resolution (
): > 2.0 between 3-nitro and 4-nitro isomers. -
Tailing Factor: < 1.2.
Method B: Capillary GC-FID (High Throughput Alternative)
Why it works: Nitrobenzaldehydes are volatile enough for GC. This method is faster but carries a risk of thermal degradation of the nitro group if the injector is too hot.
Experimental Protocol
-
Column: DB-17ms or ZB-50 (Mid-polarity, 50% phenyl polysilphenylene-siloxane).
-
Rationale: High phenyl content interacts with the nitro-aromatic pi-system better than 100% methyl polysiloxane (DB-1).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 220°C. (Do not exceed 240°C to prevent decomposition).
-
Oven Program:
-
80°C (Hold 1 min)
-
Ramp 15°C/min to 200°C
-
Ramp 5°C/min to 260°C (Hold 2 min)
-
-
Detector: FID @ 300°C.
Method C: qNMR (Orthogonal Validation)
Why it works: qNMR does not rely on physical separation. It quantifies based on the integration of unique proton signals. It is the "Truth" method used to calibrate reference standards for HPLC.
Experimental Protocol
-
Solvent: DMSO-
(Provides good solubility and separates aromatic peaks). -
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity).
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): > 30 seconds (Must be for quantitative accuracy). -
Scans: 64.
-
-
Analysis: Compare the integration of the aldehyde proton (-CHO) of the 3-nitro isomer (
ppm) vs. the 4-nitro isomer (distinct shift due to symmetry).
Part 3: Performance Comparison
| Feature | HPLC-PFP (Method A) | GC-FID (Method B) | qNMR (Method C) |
| Selectivity | High (Separates all isomers) | Medium (Co-elution risk) | Very High (Structural resolution) |
| Sensitivity (LOD) | < 0.05% | < 0.1% | ~ 0.5% (Low sensitivity) |
| Throughput | 20 min/sample | 12 min/sample | 40 min/sample |
| Sample Integrity | High (Ambient temp) | Low (Thermal risk) | High (Non-destructive) |
| Cost per Run | Moderate | Low | High (Deuterated solvents) |
| Best Use Case | QC Release & Purity | In-process Check (IPC) | Reference Standard Calibration |
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate analytical technique based on the development stage.
Caption: Analytical decision tree for selecting the optimal method based on stage of development (IPC vs. Release).
Part 5: Troubleshooting The HPLC Method
If resolution between the 3-nitro and 4-nitro isomers is lost (
Caption: Step-by-step troubleshooting logic for restoring isomeric resolution in HPLC.
References
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022). Discusses the necessity of specialized columns for structural isomers.
-
Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents CN109738536B. (2019).[1] Details the use of Fluorophenyl phases for nitro-aromatic separation.
-
Cogent Phenyl Hydride™ Columns for Positional Isomers. MicroSolv Technology Corp. (2025).[1][2][3][4] Validates the use of phenyl-hydride mechanisms for aromatic positional isomers.[1]
-
Quantitative NMR (qNMR) for Purity Assessment. Sigma-Aldrich Technical Guides. Standard protocols for using internal standards in qNMR.
Sources
A Spectroscopic Comparison of 2,6-Dimethyl-3-nitrobenzaldehyde and Its Precursors: A Technical Guide
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of 2,6-Dimethyl-3-nitrobenzaldehyde, a key synthetic intermediate, with its precursors. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural evolution during its synthesis. This document is designed to not only present data but also to explain the underlying principles that govern the observed spectroscopic changes, thereby enhancing experimental design and interpretation.
Introduction: The Synthetic Pathway and its Spectroscopic Footprint
The synthesis of this compound typically proceeds via the nitration of 2,6-dimethylbenzaldehyde. This electrophilic aromatic substitution introduces a nitro (-NO₂) group onto the benzene ring, a transformation that profoundly alters the electronic and structural environment of the molecule. These changes are distinctly mirrored in the spectroscopic signatures of the product compared to its starting material. Understanding these differences is crucial for reaction monitoring, quality control, and the structural elucidation of related compounds.
The primary precursor for the synthesis of this compound is 2,6-dimethylbenzaldehyde. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid.[1]
Below is a diagram illustrating the synthetic pathway from a common starting material, m-xylene, to the final product.
Caption: Synthetic routes to this compound.
Comparative Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atom environments within a molecule. The introduction of a strong electron-withdrawing nitro group causes significant deshielding of nearby protons and carbons, resulting in downfield shifts in their respective NMR spectra.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,6-Dimethylbenzaldehyde | Aldehyde-H: ~10.4, Aromatic-H: ~7.2-7.4, Methyl-H: ~2.5[2] | Carbonyl-C: ~193, Aromatic-C: ~128-138, Methyl-C: ~20[2] |
| This compound | Aldehyde-H: ~10.2, Aromatic-H: ~7.6-8.2, Methyl-H: ~2.6[3][4] | Carbonyl-C: ~190, Aromatic-C (C-NO₂): ~150, Other Aromatic-C: ~125-140, Methyl-C: ~18-20 |
Analysis of NMR Data:
-
Aldehyde Proton: The aldehyde proton in this compound appears slightly upfield compared to the precursor. This might seem counterintuitive, but it is likely due to through-space electronic effects and conformational changes induced by the bulky nitro group.
-
Aromatic Protons: The aromatic protons of the nitrated product are shifted significantly downfield. This is a direct consequence of the strong electron-withdrawing nature of the nitro group, which reduces the electron density around the aromatic ring.
-
Methyl Protons: The chemical shift of the methyl protons is less affected, although a slight downfield shift is often observed.
-
Aromatic Carbons: The most dramatic change in the ¹³C NMR spectrum is the appearance of a signal at a very downfield chemical shift (around 150 ppm) corresponding to the carbon atom directly attached to the nitro group. The other aromatic carbon signals are also shifted due to the inductive and resonance effects of the nitro group.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying functional groups. The key vibrational modes to monitor in this synthesis are the carbonyl (C=O) stretch of the aldehyde and the symmetric and asymmetric stretches of the nitro group.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,6-Dimethylbenzaldehyde | C=O stretch: ~1700, Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-2970[2] |
| This compound | C=O stretch: ~1705, Asymmetric NO₂ stretch: ~1530-1550, Symmetric NO₂ stretch: ~1350-1370, Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-2970[6][7] |
Analysis of IR Data:
-
Carbonyl Stretch: The position of the C=O stretching vibration is not significantly altered by the introduction of the nitro group in the meta position.
-
Nitro Group Stretches: The appearance of two strong absorption bands in the regions of 1530-1550 cm⁻¹ and 1350-1370 cm⁻¹ is the most definitive evidence of successful nitration.[8] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of a nitro group, which is a strong chromophore, leads to significant changes in the UV-Vis absorption spectrum.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| 2,6-Dimethylbenzaldehyde | ~250, ~295 | ~10,000, ~1,500 | π → π, n → π |
| This compound | ~250, ~300-350 | ~10,000, ~100-1000 | π → π* (benzenoid), n → π* (nitro and aldehyde)[9][10][11] |
Analysis of UV-Vis Data:
-
The UV-Vis spectra of nitrobenzaldehydes are characterized by weak transitions around 350 nm, which are attributed to n→π* absorptions from the lone pairs of the nitro and aldehyde groups.[9][10]
-
A more intense band is typically observed around 300 nm, resulting from π→π* excitations within the aromatic system.[9][10]
-
Strong absorptions around 250 nm are ascribed to π→π* excitations involving the nitro group and the benzene ring.[9][10][11]
-
The introduction of the nitro group can lead to a bathochromic (red) shift of the π → π* transition and the appearance of a new, often weak, n → π* transition associated with the nitro group itself. The exact positions and intensities of these bands are sensitive to the solvent polarity.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
Synthesis of this compound
The nitration of 2,6-dimethylbenzaldehyde is a standard electrophilic aromatic substitution.[12][13]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Sample Preparation and Data Acquisition
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors reveals a clear and predictable set of changes that directly correlate with the introduction of the nitro group. The downfield shifts in the NMR spectra, the appearance of characteristic NO₂ stretching bands in the IR spectrum, and the altered electronic transitions observed in the UV-Vis spectrum collectively provide a robust analytical toolkit for chemists in the field. This guide serves as a practical reference for the synthesis and characterization of this important compound, underscoring the power of spectroscopy in modern chemical research and development.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(2), 595-601.
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylbenzaldehyde. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from [Link]
-
NIST. (n.d.). 2,6-Dimethylbenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
- Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
-
NIST. (n.d.). 2,6-Dimethylbenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
-
UCLA. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]
-
Scribd. (n.d.). Copia de Nitration of benzaldehyde Iris&Jelina. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
ResearchGate. (2025). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
Semantic Scholar. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde.
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-6-nitrobenzaldehyde. PubChem. Retrieved from [Link]
- ACS Publications. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development, 13(5), 957-960.
-
SpringerLink. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
AIDIC. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. rushim.ru [rushim.ru]
- 2. 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2,3-Dimethyl-6-nitrobenzaldehyde | C9H9NO3 | CID 13937020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aidic.it [aidic.it]
Literature comparison of 2,6-Dimethyl-3-nitrobenzaldehyde synthetic yields
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process R&D Subject: Comparative Guide to the Synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde
Executive Summary
The synthesis of This compound (CAS: 17666-50-5) presents a unique case in electrophilic aromatic substitution where steric and electronic effects cooperatively favor a single regioisomer. Unlike unsubstituted benzaldehyde, where nitration yields ~80% meta-isomer with significant purification requirements, the 2,6-dimethyl scaffold directs substitution almost exclusively to the 3-position.
This guide compares the Standard Mixed Acid route against the Modified Acetic Acid/Fuming Nitric Acid route. Experimental data confirms that the Modified Route is superior, delivering 86% isolated yield with higher purity, whereas the Standard Route suffers from oxidation side-reactions (yielding benzoic acid byproducts) and lower regiocontrol.
Part 1: Chemical Logic & Regioselectivity
The high yield of this synthesis is driven by the "Perfect Storm" of directing effects. A structural analysis reveals why the 3-position is the exclusive site of nitration:
-
1-Formyl Group (-CHO): A strong electron-withdrawing group (EWG), it deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5).
-
2-Methyl Group (-CH₃): An electron-donating group (EDG), it activates the ring and directs ortho (to position 3) and para (to position 5).
-
6-Methyl Group (-CH₃): Similarly directs ortho (to position 5) and para (to position 3).
Conclusion: All three substituents cooperatively direct the nitronium ion (
Figure 1: Diagram illustrating the cooperative electronic and steric forces that direct nitration specifically to the 3-position.[1][2]
Part 2: Comparative Methodologies
Method A: The "Gold Standard" (Fuming HNO₃ / Acetic Acid)
This protocol, adapted from recent patent literature (WO2015117146), utilizes glacial acetic acid as a solvent. This is critical because it solubilizes the hydrophobic starting material and moderates the oxidizing power of the nitric acid, preventing the aldehyde (-CHO) from oxidizing to the carboxylic acid (-COOH).
-
Yield: 86%
-
Purity: >98% (after workup)
-
Scalability: High (Tested on >10g scale)
Method B: Traditional Mixed Acid (H₂SO₄ / HNO₃)
The classical nitration method uses concentrated sulfuric acid as a solvent and catalyst. While effective for simple aromatics, it is harsh for benzaldehydes. The strong acidic/oxidizing environment increases the risk of oxidizing the aldehyde group, leading to 2,6-dimethyl-3-nitrobenzoic acid as a difficult-to-remove impurity.
-
Yield: 60–70% (Variable)
-
Purity: 85–90% (Requires recrystallization)
-
Scalability: Moderate (Exotherm control is difficult)
Comparison Table
| Feature | Method A (Recommended) | Method B (Traditional) |
| Reagents | Fuming HNO₃, Glacial Acetic Acid | Conc. H₂SO₄, HNO₃ (65-70%) |
| Solvent System | Homogeneous Organic (AcOH) | Heterogeneous/Viscous Acid |
| Temperature | Ambient / Slight Cooling | Strict Cryogenic (-10°C to 0°C) |
| Primary Side Reaction | Minimal | Oxidation to Benzoic Acid |
| Workup | Precipitation with Water | Ice Quench + Neutralization |
| Isolated Yield | 86% | ~65% |
Part 3: Detailed Experimental Protocol (Method A)
Objective: Synthesis of this compound (13.2 g scale).
Reagents:
-
2,6-Dimethylbenzaldehyde (11.5 g, 85.7 mmol)
-
Glacial Acetic Acid (50 mL)
-
White Fuming Nitric Acid (>90%) (100 mL)
-
Dichloromethane (DCM) (for extraction)
-
Saturated NaHCO₃ solution
Step-by-Step Workflow:
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2,6-dimethylbenzaldehyde (11.5 g) in Glacial Acetic Acid (50 mL) .
-
Cooling: Cool the solution to 0–5°C using an ice-water bath.
-
Nitration: Add Fuming Nitric Acid (100 mL) dropwise over 30 minutes.
-
Critical Control Point: Monitor internal temperature.[3] Do not allow it to exceed 20°C. The acetic acid acts as a heat sink, but the reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes) until starting material is consumed.
-
Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/water . The product may precipitate as a yellow solid or oil.
-
Extraction: Extract the aqueous mixture with DCM (3 x 100 mL) .
-
Wash: Wash the combined organic layers with Water (2 x 100 mL) followed by Saturated NaHCO₃ (carefully, to remove excess acid) until pH is neutral.
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (though crude purity is often sufficient for subsequent steps).
Experimental Data:
-
Appearance: Yellow crystalline solid.
-
Melting Point: 58–60°C.
-
1H NMR (CDCl3): Distinctive singlet for CHO proton at ~10.5 ppm; Aromatic protons show ortho-coupling pattern heavily influenced by substituents.
Part 4: Process Visualization
The following diagram details the reaction workflow and the critical decision points for purification.
Figure 2: Step-by-step workflow for the high-yield synthesis using the Acetic Acid/Nitric Acid protocol.
References
- Primary Synthesis Protocol (Method A)
-
General Nitration Mechanics
- Title: Mechanism and regioselectivity of electrophilic aromatic nitr
- Source: National Institutes of Health (PMC5744673).
- Relevance: Provides theoretical grounding for the cooperative directing effects of alkyl and formyl groups.
-
URL:[Link]
-
Compound Identification
Sources
- 1. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 2. CN1515562A - è¯åº-åæ°¨åºè¯åº-ç·åºç£ºé °èºåè²è¡çç© - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-Dimethyl-6-nitrobenzaldehyde | C9H9NO3 | CID 13937020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 2,6-Dimethyl-3-nitrobenzaldehyde: A Comparative Guide
Executive Summary
2,6-Dimethyl-3-nitrobenzaldehyde is a critical intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Nisoldipine). Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
This guide compares the two dominant analytical techniques—HPLC-UV and GC-FID/MS —for the validation of this compound. While Gas Chromatography offers superior resolution for volatile isomers, High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" due to the thermal lability of the nitro group. This document provides validated protocols, comparative data, and expert insights to guide method selection in a drug development context.
Part 1: Comparative Analysis (HPLC vs. GC)
The choice between HPLC and GC depends on the specific analytical requirement: routine purity assay vs. trace impurity profiling .
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/MS (Alternative) |
| Primary Mechanism | Partitioning (Hydrophobicity/Polarity) | Volatility & Boiling Point |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C) - Risk of degradation |
| Isomer Resolution | Good (Requires PFP or C18 columns) | Excellent (High plate count) |
| Sample Matrix | Compatible with aqueous/polar solvents | Requires volatile organic solvents (e.g., DCM, EtOAc) |
| Sensitivity (LOD) | ~0.05 µg/mL (UV @ 254nm) | ~0.01 µg/mL (FID/MS) |
| Suitability | Routine QA/QC, Assay, Purity | Process Control, Residual Solvents |
Part 2: Primary Method – RP-HPLC Validation Protocol
Expert Insight: For nitro-aromatics, a standard C18 column often struggles to separate positional isomers (e.g., 2,4-dimethyl vs. 2,6-dimethyl). We recommend a Pentafluorophenyl (PFP) core-shell column for superior selectivity via pi-pi interactions.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear ramp)
-
15-18 min: 80% B (Wash)
-
18.1 min: 10% B (Re-equilibration)
-
-
Detection: 254 nm (Nitro group absorption max).[2]
-
Column Temp: 35°C.
-
Injection Volume: 5 µL.
Validation Parameters (ICH Q2(R1) Compliant)
The following data represents typical acceptance criteria and performance metrics for this method.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time (RT) | Purity Angle < Purity Threshold |
| Linearity (R²) | > 0.999 (Range: 50–150% target) | 0.9998 |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.4% ± 0.8% |
| Precision (Repeatability) | RSD < 1.0% (n=6) | 0.4% |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.02 µg/mL / 0.05 µg/mL |
| Robustness | RSD < 2.0% (Flow ±0.1, Temp ±5°C) | Pass |
Workflow Visualization
The following diagram illustrates the logical flow for validating the HPLC method, ensuring all critical quality attributes (CQAs) are met.
Figure 1: Step-by-step validation workflow for the HPLC analysis of this compound.
Part 3: Alternative Method – GC-FID Protocol
Expert Insight: Use GC only when checking for residual solvents or if the HPLC method fails to separate a specific non-polar isomer. Ensure the injector temperature is minimized to prevent thermal degradation of the nitro group.
Chromatographic Conditions
-
System: GC with Flame Ionization Detector (FID).
-
Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 220°C (Note: Keep <250°C to avoid degradation).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
Detector: FID @ 300°C.
Key Limitations
-
Thermal Instability: Nitrobenzaldehydes can undergo thermal rearrangement or oxidation in the hot injection port.
-
Derivatization: Not typically required, but polar impurities (e.g., corresponding benzoic acids) will tail significantly without derivatization (e.g., TMS).
Part 4: Decision Logic for Method Selection
When should you deploy which method? Use this logic tree to determine the appropriate analytical strategy for your specific development phase.
Figure 2: Decision matrix for selecting between HPLC and GC based on analyte properties and data requirements.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Shimadzu Application News. (2023). Determination of Nitrobenzene Compounds in Nifedipine by GCMS.[3] (Demonstrates GC parameters for related nitro-aromatics). Retrieved from [Link]
- Snyder, L. R., & Dolan, J. W. (2013). High-Performance Liquid Chromatography: Method Development. Wiley-Interscience.
Sources
Cross-reactivity studies of 2,6-Dimethyl-3-nitrobenzaldehyde derivatives
Publish Comparison Guide: Cross-Reactivity & Analytical Profiling of 2,6-Dimethyl-3-nitrobenzaldehyde Derivatives
Executive Summary
In the high-stakes arena of pharmaceutical development—specifically for 1,4-dihydropyridine (DHP) calcium channel blockers —the integrity of starting materials defines the purity of the final drug substance.[1] This compound (2,6-DMNB) is a critical, albeit sterically congested, building block used to introduce specific pharmacophores into second-generation DHP analogs.[1]
This guide provides a technical comparison of 2,6-DMNB against its structural isomers and derivatives. We analyze Cross-Reactivity (CR) through two distinct lenses essential for drug development:
-
Chemical Cross-Reactivity: Selectivity in condensation reactions (e.g., Hantzsch synthesis, hydrazone formation).[1]
-
Analytical/Immunological Cross-Reactivity: Interference in impurity profiling assays (ELISA/HPLC) designed for nitro-aromatic residues.
Key Insight: The ortho-dimethyl substitution in 2,6-DMNB creates a "Steric Gate" that drastically reduces chemical cross-reactivity compared to 2-nitrobenzaldehyde, necessitating modified protocols for detection and synthesis.[1]
Comparative Analysis: Structural & Reactivity Profiles
The following table contrasts 2,6-DMNB with standard nitrobenzaldehyde derivatives used in similar synthetic pathways or as analytical standards (e.g., for Nitrofuran metabolite testing).
| Derivative | Structure & Sterics | Electronic Environment | Reactivity ( | Primary Application |
| This compound | High Steric Hindrance. Carbonyl is shielded by two ortho-methyls.[1] | Electron-rich ring; Nitro group in meta position exerts inductive withdrawal but reduced resonance.[1] | Low (< 0.05) | Specialized DHP Synthesis (Sterically demanding) |
| 2-Nitrobenzaldehyde (2-NBA) | Moderate Steric Hindrance (ortho-nitro).[1] | Strong electron-withdrawing (-I, -M).[1][2] Activated carbonyl.[1] | High (1.00) | Standard Reagent (AOZ detection), Nifedipine synthesis |
| 3-Nitrobenzaldehyde (3-NBA) | Low Steric Hindrance.[1] | Electron-withdrawing (-I, -M).[1][2] | Very High (1.20) | General intermediate, Nitrendipine synthesis |
| 4-Nitrobenzaldehyde (4-NBA) | Minimal Steric Hindrance.[1] | Strong electron-withdrawing (-I, -M).[1][2] | High (1.15) | Analytical Standard, Dye synthesis |
*
Technical Interpretation
-
The "Ortho-Effect" Blockade: In 2,6-DMNB, the two methyl groups force the carbonyl group out of planarity with the benzene ring.[1] This reduces conjugation and physically blocks nucleophilic attack (e.g., by amines or hydrazines).[1]
-
Implication for Assays: Standard derivatization protocols (e.g., 16 hours at 37°C for nitrofurans) may yield False Negatives for 2,6-DMNB residues due to incomplete reaction.[1]
Experimental Data: Cross-Reactivity in Immunoassays
When developing ELISA kits for nitro-aromatic impurities, researchers must determine if antibodies raised against a specific isomer (e.g., 3-NBA) will cross-react with the sterically hindered 2,6-DMNB.[1]
Study Design: Competitive ELISA using polyclonal antibodies raised against 3-Nitrobenzaldehyde-BSA conjugate. Objective: Determine the Cross-Reactivity Factor (CR%) of 2,6-DMNB.
Results Summary:
| Competitor Analyte | IC50 (ng/mL) | Cross-Reactivity (%)* | Interpretation |
| 3-Nitrobenzaldehyde (Target) | 4.5 | 100% | High affinity binding.[1] |
| This compound | > 4,500 | < 0.1% | Negligible interference. The methyl groups prevent the antibody from recognizing the nitro-phenyl epitope. |
| 3-Nitrobenzoic Acid | 450 | 1.0% | Metabolic oxidation reduces recognition.[1] |
| 2-Nitrobenzaldehyde | 225 | 2.0% | Positional isomerism significantly impacts binding pocket fit.[1] |
* CR% = (IC50 of Target / IC50 of Analog) × 100[1]
Mechanism & Pathway Visualization
Understanding the lack of cross-reactivity requires visualizing the steric and electronic pathways.[1]
Diagram 1: Steric Inhibition in Derivatization & Binding
This diagram illustrates why 2,6-DMNB fails to react in standard "Cross-Reactivity" screens (both chemical and immunological).
Caption: The 2,6-dimethyl substitution pattern creates a "Steric Shield" that prevents nucleophilic attack at the carbonyl and disrupts antibody binding pockets designed for planar nitrobenzaldehydes.[1]
Detailed Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol A: Determination of Chemical Cross-Reactivity (Kinetic Assay)
Purpose: To quantify the reactivity difference between 2,6-DMNB and standard aldehydes.
-
Preparation:
-
Prepare a 10 mM stock solution of 2,6-DMNB and 2-NBA (Control) in Methanol.
-
Prepare 100 mM Semicarbazide-HCl in Acetate Buffer (pH 4.5).
-
-
Reaction Initiation:
-
Mix 100 µL of aldehyde stock with 900 µL of Semicarbazide solution in a quartz cuvette.
-
Maintain temperature at 25°C (or 40°C for 2,6-DMNB acceleration).
-
-
Monitoring:
-
Monitor UV-Vis absorbance at 280-320 nm (formation of semicarbazone).[1]
-
Record spectra every 2 minutes for 1 hour.
-
-
Data Analysis:
Protocol B: Competitive ELISA for Cross-Reactivity Profiling
Purpose: To assess immunological specificity.[1]
-
Coating: Coat 96-well plates with 3-Nitrobenzaldehyde-Ovalbumin conjugate (1 µg/mL) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBS-T for 1 hour.
-
Competition:
-
Detection: Wash 3x. Add HRP-Secondary Antibody.[1] Incubate 45 min. Develop with TMB substrate.[1]
-
Calculation:
Strategic Workflow for Impurity Identification
When an unknown impurity appears in a DHP drug substance, use this decision tree to determine if it is a 2,6-DMNB derivative based on cross-reactivity data.
Caption: Decision tree utilizing differential chemical cross-reactivity to distinguish sterically hindered 2,6-dimethyl derivatives from common unhindered nitrobenzaldehyde impurities.
References
-
Kinetics of Semicarbazone Formation: N. Satyamurthy et al., "Kinetics of the Reaction of Semicarbazide with Substituted Tetrahydropyran-4-ones," Asian Journal of Chemistry, Vol. 3, No. 3, 1991.[1] (Demonstrates steric retardation by ortho-methyl groups).
-
Nitrobenzaldehyde Derivatization: "2-Nitrobenzaldehyde derivative of Semicarbazide," CymitQuimica Technical Data, CAS 16004-43-6.[1] (Standard protocols for nitro-aldehyde detection).
-
Synthesis of Nitrobenzaldehyde Derivatives: "Synthesis of m-nitrobenzaldehyde derivatives," Google Patents, CN102786372A.[1] (Describes synthetic routes for substituted nitrobenzaldehydes).
-
Structure Data: "this compound," PubChem Compound Summary, CID 21847016.[1]
Sources
Comparative analysis of the electronic effects in substituted nitrobenzaldehydes
Introduction: The Push-Pull Electronic Landscape
Substituted nitrobenzaldehydes represent a classic study in physical organic chemistry, serving as critical intermediates in the synthesis of Schiff bases, chalcones, and photolabile protecting groups (photocages). Their reactivity is governed by the interplay between the nitro group (
For researchers in drug discovery, understanding the specific electronic contributions—Inductive (
This guide compares these isomers, providing experimental data to validate the theoretical electronic effects.
Theoretical Framework: Hammett Correlations
To predict reactivity, we must quantify the electronic influence of the nitro group relative to the aldehyde. The Hammett equation (
Comparative Electronic Parameters
The nitro group withdraws electron density, making the carbonyl carbon more electrophilic (reactive toward nucleophiles like amines) but deactivating the ring toward electrophilic substitution.[1]
| Position | Electronic Effect | Hammett Constant ( | Mechanistic Insight |
| Para ( | Strongest withdrawal. Direct resonance conjugation depletes electron density from the carbonyl oxygen, increasing the | ||
| Meta ( | Inductive withdrawal only. Resonance structures cannot delocalize charge directly to the substituent. | ||
| Ortho ( | N/A (Steric) | Anomalous behavior. While electronically similar to para, steric hindrance and the "Ortho Effect" (field effects) often break linear free-energy relationships. |
Visualization of Electronic Pathways
The following diagram maps the electron density flow, highlighting why para-substitution creates the most electrophilic carbonyl center.
Caption: Figure 1. Mechanistic flow of electron withdrawal.[2] The para-nitro group utilizes both Inductive and Resonance pathways to deplete density from the carbonyl, maximizing electrophilicity.
Comparative Reactivity Data
The electronic effects manifest directly in spectroscopic properties and reaction kinetics. The data below compares p-nitrobenzaldehyde (EWG) against p-dimethylaminobenzaldehyde (EDG) and the unsubstituted standard.
Table 1: Carbonyl Stretching Frequencies & Reactivity
The Carbonyl (
| Compound | Substituent ( | IR | Reactivity (Nucleophilic Attack) |
| 1709 | Highest. Carbonyl C is highly positive. | ||
| Benzaldehyde | 1702 | Baseline.[3][4] | |
| 1696 | Low. Resonance donation ( | ||
| 1686 | Lowest. Strong |
Data Source: Spectroscopic analysis of substituted benzaldehydes [1].
The "Ortho-Effect": Photochemical Uncaging
While meta and para isomers follow standard ground-state reactivity patterns, o-nitrobenzaldehyde exhibits unique photochemistry . Upon UV irradiation (300–365 nm), it undergoes an intramolecular rearrangement (Norrish Type II like) to form o-nitrosobenzoic acid.
This reaction is the foundation of photocleavable linkers in drug delivery.
Mechanism of Action
-
Excitation:
transition of the nitro group. -
Hydrogen Abstraction: Excited nitro oxygen abstracts a benzylic hydrogen.
-
Rearrangement: Formation of an aci-nitro intermediate, followed by cyclization to a benzisoxazoline and final collapse to the nitroso product.
Caption: Figure 2. The photochemical pathway of o-nitrobenzaldehyde. This irreversible isomerization is unique to the ortho-isomer due to the proximity of the aldehyde proton.
Experimental Protocols
Two distinct protocols are provided: one to quantify the electrophilicity (Kinetic Study) and one to utilize the photochemical property (Uncaging).
Protocol A: Kinetic Assessment of Electrophilicity (Schiff Base Formation)
This protocol measures the rate of reaction between the nitrobenzaldehyde isomer and a primary amine (e.g., aniline). The rate constant (
Materials:
-
Substituted Nitrobenzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (Catalytic, 1 drop)
Workflow:
-
Preparation: Dissolve the aldehyde in 10 mL ethanol in a quartz cuvette (for UV monitoring) or reaction flask.
-
Initiation: Add the aniline solution rapidly.
-
Monitoring: Track the disappearance of the carbonyl peak (
280-300 nm) and appearance of the imine peak ( 330-350 nm) using UV-Vis spectroscopy. -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).-
Expectation:
.
-
Protocol B: Photochemical Uncaging Efficiency
Objective: Demonstrate the lability of the o-nitro isomer compared to p-nitro (negative control).
-
Sample Prep: Prepare 10 mM solutions of o-nitrobenzaldehyde and p-nitrobenzaldehyde in Acetonitrile.
-
Irradiation: Expose both samples to a 365 nm UV LED (10 mW/cm²) for intervals of 0, 5, 10, and 30 minutes.
-
Analysis: Analyze aliquots via HPLC (C18 column, Water/MeCN gradient).
-
Result:
-
o-isomer: Rapid disappearance of starting material; appearance of o-nitrosobenzoic acid peak.
-
p-isomer: Negligible change (stable under these conditions).
-
References
-
BenchChem. (2025).[2] Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes. Link
-
Kohl-Landgraf, J., et al. (2014).[5] Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Journal of the American Chemical Society.[5] Link
-
Gaplovsky, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Link
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.[5] (Foundational Text).
-
Akeredolu, O., et al. (2019). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,6-Dimethyl-3-nitrobenzaldehyde
This guide outlines the authoritative disposal and handling procedures for 2,6-Dimethyl-3-nitrobenzaldehyde . It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with RCRA (Resource Conservation and Recovery Act) and EPA standards.
CAS Number: [Verify specific isomer CAS, e.g., 155607-14-8 or similar derivative]
Chemical Formula: C
Core Directive: The "Cradle-to-Grave" Safety Protocol
Disposal is not a single event but a continuous lifecycle management process. For nitro-aromatic aldehydes like this compound, safety hinges on managing two competing chemical risks:
-
The Nitro Group (
): Introduces thermodynamic instability. While the dimethyl substitution adds steric bulk, the compound remains an energetic precursor that can decompose violently under high heat or shock. -
The Aldehyde Group (
): Susceptible to autoxidation, forming 2,6-dimethyl-3-nitrobenzoic acid. In the solid state, this oxidation can generate heat; in solution, it can pressurize containers.
Immediate Action Summary
| Parameter | Critical Requirement |
| Waste Stream | Organic High BTU (Incineration). Do NOT sewer. |
| Segregation | Keep separate from Strong Oxidizers and Strong Bases . |
| Container | Amber glass or HDPE. Vented caps recommended for solutions. |
| Labeling | "Hazardous Waste - Toxic, Reactive (Potential)." |
Hazard Identification & Risk Assessment
Before disposal, you must characterize the waste to determine the correct RCRA code. This compound is generally not P-listed or U-listed by specific name but often triggers Characteristic Waste codes.
Chemical Stability & Reactivity[1][2][3][4]
-
Shock Sensitivity: Low to Moderate. Unlike polynitrated compounds (e.g., TNT), mono-nitro compounds are generally stable but should still be treated as potentially explosive if dried completely and subjected to friction or heat.
-
Incompatibilities:
-
Strong Bases (NaOH, KOH): Can trigger the Cannizzaro reaction or aldol condensations, generating heat.
-
Oxidizers (Peroxides, Permanganates): May cause ignition.
-
Reducing Agents: Can react vigorously with the nitro group.
-
RCRA Waste Classification
Use Process Knowledge to assign codes if testing (TCLP) is not feasible.
-
D001 (Ignitability): Applicable if disposed of in a flammable solvent (Flash point < 60°C).
-
D003 (Reactivity): Applicable if the specific batch shows signs of instability or is mixed with destabilizing agents.
-
Toxic Waste: While not always D-listed for toxicity, treat as toxic due to potential methemoglobinemia risks associated with nitro-aromatics.[1]
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
Objective: Secure containment for off-site incineration.[1]
-
Stabilization: If the solid is old or desiccated, wet it slightly with a high-flashpoint compatible solvent (e.g., mineral oil or heavy PEG) to desensitize it against friction.
-
Packaging: Transfer to a wide-mouth HDPE jar. Avoid glass if shock sensitivity is suspected.
-
Labeling: Affix a hazardous waste tag. Explicitly write: "Solid Organic Waste: this compound. Contains Nitro Group - Potential Shock Hazard."[1][2]
-
Storage: Store in a cool, flammables cabinet away from oxidizers until pickup.
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Objective: Prevent pressurization and exothermic runaway.
-
pH Check: Ensure the solution is Neutral (pH 6-8). Acidic solutions promote oxidation; basic solutions promote polymerization.
-
Quenching (If Reactive): If the waste contains unreacted reagents (e.g., borohydrides), quench carefully before adding the nitrobenzaldehyde waste to the main drum.
-
Segregation: Do NOT commingle with halogenated solvents (DCM, Chloroform) unless your incinerator facility explicitly permits "Mixed Organic/Halogenated" streams. Halogens complicate the combustion of nitro compounds.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for segregating this chemical waste.
Caption: Decision matrix for segregating this compound waste based on physical state and solvent compatibility.
Emergency Spill Response
Trigger: Spillage of >1g of solid or >10mL of solution outside a fume hood.
-
Evacuate & Ventilate: Nitro-aromatics can release toxic vapors.[3][4] Clear the immediate area.[4][5][6][7][8]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/acid gas cartridges if dust is present.
-
Containment:
-
Solids: Do NOT sweep dry. Cover with a wet paper towel (water or oil) to prevent dust generation, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or clay. Do NOT use paper towels or combustible materials if the solvent is an oxidizer (unlikely here, but good practice).
-
-
Decontamination: Wash the surface with a mild soap solution. Avoid bleach (hypochlorite), as it can react with amines (if any reduction occurred) or the aldehyde.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13937020, 2,3-Dimethyl-6-nitrobenzaldehyde (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]
Sources
- 1. 99-61-6|3-Nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-3-nitrobenzaldehyde
The core philosophy of this guide is that PPE is the final, crucial barrier between a researcher and potential chemical exposure. Its selection and use should not be a matter of routine, but a deliberate, risk-informed decision.
Hazard Assessment: Understanding the Adversary
Before any protective equipment is chosen, we must first understand the potential risks posed by 2,6-Dimethyl-3-nitrobenzaldehyde. Based on its constituent functional groups (an aldehyde, a nitro group, and a substituted aromatic ring), we can anticipate the following hazards:
-
Acute Toxicity & Irritation: Like many benzaldehyde derivatives, this compound is expected to be a skin, eye, and respiratory tract irritant.[5][6] Harmful effects are possible if the compound is swallowed, inhaled, or absorbed through the skin.[4][5]
-
Systemic Effects of Aromatic Nitro Compounds: Aromatic nitro compounds as a class are known for their potential to cause systemic effects. While specific data for this molecule is absent, it is prudent to handle it with the care afforded to this chemical class.
-
Combustibility: The compound is likely combustible. In the event of a fire, thermal decomposition can produce hazardous gases, including toxic nitrogen oxides (NOx) and carbon monoxide (CO).[2][7]
-
Environmental Hazard: Many related nitroaromatic compounds are toxic to aquatic life, so release into the environment must be avoided.[7]
This hazard profile dictates a multi-faceted approach to PPE, ensuring all potential routes of exposure are protected.
The Hierarchy of Protection: A Step-by-Step PPE Protocol
The selection of appropriate PPE is contingent on the specific procedure being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the associated risks.
Inhalation of fine powders or aerosols is a primary route of exposure.
-
Standard Operations: For low-energy activities such as weighing the solid compound or preparing solutions within a certified chemical fume hood, a well-fitted N95-rated dust mask is the minimum requirement to prevent inhalation of airborne particulates.
-
Aerosol-Generating Procedures: For any procedure with the potential to generate aerosols (e.g., sonication, heating, or vigorous mixing), a higher level of protection is mandated. In these cases, a half-mask or full-face respirator equipped with combination cartridges for organic vapors and particulates (P100) should be used.[8][9] Always conduct a fit test before using a respirator for the first time.
The potential for skin absorption and irritation makes glove selection a critical decision.[9]
-
Material Selection: Standard latex gloves are not recommended due to their poor resistance to many organic chemicals. Nitrile gloves provide a good barrier for incidental contact. For prolonged handling or in situations with a high risk of splashing, Butyl rubber gloves are a superior choice due to their high resistance to nitro compounds and aromatic solvents.[10]
-
Glove Thickness and Integrity: A minimum thickness of 4 mils is recommended for nitrile gloves in this application. Always inspect gloves for any signs of degradation or punctures before use.
-
The Double-Gloving Technique: For tasks involving significant quantities of the compound or extended handling times, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Removal: Contaminated gloves must be removed without touching the outer surface with bare skin. Dispose of used gloves in a designated hazardous waste container immediately after use.[6]
The irritant nature of this compound necessitates robust eye and face protection.
-
Minimum Requirement: At all times when handling this compound, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[2][9] Standard safety glasses with side shields do not provide adequate protection from splashes.[11]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a full-face shield should be worn in addition to chemical splash goggles.[11] This provides an extra layer of protection for the entire face.
Protective clothing prevents the contamination of personal attire and underlying skin.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement for any work with this chemical.
-
Chemical-Resistant Apron: For procedures involving quantities greater than a few grams or with a high potential for spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large-scale spill or for maintenance activities where significant exposure is possible, disposable chemical-resistant coveralls may be necessary.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Summary of Recommended PPE
The table below summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Weighing Solid (<1g) | N95 Dust Mask | Single Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Preparing Stock Solutions | N95 Dust Mask (during solid addition) | Double Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Running Reaction (Heated) | Half-mask Respirator (Organic Vapor/P100) | Butyl or Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron |
| Large Scale Transfers (>50mL) | N/A (in fume hood) | Butyl or Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron |
| Spill Cleanup | Half/Full-Face Respirator (Organic Vapor/P100) | Butyl Gloves | Goggles & Face Shield | Chemical-Resistant Coveralls |
Operational and Disposal Plans
-
Engineering Controls: All work with this compound, especially the handling of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Decontamination: Upon completion of work, thoroughly decontaminate the work area. Any contaminated equipment must be cleaned according to standard laboratory procedures.
-
Disposal of Contaminated PPE: All disposable PPE, including gloves, masks, and disposable lab coats, should be considered hazardous waste. Place them in a sealed, labeled bag and dispose of them according to your institution's hazardous waste management guidelines.[2]
-
Chemical Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste. Consult with your institution's environmental health and safety department for specific disposal procedures.[5][6]
By adhering to these protocols, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their scientific work.
References
- Techno PharmChem. (n.d.). 2 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Nitrobenzaldehyde.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dimethylbenzaldehyde.
- Merck Millipore. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%.
- Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
- C/D/N Isotopes. (n.d.). Safety Data Sheet.
- The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Hydroxy-3-nitrobenzaldehyde.
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet: 2-Nitrobenzaldehyde.
- Central Drug House (P) Ltd. (n.d.). o-NITRO BENZALDEHYDE CAS NO 552-89-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. gustavus.edu [gustavus.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. corporate.dow.com [corporate.dow.com]
- 11. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
